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  • Product: 6-Chloro-4-methylpicolinaldehyde

Core Science & Biosynthesis

Foundational

Technical Whitepaper: 6-Chloro-4-methylpyridine-2-carboxaldehyde

Identification, Synthesis, and Medicinal Utility of a Critical Pyridine Scaffold Executive Summary In the realm of medicinal chemistry, substituted pyridines serve as the backbone for a vast array of therapeutic agents,...

Author: BenchChem Technical Support Team. Date: February 2026

Identification, Synthesis, and Medicinal Utility of a Critical Pyridine Scaffold

Executive Summary

In the realm of medicinal chemistry, substituted pyridines serve as the backbone for a vast array of therapeutic agents, particularly kinase inhibitors and GPCR ligands. 6-Chloro-4-methylpyridine-2-carboxaldehyde (also known as 6-Chloro-4-methylpicolinaldehyde) is a high-value molecular building block that offers three distinct vectors for chemical diversification: an electrophilic aldehyde, a nucleophilic-susceptible chloride, and a metabolically stable methyl group.[1][2][3][4][5][6][7][8][9]

This guide resolves the common ambiguity surrounding the CAS registry of this compound, distinguishing it from its structural isomers, and provides a validated synthetic workflow starting from commercially available precursors.

Part 1: Identity & Verification

The primary challenge in sourcing this compound is the prevalence of positional isomers (e.g., 2-chloro-6-methyl... or aldehyde at position 3). Precise identification is non-negotiable for regulatory compliance and experimental reproducibility.

Core Identifiers
ParameterSpecification
Chemical Name 6-Chloro-4-methylpyridine-2-carboxaldehyde
Common Synonym 6-Chloro-4-methylpicolinaldehyde
CAS Registry Number 1060804-70-7
Molecular Formula C₇H₆ClNO
Molecular Weight 155.58 g/mol
MDL Number MFCD18452001 (varies by vendor)
Appearance Off-white to pale yellow solid (typically)
SMILES Cc1cc(nc(c1)C=O)Cl
Isomer Differentiation

The diagram below illustrates the structural differences between the target molecule and its commonly confused isomers.

Isomer_Differentiation Target TARGET 6-Chloro-4-methylpyridine- 2-carboxaldehyde (CAS 1060804-70-7) Isomer1 ISOMER 1 2-Chloro-6-methylpyridine- 4-carboxaldehyde (CAS 479613-16-6) Isomer2 ISOMER 2 6-Chloro-4-methylpyridine- 3-carboxaldehyde (CAS 884495-38-9) Isomer3 ISOMER 3 6-Methylpyridine- 2-carboxaldehyde (CAS 1122-72-1) Common_Scaffold Pyridine Scaffold (C5H5N) Common_Scaffold->Target Cl @ C6, Me @ C4, CHO @ C2 Common_Scaffold->Isomer1 Cl @ C2, Me @ C6, CHO @ C4 Common_Scaffold->Isomer2 Cl @ C6, Me @ C4, CHO @ C3 Common_Scaffold->Isomer3 Missing Chloro Group

Figure 1: Structural differentiation of the target scaffold from common commercial isomers.

Part 2: Synthetic Methodologies

While direct formylation of substituted pyridines is possible, it often lacks regioselectivity. The most robust "self-validating" protocol for research scale involves the reduction of the corresponding carboxylic acid or ester. The precursor, 6-Chloro-4-methylpyridine-2-carboxylic acid (CAS 324028-95-7) , is commercially available and stable.

Protocol: Reduction via Methyl Ester

This two-step sequence is preferred over direct acid reduction to avoid over-reduction to the alcohol.

Step 1: Esterification

  • Reagents: 6-Chloro-4-methylpyridine-2-carboxylic acid (1.0 eq), Methanol (solvent/reactant), H₂SO₄ (catalytic).

  • Procedure: Dissolve the acid in anhydrous MeOH. Add conc. H₂SO₄ dropwise at 0°C. Heat to reflux for 4–6 hours.

  • Workup: Concentrate in vacuo. Neutralize with sat. NaHCO₃. Extract with EtOAc.[6][10]

  • Checkpoint: Monitor by TLC (Acid R_f < 0.1; Ester R_f ~ 0.5 in 50% EtOAc/Hex).

Step 2: Selective Reduction (DIBAL-H)

  • Reagents: Methyl 6-chloro-4-methylpicolinate (1.0 eq), DIBAL-H (1.1 eq, 1M in Toluene), Anhydrous DCM or THF.

  • Procedure:

    • Cool solution of ester in DCM to -78°C (Critical for aldehyde selectivity).

    • Add DIBAL-H slowly over 30 mins to maintain internal temp < -70°C.

    • Stir at -78°C for 1–2 hours.

  • Quench (The Rochelles Salt Method):

    • Quench with MeOH at -78°C.

    • Add sat. aqueous Potassium Sodium Tartrate (Rochelle's salt).

    • Stir vigorously at RT for 2–3 hours until the emulsion clears and two layers form.

  • Purification: Silica gel chromatography (0-20% EtOAc in Hexanes). The aldehyde is typically less polar than the alcohol byproduct.

Synthesis_Workflow Acid Precursor Acid (CAS 324028-95-7) Ester Methyl Ester Intermediate Acid->Ester MeOH, H2SO4 Reflux Aldehyde TARGET ALDEHYDE (CAS 1060804-70-7) Ester->Aldehyde DIBAL-H (1.1 eq) -78°C, DCM Alcohol Over-reduction Byproduct (Alcohol) Ester->Alcohol Excess DIBAL or Temp > -60°C

Figure 2: Synthetic pathway emphasizing temperature control to prevent over-reduction.

Part 3: Medicinal Chemistry Applications

The 6-Chloro-4-methylpyridine-2-carboxaldehyde scaffold acts as a "linchpin" intermediate. Its trisubstituted nature allows for orthogonal functionalization, making it ideal for Fragment-Based Drug Discovery (FBDD).

Divergent Reactivity Profile
  • C2-Formyl Group (Aldehyde):

    • Application: Reductive amination with primary/secondary amines to form solubility-enhancing side chains.

    • Heterocycle Formation: Condensation with diamines (e.g., o-phenylenediamine) yields imidazo[1,5-a]pyridines.

  • C6-Chloro Group:

    • Application: Suzuki-Miyaura coupling to install biaryl systems (common in kinase inhibitors).

    • Nucleophilic Substitution (S_NAr): Displacement with alkoxides or amines, facilitated by the electron-deficient pyridine ring (though less reactive than the 2- or 4- positions, the aldehyde at C2 activates C6).

  • C4-Methyl Group:

    • Application: Radical bromination (NBS) allows for further chain extension or benzylic substitution.

Reactivity_Tree Core 6-Chloro-4-methyl- pyridine-2-carboxaldehyde Path1 Reductive Amination (R-NH2, NaBH(OAc)3) Core->Path1 Aldehyde Reactivity Path2 Suzuki Coupling (Ar-B(OH)2, Pd cat.) Core->Path2 C-Cl Reactivity Path3 Condensation (Diamines) Core->Path3 Aldehyde + N Product1 Secondary Amines (Solubility/ADME) Path1->Product1 Product2 Biaryl Scaffolds (Kinase Inhibitors) Path2->Product2 Product3 Fused Heterocycles (e.g., Imidazopyridines) Path3->Product3

Figure 3: Divergent synthesis capabilities of the scaffold.

Part 4: Sourcing & Storage[12]
  • Purity Criteria: Commercial samples should be >97% by HPLC.

  • Impurity Profile: Common impurities include the corresponding carboxylic acid (from oxidation) or the alcohol (from degradation/synthesis).

  • Storage: Store under inert atmosphere (Argon/Nitrogen) at 2–8°C. Aldehydes are prone to air oxidation to the carboxylic acid.

References
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 23002381, 6-Chloro-4-methylpyridine-2-carboxylic acid. Retrieved from [Link]

Sources

Exploratory

6-Chloro-4-methylpicolinaldehyde molecular weight and formula

This technical guide provides a comprehensive analysis of 6-Chloro-4-methylpicolinaldehyde , a critical heterocyclic building block in medicinal chemistry.[1][2] Part 1: Chemical Identity & Core Specifications 6-Chloro-4...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive analysis of 6-Chloro-4-methylpicolinaldehyde , a critical heterocyclic building block in medicinal chemistry.[1][2]

Part 1: Chemical Identity & Core Specifications

6-Chloro-4-methylpicolinaldehyde is a trisubstituted pyridine derivative characterized by an aldehyde function at the C2 position, a methyl group at C4, and a chlorine atom at C6.[1] Its specific substitution pattern makes it a versatile scaffold for fragment-based drug discovery (FBDD), particularly in the synthesis of kinase inhibitors and receptor modulators where the pyridine nitrogen and aldehyde handle facilitate hydrogen bonding and further functionalization.[1]

Parameter Technical Specification
IUPAC Name 6-Chloro-4-methylpyridine-2-carbaldehyde
CAS Registry Number 1060804-70-7
Molecular Formula C₇H₆ClNO
Molecular Weight 155.58 g/mol
SMILES Cc1cc(Cl)nc(C=O)c1
Appearance Pale yellow to off-white solid
Solubility Soluble in DCM, DMSO, Methanol; sparingly soluble in water
Melting Point 72–76 °C (Typical for analogous picolinaldehydes)

Part 2: Synthetic Methodologies & Manufacturing Logic

Pathway A: Selective Reduction (High Precision)

This route is preferred for pharmaceutical GMP intermediates because it avoids over-oxidation byproducts common in radical oxidations.[1]

  • Precursor: 6-Chloro-4-methylpyridine-2-carboxylic acid (CAS 324028-95-7).[1][3]

  • Activation: Conversion of the acid to the Weinreb amide (N-methoxy-N-methylamide) using EDCI/HOBt.

  • Reduction: Controlled reduction using DIBAL-H or LiAlH₄ at -78°C.

    • Logic: The Weinreb amide prevents over-reduction to the alcohol, stopping cleanly at the aldehyde stage upon quench.[1]

Pathway B: Selective Oxidation (Industrial Scale)[1]
  • Precursor: 2-Chloro-4,6-dimethylpyridine.[1]

  • Reagent: Selenium Dioxide (SeO₂) in dioxane/water.[1]

  • Mechanism: Riley oxidation.

    • Logic: The 2-methyl position (alpha to nitrogen) is more activated than the 4-methyl, allowing for regioselective oxidation.[1] However, this method requires rigorous purification to remove selenium byproducts.[1]

Synthesis Workflow Diagram

SynthesisPathways Start_Acid 6-Chloro-4-methyl pyridine-2-carboxylic acid (CAS 324028-95-7) Weinreb Weinreb Amide Intermediate Start_Acid->Weinreb EDCI, N,O-dimethylhydroxylamine Target 6-Chloro-4-methyl picolinaldehyde (CAS 1060804-70-7) Weinreb->Target DIBAL-H, -78°C (Selective Reduction) Start_Dimethyl 2-Chloro-4,6- dimethylpyridine Start_Dimethyl->Target SeO2, Dioxane (Regioselective Oxidation)

Figure 1: Comparative synthetic pathways for 6-Chloro-4-methylpicolinaldehyde. Pathway A (Blue) offers higher chemoselectivity; Pathway B (Red) is more direct but requires rigorous purification.[1]

Part 3: Analytical Characterization & Quality Control

To validate the identity of synthesized batches, the following spectroscopic signatures must be confirmed.

Proton NMR (¹H-NMR) Expectation (CDCl₃, 400 MHz)
  • δ 9.9–10.0 ppm (s, 1H): Distinctive aldehyde proton.[1]

  • δ 7.6–7.8 ppm (s, 1H): Aromatic proton at C3 (deshielded by adjacent carbonyl).[1]

  • δ 7.2–7.4 ppm (s, 1H): Aromatic proton at C5.[1]

  • δ 2.45 ppm (s, 3H): Methyl group at C4.[1]

    • Note: The coupling constant between C3-H and C5-H is typically small (~1-2 Hz) due to meta-positioning, often appearing as singlets or broad singlets.[1]

Mass Spectrometry (LC-MS)
  • Ionization Mode: ESI+

  • Observed Mass: [M+H]⁺ = 156.0 (³⁵Cl isotope) and 158.0 (³⁷Cl isotope) in a 3:1 ratio.[1]

  • Validation: The presence of the chlorine isotope pattern is the primary confirmation of the halogenation status.[1]

Part 4: Applications in Drug Discovery

This molecule serves as a "linchpin" intermediate.[1] The aldehyde allows for rapid diversification, while the chloro-group allows for late-stage cross-coupling.[1]

  • Reductive Amination: Reaction with primary amines + NaBH(OAc)₃ yields secondary amines (common in GPCR ligands).[1]

  • Suzuki-Miyaura Coupling: The C6-Cl is an electrophilic handle.[1] Palladium-catalyzed coupling with aryl boronic acids replaces the chlorine with biaryl systems.[1]

  • Heterocyclization: Condensation with hydrazines or amidines to form fused bicyclic systems (e.g., imidazo[1,5-a]pyridines).[1]

References

  • PubChem. (2025).[1] Compound Summary: Pyridine Carboxaldehydes and Derivatives. National Library of Medicine.[1] Retrieved from [Link]

  • Organic Syntheses. (2024). General methods for oxidation of methylpyridines. Retrieved from [Link]

Sources

Foundational

Strategic Sourcing &amp; Technical Profile: 6-Chloro-4-methylpicolinaldehyde

CAS: 1060804-70-7 Executive Summary 6-Chloro-4-methylpicolinaldehyde (CAS 1060804-70-7) is a high-value pyridine scaffold employed in the synthesis of next-generation kinase inhibitors, Cbl-b inhibitors, and CD38 modulat...

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 1060804-70-7

Executive Summary

6-Chloro-4-methylpicolinaldehyde (CAS 1060804-70-7) is a high-value pyridine scaffold employed in the synthesis of next-generation kinase inhibitors, Cbl-b inhibitors, and CD38 modulators. Its structural utility lies in the orthogonality of its functional groups: the electrophilic aldehyde at C2 allows for rapid reductive aminations or condensations, while the chlorine at C6 serves as a handle for Suzuki-Miyaura couplings or SNAr displacements.

This guide addresses a critical supply chain reality: while the aldehyde is available from select Tier 1/2 suppliers, it is frequently "make-to-order" due to oxidative instability. Consequently, this document outlines both direct sourcing channels and a validated in-house synthesis protocol starting from the more stable precursor, 6-Chloro-4-methylpyridine-2-carboxylic acid.

Part 1: Chemical Identity & Profile[1]

PropertySpecification
Chemical Name 6-Chloro-4-methylpicolinaldehyde
Synonyms 6-Chloro-4-methylpyridine-2-carboxaldehyde; 2-Chloro-6-formyl-4-methylpyridine
CAS Number 1060804-70-7
Molecular Formula C7H6ClNO
Molecular Weight 155.58 g/mol
Structural Features Pyridine ring; C2-Aldehyde (reactive); C4-Methyl (steric/electronic modulator); C6-Chloro (cross-coupling handle)
Storage 2-8°C, under inert atmosphere (Argon/Nitrogen). Aldehydes are prone to oxidation to the carboxylic acid upon air exposure.

Critical Distinction: Do not confuse with its isomer, 2-Chloro-6-methylpyridine-4-carboxaldehyde (CAS 479613-16-6) , or the chloromethyl analog 6-(Chloromethyl)picolinaldehyde (CAS 140133-60-4) . Verification by 1H NMR is mandatory upon receipt.

Part 2: Sourcing Landscape

The supply chain for 6-Chloro-4-methylpicolinaldehyde is bifurcated into direct procurement of the aldehyde and procurement of its stable acid precursor.

Primary Suppliers (Direct Aldehyde)

Note: Availability is often subject to lead times of 2-3 weeks.

SupplierCatalog #PurityPack SizesRegion
BLD Pharm BD22072697%100mg, 1g, 5gGlobal (CN/US)
Leyan 106080497%1g, 5g, 25gAsia/Global
Ambeed (Inquire)95%+CustomUS/Global
Aaron Chemicals (Inquire)97%CustomGlobal
Strategic Alternative: Precursor Sourcing

For large-scale campaigns (>10g) or to mitigate stability risks, purchase the carboxylic acid precursor. It is chemically stable, cheaper, and widely available.

  • Precursor: 6-Chloro-4-methylpyridine-2-carboxylic acid

  • CAS: 324028-95-7 [1]

  • Availability: High (Enamine, Combi-Blocks, Sigma-Aldrich).

Sourcing Decision Matrix (Graphviz)

SourcingStrategy Start Requirement: 6-Chloro-4-methylpicolinaldehyde CheckQty Quantity Needed? Start->CheckQty SmallScale < 1 Gram CheckQty->SmallScale LargeScale > 5 Grams CheckQty->LargeScale DirectBuy Direct Purchase (CAS 1060804-70-7) Supplier: BLD Pharm / Leyan SmallScale->DirectBuy Synthesize In-House Synthesis From Acid (CAS 324028-95-7) LargeScale->Synthesize Cost/Stability Efficiency QC_Check QC: 1H NMR for Oxidation (Check for Acid Peak) DirectBuy->QC_Check Weinreb Route: Acid -> Weinreb Amide -> Aldehyde Synthesize->Weinreb

Figure 1: Strategic decision tree for sourcing based on scale and stability requirements.

Part 3: Technical Protocols (E-E-A-T)

Quality Assurance: The "Trustworthiness" Protocol

Upon receiving the aldehyde, you must validate that it has not oxidized to the carboxylic acid.

Standard Operating Procedure (SOP):

  • Solvent: Dissolve 5 mg in CDCl3.

  • 1H NMR Check:

    • Target Signal: Look for the aldehyde proton singlet at ~9.9 - 10.0 ppm .

    • Impurity Signal: A broad singlet at ~11-13 ppm indicates carboxylic acid formation (oxidation).

    • Aromatic Region: Two singlets for the pyridine protons (approx 7.4 ppm and 7.8 ppm, depending on solvent).

  • Action: If >5% acid is present, purify via rapid silica filtration (DCM/Hexane) or use immediately if the reaction tolerates acid.

Synthesis from Precursor (The "Expertise" Protocol)

If the aldehyde is unavailable or degraded, synthesize it from 6-Chloro-4-methylpyridine-2-carboxylic acid (CAS 324028-95-7) . The following protocol is adapted from high-yield patent literature (WO2023090829A1).

Mechanism: Conversion to Weinreb amide prevents over-reduction to the alcohol, ensuring high yield of the aldehyde.

Step 1: Weinreb Amide Formation
  • Reagents: Acid (1.0 eq), EDCI (1.5 eq), HOBt (1.5 eq), N,O-Dimethylhydroxylamine HCl (1.2 eq), DIPEA (3.0 eq), DCM (0.1 M).

  • Procedure: Stir at Room Temperature (RT) for 16h.

  • Workup: Wash with dilute HCl, NaHCO3, brine. Dry over Na2SO4.

  • Product: 6-Chloro-N-methoxy-N,4-dimethylpicolinamide.

Step 2: Reduction to Aldehyde
  • Setup: Flame-dried glassware, Argon atmosphere.

  • Reagents: Weinreb amide (1.0 eq) in anhydrous THF (0.1 M). DIBAL-H (1.0 M in toluene, 1.5 eq).

  • Procedure:

    • Cool solution to -78°C .[2]

    • Add DIBAL-H dropwise over 20 min.

    • Stir at -78°C for 2 hours.

  • Quench (Critical): Add saturated Rochelle’s salt (Potassium sodium tartrate) solution at -78°C. Warm to RT and stir vigorously until layers separate (clears the aluminum emulsion).

  • Isolation: Extract with EtOAc. The resulting oil is 6-Chloro-4-methylpicolinaldehyde .

Synthetic Utility Pathway (Graphviz)

SynthesisPathway Acid Precursor Acid (CAS 324028-95-7) Weinreb Weinreb Amide (Intermediate) Acid->Weinreb EDCI, HOBt MeONHMe-HCl Aldehyde 6-Chloro-4-methyl- picolinaldehyde (CAS 1060804-70-7) Weinreb->Aldehyde DIBAL-H -78°C, THF DrugTarget Kinase/CD38 Inhibitor (Target Molecule) Aldehyde->DrugTarget Reductive Amination (NaBH(OAc)3, Amine) OR Suzuki Coupling (at Cl)

Figure 2: Synthetic workflow from stable acid precursor to bioactive target.

References

  • Leyan Chemical. (n.d.). Product Information: 6-Chloro-4-methylpicolinaldehyde (CAS 1060804-70-7). Retrieved from

  • BLD Pharm. (n.d.). Product Detail: 6-Chloro-4-methylpicolinaldehyde. Retrieved from

  • World Intellectual Property Organization (WIPO). (2023). Patent WO2023090829A1: Small molecule compounds modulating MLL1-WDR5 interaction. (Describes DIBAL-H reduction protocol). Retrieved from

  • United States Patent and Trademark Office. (2024). US Patent 11,951,133: 3-substituted piperidine compounds for Cbl-b inhibition. (Cites use of precursor acid). Retrieved from

  • PubChem. (n.d.). Compound Summary: 6-Chloro-4-methylpyridine-2-carboxylic acid.[1][3] Retrieved from

Sources

Exploratory

Precision in Pyridine Scaffolds: A Technical Guide to 2-Formyl-6-chloro-4-methylpyridine

Executive Summary This technical guide provides a comprehensive analysis of 2-Formyl-6-chloro-4-methylpyridine , a critical heterocyclic building block used in the synthesis of complex pharmaceutical agents, including ki...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a comprehensive analysis of 2-Formyl-6-chloro-4-methylpyridine , a critical heterocyclic building block used in the synthesis of complex pharmaceutical agents, including kinase inhibitors and anti-inflammatory drugs. Unlike simple pyridines, the trisubstituted nature of this scaffold (aldehyde at C2, methyl at C4, chlorine at C6) offers unique orthogonal reactivity—allowing sequential functionalization at the aldehyde (reductive amination/olefination), the chlorine (SNAr displacement/coupling), and the nitrogen (coordination/oxidation).

This guide is designed for medicinal chemists and process scientists, focusing on nomenclature precision, robust synthetic pathways, and validated reactivity profiles.

Part 1: Nomenclature & Identification

Accurate identification is paramount due to the high probability of isomeric confusion (e.g., confusion with the 4-formyl isomer).

Core Identifiers
ParameterDetail
IUPAC Name 6-Chloro-4-methylpyridine-2-carbaldehyde
Common Name 2-Formyl-6-chloro-4-methylpyridine
Synonyms 6-Chloro-4-methylpicolinaldehyde; 2-Chloro-6-formyl-4-methylpyridine
CAS Number (Acid Precursor) 324028-95-7 (Refers to 6-Chloro-4-methylpyridine-2-carboxylic acid)
CAS Number (Isomer Warning) 479613-16-6 refers to the 4-formyl isomer (2-Chloro-6-methylpyridine-4-carboxaldehyde).[1][2] Do not confuse.
Molecular Formula C7H6ClNO
Molecular Weight 155.58 g/mol
SMILES Cc1cc(Cl)nc(C=O)c1
Structural Analysis

The compound features a pyridine ring with three distinct functional handles:

  • C2-Formyl (-CHO): Highly reactive electrophile, prone to oxidation (to acid) or nucleophilic attack.

  • C4-Methyl (-CH3): Electron-donating group; weakly acidic benzylic protons.

  • C6-Chloro (-Cl): Electron-withdrawing; activates the ring for nucleophilic aromatic substitution (SNAr) or metal-catalyzed cross-coupling (Suzuki/Buchwald).

Part 2: Synthetic Pathways

Two primary routes exist for accessing this scaffold: the Classical Reduction (robust, scalable) and the Direct Lithiation (atom-economical, research-scale).

Route A: Reduction of 6-Chloro-4-methylpyridine-2-carboxylic Acid (Robust)

This is the preferred method for scale-up, avoiding the cryogenic handling required for lithiation.

Precursor: 6-Chloro-4-methylpyridine-2-carboxylic acid (CAS 324028-95-7).

Protocol:

  • Esterification: Reflux the carboxylic acid in Methanol (MeOH) with catalytic Sulfuric Acid (H2SO4) for 4 hours.

    • Mechanism:[3][4] Fischer esterification.

    • Yield: >95% (Methyl ester).[2]

  • Controlled Reduction:

    • Dissolve the methyl ester in anhydrous Dichloromethane (DCM) or Toluene.

    • Cool to -78°C (Critical to prevent over-reduction to alcohol).

    • Add DIBAL-H (Diisobutylaluminum hydride, 1.1 eq) dropwise over 30 mins.

    • Stir for 1 hour at -78°C.

    • Quench: Add Methanol followed by saturated Rochelle’s salt (potassium sodium tartrate) solution to break the aluminum emulsion.

    • Purification: Flash chromatography (Hexane/EtOAc).

Route B: Direct Lithiation (Research Scale)

Utilizes the directing effect of the pyridine nitrogen to functionalize the C6 position.

Precursor: 2-Chloro-4-methylpyridine (CAS 3678-62-4).

Protocol:

  • Base Preparation: Generate LiTMP (Lithium 2,2,6,6-tetramethylpiperidide) in situ by adding n-BuLi to TMP in THF at -78°C.

    • Why LiTMP? It is less nucleophilic than LDA, preventing attack on the pyridine ring or the chlorine.

  • Lithiation: Add 2-Chloro-4-methylpyridine to the LiTMP solution at -78°C.

    • Regioselectivity: Lithiation occurs at C6 (ortho to Nitrogen). Note: C3 is also acidic (ortho to Cl), but N-directed lithiation often favors C6 under kinetic control.

  • Formylation: Add anhydrous DMF (Dimethylformamide, 2.0 eq) to the lithiated species.

  • Hydrolysis: Warm to room temperature and quench with dilute HCl/H2O.

SynthesisPathways Precursor1 6-Chloro-4-methylpyridine- 2-carboxylic acid (CAS 324028-95-7) Ester Methyl Ester Intermediate Precursor1->Ester MeOH, H2SO4 Reflux Target 2-Formyl-6-chloro- 4-methylpyridine Ester->Target DIBAL-H, -78°C (Controlled Reduction) Precursor2 2-Chloro-4-methylpyridine (CAS 3678-62-4) Lithiated 6-Lithio Intermediate Precursor2->Lithiated LiTMP, THF -78°C Lithiated->Target DMF Quench

Caption: Figure 1. Dual synthetic pathways to 2-Formyl-6-chloro-4-methylpyridine. Route A (Green) is preferred for scalability; Route B (Red) is a direct C-H functionalization method.

Part 3: Reactivity & Applications

This scaffold acts as a "linchpin" in medicinal chemistry, enabling the construction of fused heterocycles.

Reactivity Profile
Reaction TypeTarget SiteReagentsOutcome
Reductive Amination C2-AldehydeAmine (R-NH2), NaBH(OAc)3Formation of secondary amines (Key for linker attachment).
SNAr Displacement C6-ChlorineMorpholine, Piperazine, K2CO3, DMSOSubstitution of Cl with amine (Library generation).
Suzuki Coupling C6-ChlorineAryl Boronic Acid, Pd(dppf)Cl2, Na2CO3Biaryl formation (e.g., COX-2 inhibitor scaffolds).
Knoevenagel Condensation C2-AldehydeMalononitrile, PiperidineFormation of vinyl nitriles (Michael acceptors).
Validated Workflow: Imidazopyridine Synthesis

A common application is the conversion of the aldehyde into an imidazo[1,5-a]pyridine core.

  • Condensation: React 2-Formyl-6-chloro-4-methylpyridine with an amino acid or amine.

  • Cyclization: Use a dehydrating agent (e.g., POCl3 or Burgess reagent) to close the ring.

ReactivityMap Center 2-Formyl-6-chloro- 4-methylpyridine Prod1 Schiff Base / Amine (Reductive Amination) Center->Prod1 R-NH2, NaBH(OAc)3 Prod2 Biaryl Derivative (Suzuki Coupling) Center->Prod2 Ar-B(OH)2, Pd cat. Prod3 Carboxylic Acid (Oxidation) Center->Prod3 NaClO2, H2O2

Caption: Figure 2. Divergent reactivity map showing the three primary derivatization vectors.

Part 4: Quality Control & Handling

Stability
  • Oxidation Sensitivity: The aldehyde is prone to air oxidation to the carboxylic acid (CAS 324028-95-7).

  • Storage: Store under inert atmosphere (Argon/Nitrogen) at -20°C.

  • Appearance: Typically a pale yellow to off-white solid or oil (depending on purity).

Analytical Standards
  • 1H NMR (CDCl3): Look for the diagnostic aldehyde proton singlet at δ 9.9–10.1 ppm . The methyl group will appear as a singlet around δ 2.4 ppm .

  • Mass Spectrometry: M+H peak at ~156/158 (Chlorine isotope pattern 3:1).

References

  • Sigma-Aldrich. 2-Chloro-6-methylpyridine-4-carboxaldehyde (Isomer Reference). Retrieved from .

  • Chem-Impex. 2-Chloro-6-methylpyridine-4-carboxylic acid (Precursor). Retrieved from .

  • BenchChem. Synthesis of Pyridine Carboxaldehydes via Vilsmeier-Haack and Reduction. Retrieved from .

  • Organic Chemistry Portal. Reduction of Carboxylic Acids to Aldehydes. Retrieved from .

  • ResearchGate. Lithiation of 2-Chloro- and 2-Methoxypyridine. Retrieved from .

Sources

Protocols & Analytical Methods

Method

Synthesis of 6-Chloro-4-methylpicolinaldehyde from 2-amino-4-methylpyridine

Application Note: Precision Synthesis of 6-Chloro-4-methylpicolinaldehyde Executive Summary This technical guide details the synthesis of 6-Chloro-4-methylpicolinaldehyde (6-Chloro-4-methylpyridine-2-carbaldehyde), a cri...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Precision Synthesis of 6-Chloro-4-methylpicolinaldehyde

Executive Summary

This technical guide details the synthesis of 6-Chloro-4-methylpicolinaldehyde (6-Chloro-4-methylpyridine-2-carbaldehyde), a critical pharmacophore in the development of mGluR5 modulators and anti-ulcerative agents.

Unlike standard catalog preparations, this protocol utilizes a symmetry-breaking lithiation strategy . We begin with the commercially available 2-amino-4-methylpyridine , convert it to the symmetric 2,6-dichloro-4-methylpyridine core, and finally desymmetrize the molecule via halogen-lithium exchange to install the aldehyde functionality with high regiocontrol.

Key Advantages of This Route:

  • Regio-fidelity: Eliminates the ambiguity of electrophilic aromatic substitution on the pyridine ring.

  • Scalability: Avoids unstable diazonium isolation by utilizing an in situ hydrolytic chlorination pathway.

  • Cost-Efficiency: Utilizes inexpensive reagents (POCl

    
    , DMF, n-BuLi) to build high-value complexity.
    

Retrosynthetic Logic & Pathway Visualization

The synthesis is designed around the principle of symmetry induction followed by desymmetrization . We first construct a symmetric di-halogenated core (2,6-dichloro-4-methylpyridine) to ensure that subsequent functionalization occurs at a chemically equivalent position, guaranteeing a single regioisomer.

Retrosynthesis Target TARGET 6-Chloro-4-methylpicolinaldehyde Inter1 INTERMEDIATE 1 2,6-Dichloro-4-methylpyridine (Symmetric Core) Target->Inter1 Lithiation/Formylation (Desymmetrization) Inter2 INTERMEDIATE 2 2-Chloro-4-methylpyridine N-oxide Inter1->Inter2 Meisenheimer-type Rearrangement Inter3 INTERMEDIATE 3 2-Chloro-4-methylpyridine Inter2->Inter3 N-Oxidation Start STARTING MATERIAL 2-Amino-4-methylpyridine Inter3->Start Sandmeyer/Vilsmeier Chlorination

Figure 1: Retrosynthetic strategy highlighting the symmetry-breaking approach.

Detailed Experimental Protocol

Phase 1: Construction of the 2,6-Dichloro Core

This phase converts the amino-pyridine to a di-chloro species. The critical step is the N-oxide rearrangement, which selectively installs the second chlorine atom at the 6-position.

Step 1: Synthesis of 2-Chloro-4-methylpyridine Mechanism: Diazotization followed by hydrolytic dechlorination (via a pyridone intermediate) or direct Sandmeyer. We employ a modified Sandmeyer for robustness.

  • Diazotization: Charge a reactor with 2-amino-4-methylpyridine (1.0 equiv) and conc. HCl (4.0 equiv).[1] Cool to 0°C.[2][3]

  • Addition: Dropwise add aqueous NaNO

    
      (1.2 equiv) while maintaining internal temperature <5°C. Stir for 30 min.
    
  • Sandmeyer Reaction: Slowly add the diazonium solution to a pre-cooled (0°C) solution of CuCl (1.2 equiv) in conc. HCl.

  • Workup: Allow to warm to room temperature (RT) and stir for 2h. Neutralize with NaOH (aq) to pH 8. Extract with DCM, dry over MgSO

    
    , and concentrate.
    
    • Checkpoint: Product should be a pale yellow liquid.

    • Yield Target: 75-85%.

Step 2: N-Oxidation

  • Dissolution: Dissolve 2-chloro-4-methylpyridine (1.0 equiv) in DCM.

  • Oxidation: Add m-CPBA (1.2 equiv) portion-wise at 0°C.

  • Reaction: Stir at RT for 12h. Monitor by TLC (the N-oxide is significantly more polar).

  • Purification: Wash with 10% Na

    
    CO
    
    
    
    to remove m-chlorobenzoic acid byproduct. Dry and concentrate.
    • Yield Target: >90%.[2][4]

Step 3: Rearrangement to 2,6-Dichloro-4-methylpyridine Mechanism: The N-oxide oxygen attacks POCl


, activating the ring for nucleophilic attack by chloride at the alpha position (C6).
  • Activation: Dissolve the N-oxide (1.0 equiv) in POCl

    
      (5.0 equiv).
    
  • Reflux: Heat to 80-100°C for 4-6 hours.

  • Quench (CRITICAL): Cool to RT. Pour the mixture slowly onto crushed ice/water with vigorous stirring. (Exothermic!).

  • Neutralization: Adjust pH to 9 with NH

    
    OH.
    
  • Isolation: Extract with Ethyl Acetate. The product, 2,6-dichloro-4-methylpyridine , is a solid.[5]

    • Yield Target: 60-70%.

    • Validation: H-NMR should show a singlet for the methyl group and a singlet (2H) for the aromatic protons (due to symmetry).

Phase 2: Regioselective Formylation (The "Desymmetrization")

This is the most delicate step. We utilize the symmetry of the 2,6-dichloro intermediate. Lithium-halogen exchange will occur at one of the equivalent chlorine positions. Quenching with DMF installs the aldehyde.

Step 4: Synthesis of 6-Chloro-4-methylpicolinaldehyde

  • Setup: Flame-dry a 3-neck flask under Argon/Nitrogen atmosphere.

  • Solvation: Dissolve 2,6-dichloro-4-methylpyridine (1.0 equiv) in anhydrous THF (0.2 M concentration).

  • Cryogenic Cooling: Cool the solution to -78°C (Dry ice/Acetone bath). Strict temperature control is required to prevent polymerization.

  • Lithiation: Add n-BuLi (1.05 equiv, 2.5M in hexanes) dropwise over 20 mins.

    • Observation: The solution often turns deep yellow/orange, indicating the formation of the lithiated species.

    • Time: Stir at -78°C for exactly 45 minutes.

  • Formylation: Add anhydrous DMF (Dimethylformamide, 2.0 equiv) dropwise.

  • Warming: Stir at -78°C for 30 mins, then remove the cooling bath and allow to warm to 0°C.

  • Quench: Add saturated NH

    
    Cl solution.
    
  • Purification: Extract with EtOAc. Purify via silica gel chromatography (Hexanes/EtOAc gradient).

Target Product Data:

  • Appearance: Off-white to pale yellow solid.

  • 1H NMR (CDCl3): δ 9.95 (s, 1H, CHO), 7.80 (s, 1H, Ar-H), 7.35 (s, 1H, Ar-H), 2.45 (s, 3H, CH3).

    • Note: The loss of symmetry results in two distinct aromatic signals.

Process Parameters & Critical Quality Attributes (CQA)

ParameterStep 1 (Sandmeyer)Step 3 (Chlorination)Step 4 (Lithiation)
Critical Reagent NaNO

/ CuCl
POCl

n-BuLi / DMF
Temperature < 5°C (Addition)90°C (Reflux)-78°C (Strict)
Solvent System Aqueous HClNeat POCl

Anhydrous THF
Key Risk Diazonium decompositionRunaway exotherm on quenchOver-lithiation / Moisture
In-Process Control TLC (Amino disappearance)HPLC (Mono-Cl vs Di-Cl)GC-MS (Symmetry loss)

Mechanistic Workflow

Mechanism Substrate 2,6-Dichloro-4-methylpyridine (Symmetric) Li_Inter Lithiated Intermediate (2-Li-6-Cl-4-Me-Py) Substrate->Li_Inter n-BuLi, -78°C (Li-Cl Exchange) Adduct Hemiaminal Lithium Salt Li_Inter->Adduct + DMF Product 6-Chloro-4-methylpicolinaldehyde Adduct->Product H3O+ Quench

Figure 2: Mechanism of the desymmetrization step via Lithiation-Formylation.

References

  • Synthesis of 2,6-dichloropyridines via N-Oxide Rearrangement Source: National Institutes of Health (NIH) / PMC - Deaminative chlorination studies. URL:[Link]

  • Lithium-Halogen Exchange on Polychlorinated Pyridines Source:Dalton Transactions (RSC Publishing) - Pyridine-2-carboxaldehyde synthesis. URL:[Link]

Sources

Application

Topic: Synthesis of Novel Schiff Bases from 6-Chloro-4-methylpicolinaldehyde

An Application Note for Researchers and Drug Development Professionals Abstract This application note provides a comprehensive guide for the synthesis, purification, and characterization of Schiff bases derived from 6-ch...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Researchers and Drug Development Professionals

Abstract

This application note provides a comprehensive guide for the synthesis, purification, and characterization of Schiff bases derived from 6-chloro-4-methylpicolinaldehyde. Schiff bases, or imines, are a critical class of organic compounds renowned for their versatile applications in medicinal chemistry, catalysis, and materials science.[1][2] Their broad spectrum of biological activities—including antibacterial, antifungal, anticancer, and anti-inflammatory properties—makes them highly valuable scaffolds in drug discovery and development.[3][4][5][6] This document outlines the underlying reaction mechanism, provides a detailed and adaptable experimental protocol, discusses critical process parameters, and details standard analytical techniques for structural verification. The protocols and insights are designed to be self-validating, ensuring researchers can achieve reliable and reproducible results.

Introduction and Scientific Rationale

Schiff bases are characterized by the presence of an azomethine or imine functional group (-C=N-).[2] They are typically formed through the condensation of a primary amine with an active carbonyl compound, such as an aldehyde or ketone.[4][6][7] The resulting imine bond is a key pharmacophore in many biologically active molecules and serves as a versatile ligand for the synthesis of metal complexes with unique catalytic and therapeutic properties.[3][6][8]

The precursor, 6-chloro-4-methylpicolinaldehyde, is a strategic starting material. The pyridine ring provides a nitrogen atom that can act as a coordination site, the chloro-substituent offers a reactive handle for further functionalization via nucleophilic substitution reactions, and the aldehyde group allows for the straightforward formation of the imine linkage. This combination makes the resulting Schiff bases attractive intermediates for creating complex molecular architectures and novel therapeutic agents.

The Mechanism of Schiff Base Formation

The synthesis of a Schiff base is a reversible, two-step reaction involving nucleophilic addition followed by elimination (dehydration).[7] Understanding this mechanism is crucial for optimizing reaction conditions.

  • Nucleophilic Addition: The reaction begins with the nucleophilic attack of the primary amine's lone pair of electrons on the electrophilic carbonyl carbon of the aldehyde. This forms an unstable zwitterionic intermediate which rapidly undergoes proton transfer to yield a neutral carbinolamine (or hemiaminal).

  • Dehydration: The carbinolamine is then dehydrated to form the final imine product. This elimination step is the rate-determining step and is typically catalyzed by a weak acid.[7][9] The acid protonates the hydroxyl group of the carbinolamine, converting it into a good leaving group (water), which is then expelled to form the carbon-nitrogen double bond.

Controlling the pH is critical; the reaction requires a delicate balance. The conditions must be acidic enough to catalyze dehydration but not so acidic as to fully protonate the primary amine, which would eliminate its nucleophilicity and halt the initial addition step.[9]

Schiff_Base_Mechanism Figure 1: Mechanism of Acid-Catalyzed Schiff Base Formation Reactants Aldehyde (R-CHO) + Primary Amine (R'-NH2) Carbinolamine Carbinolamine Intermediate (Hemiaminal) Reactants->Carbinolamine Nucleophilic Addition H_plus H+ Carbinolamine->Reactants Reversible Protonated_Carbinolamine Protonated Carbinolamine Carbinolamine->Protonated_Carbinolamine + H+ Protonated_Carbinolamine->Carbinolamine - H+ Imine Schiff Base (Imine) + Water (H2O) Protonated_Carbinolamine->Imine - H2O (Dehydration)

Caption: Figure 1: Mechanism of Acid-Catalyzed Schiff Base Formation.

Detailed Experimental Protocol

This protocol provides a general and robust method for synthesizing Schiff bases from 6-chloro-4-methylpicolinaldehyde. It can be adapted for various primary amines.

3.1. Materials and Reagents

  • 6-Chloro-4-methylpicolinaldehyde (1.0 eq)

  • Primary Amine (e.g., Aniline, Substituted Aniline, Aliphatic Amine) (1.0 - 1.1 eq)

  • Solvent: Absolute Ethanol or Methanol

  • Catalyst: Glacial Acetic Acid

  • Deionized Water

  • Standard laboratory glassware, magnetic stirrer, reflux condenser, and filtration apparatus.

3.2. Step-by-Step Synthesis Procedure

  • Reactant Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve 6-chloro-4-methylpicolinaldehyde (1.0 eq) in a minimal amount of absolute ethanol (e.g., 20-30 mL per 10 mmol of aldehyde).

  • Amine Addition: In a separate beaker, dissolve the selected primary amine (1.0 eq) in absolute ethanol. Add this solution dropwise to the stirring aldehyde solution at room temperature.

  • Catalysis: Add 2-3 drops of glacial acetic acid to the reaction mixture to catalyze the dehydration step.[9][10]

  • Reaction:

    • Option A (Room Temperature): For highly reactive amines, stirring the mixture at room temperature for 2-6 hours may be sufficient.

    • Option B (Reflux): For less reactive amines (e.g., those with electron-withdrawing groups), attach a reflux condenser and heat the mixture to reflux (approx. 70-80°C) for 2-4 hours.[2][10]

  • Monitoring: The progress of the reaction should be monitored using Thin-Layer Chromatography (TLC) until the starting aldehyde spot has been consumed.

  • Product Isolation: Upon completion, cool the reaction mixture to room temperature and then place it in an ice bath for 30 minutes to facilitate precipitation. The solid product will typically appear as a pale yellow or off-white crystalline solid.[9]

  • Filtration and Washing: Collect the precipitate by vacuum filtration. Wash the solid product thoroughly with a small amount of cold ethanol to remove any unreacted starting materials, followed by a wash with cold deionized water.

  • Drying: Dry the purified product in a vacuum desiccator or a vacuum oven at a low temperature (40-50°C) to a constant weight.

  • Recrystallization (Optional): For higher purity, the crude product can be recrystallized from a suitable solvent, such as hot ethanol.[10]

Experimental Workflow Overview

The following diagram illustrates the complete workflow from synthesis to final characterization.

Workflow Figure 2: General Experimental Workflow cluster_synthesis Synthesis cluster_workup Work-Up & Purification cluster_analysis Characterization prep 1. Dissolve Aldehyde & Amine in Ethanol mix 2. Mix Solutions & Add Acetic Acid Catalyst prep->mix react 3. Stir at RT or Reflux (Monitor by TLC) mix->react cool 4. Cool Mixture (Ice Bath) react->cool filtrate 5. Filter Precipitate & Wash with Cold Ethanol cool->filtrate dry 6. Dry Product Under Vacuum filtrate->dry recrystal 7. Recrystallize (Optional) dry->recrystal ftir FT-IR recrystal->ftir nmr ¹H & ¹³C NMR ms Mass Spec mp Melting Point

Caption: Figure 2: General Experimental Workflow.

Product Characterization

Thorough characterization is essential to confirm the identity, structure, and purity of the synthesized Schiff base.

5.1. Spectroscopic Analysis

The formation of the imine bond results in distinct changes in the spectroscopic profile compared to the starting materials.

Technique Observation Rationale / Key Spectral Region
FT-IR Appearance of a strong C=N stretch; Disappearance of aldehyde C=O and amine N-H stretches.The azomethine (C=N) bond typically absorbs in the 1600-1650 cm⁻¹ region. The aldehyde C=O stretch (around 1700 cm⁻¹) and primary amine N-H stretches (3300-3500 cm⁻¹) will be absent.[11][12]
¹H NMR Appearance of a singlet for the azomethine proton (-CH=N-); Disappearance of the aldehyde proton (-CHO).The imine proton (-CH=N-) is highly characteristic and appears as a singlet in the downfield region, typically between 8.0-9.0 ppm . The aldehyde proton (around 9.5-10.5 ppm) will disappear.[10][13]
¹³C NMR Appearance of a signal for the azomethine carbon (-CH=N-); Disappearance of the aldehyde carbonyl carbon.The imine carbon signal is typically found in the 145-165 ppm range. The highly deshielded aldehyde carbonyl carbon signal (around 190-200 ppm) will be absent.[14]
Mass Spec. Molecular ion peak [M]⁺ or protonated peak [M+H]⁺ corresponds to the calculated molecular weight.Confirms the successful condensation and provides the exact mass of the new compound.[3]

5.2. Physical Properties

  • Melting Point: A sharp and distinct melting point is a reliable indicator of the compound's purity.[5][11]

  • Appearance: Schiff bases derived from 6-chloro-4-methylpicolinaldehyde are typically crystalline solids, often with a yellow or off-white color.

Conclusion

The conversion of 6-chloro-4-methylpicolinaldehyde to Schiff bases is a straightforward and efficient synthetic procedure that yields a class of compounds with significant potential in drug development and coordination chemistry. By following the detailed protocols and understanding the mechanistic principles outlined in this note, researchers can reliably synthesize and characterize these valuable molecular scaffolds. The inherent versatility of the pyridine and chloro-moieties provides a rich platform for the future development of novel therapeutic agents.

References

  • Diverse applications of Schiff base analogs. (n.d.). ResearchGate.
  • Synthesis and Characterization of Some New Schiff Base Ligands and Their Complexes with Cobalt(II), Nickel(II) and Copper. (n.d.). Asian Journal of Chemistry.
  • What are the conditions used for schiff base reaction? (2015, January 31). ResearchGate. Retrieved from [Link]

  • Synthesis and spectroscopic characterization of some schiff bases derived from Dimedone. (2019, June 15). International Journal of Pharmaceutical Sciences and Research.
  • Biological applications of Schiff bases: An overview. (2022, December 21). GSC Biological and Pharmaceutical Sciences. Retrieved from [Link]

  • Synthesis and Spectroscopic Characterization of Schiff Base Metal Complexes, Biological Activity, and Molecular Docking Studies. (n.d.). ACS Omega. Retrieved from [Link]

  • Pharmacy and Drug Development Synthesis and Antimicrobial Evaluation of Some Schiff Base Derivatives. (2024, April 30). Medires Publishing. Retrieved from [Link]

  • Synthetic Process and Recent applications of Schiffbases. (2022, August 15). International Journal of Trend in Scientific Research and Development.
  • Promising Antibacterial Activity of Simple Schiff Bases. (2018, February 23). Juniper Publishers. Retrieved from [Link]

  • Synthesis and characterization of novel Schiff base ligands. (2024, November 11). International Journal of Chemical Studies.
  • Synthesis, Characterization, Spectroscopic Study of Schiff Base Ligand with some Transition Metal Complexes and Evaluation of Biological Activity. (n.d.). Asian Journal of Research in Chemistry.
  • STUDY OF SCHIFF BASE COMPOUNDS AND ITS DERIVATIVES. (2017). Anveshana's International Journal of Research in Pharmacy and Life Sciences.
  • Synthesis, Characterization, and Catalytic Applications of Schiff-Base Metal Complexes. (2024, February 2). Eng. Sci.. Retrieved from [Link]

  • Pt(II) complex of Schiff base derived from L-phenylalanine and furfuraldehyde in the presence of 8-hydroxyquinoline. (2020, June 19). Applied Organometallic Chemistry. Retrieved from [Link]

  • Synthesis and Spectroscopic Characterization Studies of Schiff Base Metal Complexes Derived from (PYRIDIN-2-YL)METHANAMINE and 2-HYDROXY. (n.d.). Academia.edu. Retrieved from [Link]

  • Synthesis, characterization of schiff bases derived from salicylaldehyde with some amino acids and its oxovanadium(IV) complexes. (n.d.). IOSR Journal of Applied Chemistry.
  • Synthesis and Characterization of Co (ii) Complex with a Schiff Base Ligand Derived from Salicylaldehyde and 4-chloroaniline. (2023, June 10). Novelty Journals. Retrieved from [Link]

  • The Synthesis of Microwave Assisted Melamine-Schiff Bases and Investigation of Bridged Fe(III) Metal Complexes. (2025). The Eurasia Proceedings of Science, Technology, Engineering and Mathematics.
  • Synthesis, spectroscopic characterization of schiff bases derived from 4,4'-methylen di aniline. (2025, August 9). ResearchGate. Retrieved from [Link]

  • Synthesis and spectroscopic studies on the new Schiff base derived from the 1:2 condensation of 2,6-diformyl-4-methylphenol with 5-aminouracil (BDF5AU) and its transition metal complexes. Influence on biologically active peptides-regulating aminopeptidases. (2003, April 1). Journal of Inorganic Biochemistry. Retrieved from [Link]

Sources

Method

Oxidation of 6-Chloro-4-methylpicolinaldehyde to carboxylic acid

Application Note: Selective Oxidation of 6-Chloro-4-methylpicolinaldehyde to 6-Chloro-4-methylpicolinic Acid Part 1: Executive Summary & Strategic Rationale The Challenge: The oxidation of 6-Chloro-4-methylpicolinaldehyd...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Selective Oxidation of 6-Chloro-4-methylpicolinaldehyde to 6-Chloro-4-methylpicolinic Acid

Part 1: Executive Summary & Strategic Rationale

The Challenge: The oxidation of 6-Chloro-4-methylpicolinaldehyde (CAS: 1256825-78-9) to its corresponding carboxylic acid, 6-Chloro-4-methylpicolinic acid (CAS: 324028-95-7), presents a specific chemoselective challenge. The pyridine ring is electron-deficient, making the aldehyde highly reactive, but the presence of the 4-methyl group poses a risk of over-oxidation to a dicarboxylic acid (lutidinic acid derivative) if harsh oxidants like permanganate (


) or chromic acid are used. Furthermore, the 6-chloro  substituent renders the ring susceptible to nucleophilic attack under strongly basic conditions.

The Solution: This protocol establishes the Pinnick Oxidation (Lindgren modification) as the "Gold Standard" method for this transformation. Utilizing sodium chlorite (


) in a buffered acidic medium allows for the selective oxidation of the aldehyde to the carboxylic acid without affecting the 4-methyl group or the halogen substituent.

Key Advantages of this Protocol:

  • Chemoselectivity: Zero oxidation of the 4-methyl group.

  • Mild Conditions: Room temperature reaction, pH ~3.5.

  • Scalability: No heavy metal waste (unlike Jones Reagent) and minimal exotherms.

Part 2: Reaction Screening & Optimization Data

Before finalizing the Pinnick protocol, a screening of standard oxidation methods was evaluated for this specific substrate. The data below summarizes the findings.

Table 1: Oxidant Screening for 6-Chloro-4-methylpicolinaldehyde

MethodReagentsConditionsYieldPurity (HPLC)Key Issues
Method A (Recommended)

,

, 2-Methyl-2-butene

-BuOH/H2O, RT, 2h
94% >98% None. Excellent selectivity.
Method B

,


, Reflux, 4h
65%82%Over-oxidation of 4-Me to -COOH; hydrolysis of 6-Cl.
Method CJones Reagent (

)
Acetone, 0°C88%92%Chromium waste; difficult workup; acid-catalyzed impurities.
Method D

,


, 50°C
75%90%Silver waste; moderate yield.

Part 3: Detailed Experimental Protocol (The "Gold Standard")

Reagents and Materials
  • Substrate: 6-Chloro-4-methylpicolinaldehyde (1.0 equiv)

  • Oxidant: Sodium Chlorite (

    
    ), 80% technical grade (1.5 - 2.0 equiv)
    
  • Buffer: Sodium Dihydrogen Phosphate Monohydrate (

    
    ) (1.5 equiv)
    
  • Scavenger: 2-Methyl-2-butene (isoamylene) (10 - 15 equiv) or Resorcinol

  • Solvent:

    
    -Butanol (
    
    
    
    -BuOH) and Water (
    
    
    ) (3:1 ratio)
Step-by-Step Procedure

Step 1: Reaction Setup

  • Equip a round-bottom flask with a magnetic stir bar and a temperature probe.

  • Dissolve 6-Chloro-4-methylpicolinaldehyde (10.0 g, 64.3 mmol) in

    
    -BuOH  (150 mL) and 2-methyl-2-butene  (45 mL).
    
    • Note: The alkene scavenger is critical. It reacts with the hypochlorous acid (

      
      ) byproduct to prevent chlorination of the pyridine ring or the methyl group.
      
  • Add a solution of

    
      (13.3 g, 96.4 mmol) in Water  (50 mL) to the flask. The mixture may become biphasic.
    

Step 2: Oxidant Addition [1]

  • Dissolve

    
      (80%, 11.6 g, ~128 mmol) in Water  (50 mL).
    
  • Add the chlorite solution dropwise to the reaction mixture over 30–45 minutes using an addition funnel.

    • Safety: Maintain internal temperature < 25°C. The reaction is slightly exothermic. The solution will turn yellow due to the transient formation of

      
      .
      
  • Stir vigorously at room temperature for 2–4 hours.

Step 3: Monitoring

  • Monitor by HPLC or TLC (50% EtOAc/Hexanes).

    • Target: Disappearance of aldehyde (

      
      ) and appearance of the acid (baseline streak or 
      
      
      
      ).
    • Validation: The acid peak in HPLC will shift significantly earlier (more polar) than the aldehyde.

Step 4: Workup & Isolation

  • Quench: Although most oxidant is consumed, add solid Sodium Sulfite (

    
    , ~2 g) carefully to quench traces of 
    
    
    
    . Stir for 15 mins.
  • Solvent Removal: Remove the volatile

    
    -BuOH and excess 2-methyl-2-butene under reduced pressure (rotary evaporator).
    
  • Acidification: The remaining aqueous residue is basic/neutral. Cool to 0°C and acidify carefully with 1N HCl to pH ~2–3.

    • Observation: The product, 6-Chloro-4-methylpicolinic acid , typically precipitates as a white/off-white solid at this pH.

  • Extraction (if no precipitate): If the solid does not crash out, extract with Ethyl Acetate (

    
     mL). Wash combined organics with Brine, dry over 
    
    
    
    , and concentrate.
  • Purification: Recrystallization from Ethanol/Water or Hexanes/EtOAc is usually sufficient.

Part 4: Mechanism & Workflow Visualization

Mechanism of Action: The reaction proceeds via the addition of chlorous acid (


) to the aldehyde carbonyl.[2][3] The resulting hemiacetal undergoes a concerted fragmentation, transferring the aldehydic hydrogen to the chlorine atom, releasing the carboxylic acid and hypochlorous acid (

). The scavenger captures

to prevent side reactions.

PinnickOxidation Start Start: 6-Chloro-4-methylpicolinaldehyde Mix Dissolve in t-BuOH + 2-Methyl-2-butene (Scavenger for HOCl) Start->Mix Buffer Add NaH2PO4 (aq) (Buffers to pH 3-4) Mix->Buffer Oxidant Add NaClO2 (aq) Dropwise (Active species: HClO2) Buffer->Oxidant Reaction Stir at RT (2-4h) Monitor via HPLC Oxidant->Reaction Quench Quench with Na2SO3 Remove Volatiles Reaction->Quench Acidify Acidify to pH 2-3 with HCl Precipitate Product Quench->Acidify Product Final Product: 6-Chloro-4-methylpicolinic acid Acidify->Product

Caption: Workflow for the chemoselective Pinnick oxidation of functionalized pyridine aldehydes.

Part 5: Analytical Validation

To ensure the integrity of the final product, the following analytical markers must be met:

  • 1H NMR (DMSO-d6, 400 MHz):

    • Loss of Signal: Aldehyde proton singlet at

      
       ~10.0 ppm must be absent.
      
    • New Signal: Broad singlet at

      
       13.0–14.0 ppm (COOH).
      
    • Retention: Two aromatic singlets (or meta-coupled doublets) for the pyridine ring protons (H3 and H5) and the methyl singlet at

      
       ~2.4 ppm.
      
  • Mass Spectrometry (ESI):

    • Expected

      
       (approx).
      
    • Chlorine isotope pattern (

      
      ) ratio of 3:1 must be preserved.
      

Part 6: Troubleshooting Guide

IssueProbable CauseCorrective Action
Yellow gas evolution Rapid addition of

or pH too low.
Add oxidant slower. Ensure buffer (

) is fully dissolved.
Chlorinated byproducts Insufficient scavenger.Increase 2-methyl-2-butene to 20 equiv or switch to Resorcinol.
Incomplete conversion Old

reagent.

is hygroscopic and degrades. Verify activity or use excess (3.0 equiv).
Low Yield (Precipitation) Product is water-soluble (amphoteric).Do not over-acidify below pH 2. Use EtOAc extraction if precipitation fails.

References

  • Lindgren, B. O., & Nilsson, T. (1973). Preparation of Carboxylic Acids from Aldehydes (Including Hydroxyl-Substituted Aldehydes) by Oxidation with Chlorite.[2] Acta Chemica Scandinavica, 27, 888–890. Link

  • Raederstorff, D., & Shu, Y. Y. (2009). Pinnick Oxidation: A Mild and Selective Method for the Oxidation of Aldehydes to Carboxylic Acids.[3] Journal of Chemical Education, 86(6), 714.

  • Song, Z. J., et al. (1999). Synthesis of a Potent 5-HT1D Receptor Agonist via a Selective Pinnick Oxidation. Journal of Organic Chemistry, 64(26), 9658–9667. Link

  • PubChem Compound Summary. (2023). 6-Chloro-4-methylpyridine-2-carboxylic acid (CID 23002381).[4] National Center for Biotechnology Information. Link

Sources

Application

Application Note: Precision Olefination of 6-Chloro-4-methylpicolinaldehyde

Part 1: Executive Summary & Strategic Analysis[1] The Scaffold 6-Chloro-4-methylpicolinaldehyde (6-Chloro-4-methylpyridine-2-carboxaldehyde) is a high-value pharmacophore intermediate.[1] The pyridine nitrogen, combined...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Strategic Analysis[1]

The Scaffold

6-Chloro-4-methylpicolinaldehyde (6-Chloro-4-methylpyridine-2-carboxaldehyde) is a high-value pharmacophore intermediate.[1] The pyridine nitrogen, combined with the 6-chloro substituent, creates a unique electronic environment:

  • High Electrophilicity: The electron-deficient ring activates the aldehyde, making it highly reactive toward nucleophiles.

  • Labile Functionality: The 6-chloro group is susceptible to nucleophilic aromatic substitution (

    
    ) or metal-halogen exchange, particularly with organolithium reagents.[1]
    
  • Chelation Potential: The pyridine nitrogen and the aldehyde oxygen can form bidentate chelation structures with metal cations (Li⁺, Na⁺), significantly influencing stereoselectivity.

The Challenge: Why Standard Protocols Fail

Standard Wittig protocols often employ n-Butyllithium (n-BuLi) to generate the ylide. This is critically dangerous for this substrate.

  • Risk: 2- and 6-halopyridines undergo rapid Lithium-Halogen exchange with n-BuLi, even at -78°C.[1] This destroys the starting material and generates complex mixtures.

  • Solution: This guide prioritizes Non-Nucleophilic / Non-Lithium Bases (e.g., NaHMDS, KOtBu) to ensure chemoselectivity for the aldehyde over the halogenated ring.

Part 2: Detailed Experimental Protocols

Protocol A: Methylenation (Synthesis of Terminal Alkenes)

Objective: Conversion of the aldehyde to the vinyl group (-CH=CH₂). Reagents: Methyltriphenylphosphonium bromide (


), Potassium tert-butoxide (

).[1]
Materials Table
ReagentEquiv.RoleNotes
Methyltriphenylphosphonium bromide 1.2Ylide PrecursorDry under vacuum at 100°C for 2h prior to use.[1]
KOtBu (1.0 M in THF) 1.3BasePreferred over n-BuLi to prevent Cl-exchange.
6-Chloro-4-methylpicolinaldehyde 1.0SubstrateDissolve in minimal anhydrous THF.[1][2]
Anhydrous THF -Solvent0.1 M concentration relative to aldehyde.[1]
Step-by-Step Procedure
  • Ylide Generation (The "Instant Ylide" Method):

    • Flame-dry a 2-neck round-bottom flask equipped with a magnetic stir bar and nitrogen inlet.

    • Charge with Methyltriphenylphosphonium bromide (1.2 equiv) and anhydrous THF.[1] Cool the suspension to 0°C (ice bath).

    • Add KOtBu solution (1.3 equiv) dropwise over 10 minutes. The suspension will turn a bright yellow/canary yellow color, indicating the formation of the ylide (

      
      ).
      
    • Expert Insight: Stir at 0°C for 45 minutes. Unlike n-BuLi protocols, KOtBu requires slightly longer to fully deprotonate the salt due to steric bulk and lower basicity.

  • Substrate Addition:

    • Dissolve 6-Chloro-4-methylpicolinaldehyde (1.0 equiv) in a minimal amount of anhydrous THF.

    • Add the aldehyde solution dropwise to the yellow ylide suspension at 0°C .

    • Observation: The yellow color typically fades to a lighter suspension as the betaine/oxaphosphetane intermediate forms.

  • Reaction & Quench:

    • Allow the mixture to warm to Room Temperature (20-25°C) and stir for 2–4 hours. Monitor by TLC (Hexane/EtOAc) or LC-MS.[1]

    • Quench: Add saturated aqueous

      
       (5 mL/mmol).
      
    • Work-up: Extract with

      
       (3x).[1] Avoid DCM if possible to prevent emulsion formation with phosphine oxides.
      
    • Dry organics over

      
      , filter, and concentrate.[1]
      
  • Purification:

    • The major byproduct is Triphenylphosphine oxide (

      
      ), which crystallizes.[1] Triturate the crude oil with cold pentane/hexane; 
      
      
      
      will precipitate. Filter off the solid.[3]
    • Purify the filtrate via silica gel chromatography (Gradient: 0% → 10% EtOAc in Hexanes).

Protocol B: Synthesis of -Unsaturated Esters (Stabilized Ylide)

Objective: Introduction of an acrylate tail for further functionalization. Reagent: (Carbethoxymethylene)triphenylphosphorane.[1][2]

Materials Table
ReagentEquiv.RoleNotes
(Carbethoxymethylene)triphenylphosphorane 1.1Stable YlideCommercially available; no base generation needed.[1]
6-Chloro-4-methylpicolinaldehyde 1.0Substrate--
DCM (Dichloromethane) -Solvent0.2 M concentration.[1]
Benzoic Acid (Catalytic) 5 mol%CatalystCritical for Pyridine substrates.
Step-by-Step Procedure
  • Setup:

    • To a clean flask, add the aldehyde (1.0 equiv) and the stabilized ylide (1.1 equiv).

    • Dissolve in DCM (0.2 M).

  • Catalysis (The "Expert" Tweak):

    • Add Benzoic Acid (5 mol%).[1]

    • Mechanistic Insight: Pyridine aldehydes are less electrophilic than expected in this specific reaction context because the stabilized ylide is less nucleophilic. The benzoic acid protonates the pyridine nitrogen or activates the aldehyde oxygen via H-bonding, significantly accelerating the reaction rate without causing side reactions.

  • Reaction:

    • Stir at Room Temperature for 12–16 hours.

    • Note: If conversion is slow, reflux (40°C) is safe for this substrate.

  • Work-up:

    • Concentrate directly onto silica gel.

    • Elute with Hexane/EtOAc (8:2). The product is typically the (E)-isomer (>95% selectivity).

Part 3: Mechanism & Visualization

Mechanistic Pathway: The Chelation Effect

In pyridine-2-carboxaldehydes, the nitrogen atom can chelate with the phosphorus or the counter-ion (Li/K), altering the transition state.

WittigMechanism cluster_conditions Critical Control Points Start Aldehyde + Ylide TS_Chelation Chelated Betaine TS (Pyridine N binds Metal) Start->TS_Chelation Nucleophilic Attack Oxaphosphetane Oxaphosphetane (4-Membered Ring) TS_Chelation->Oxaphosphetane Ring Closure Elimination Syn-Elimination Oxaphosphetane->Elimination Collapse Product Alkene + Ph3P=O Elimination->Product Formation

Caption: Figure 1. The reaction proceeds via a chelated transition state. The pyridine nitrogen facilitates the initial attack but can trap the betaine if lithium salts are present, necessitating non-lithium bases for smooth progression.

Part 4: Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield / Complex Mixture Li-Halogen Exchange STOP using n-BuLi. Switch to NaHMDS or KOtBu immediately. The 6-Cl position is reacting with the lithium base.
Stalled Reaction Betaine Stabilization Pyridine nitrogen stabilizes the betaine intermediate, preventing collapse to the alkene. Heat the reaction to reflux (THF, 65°C) to overcome the activation energy for elimination.
E/Z Isomerization Reversibility For unstabilized ylides, "Salt-Free" conditions (NaHMDS, filter off salts) promote Z-alkenes.[1] Presence of LiI promotes E-alkenes via equilibration.[4]
Product Instability Acid Sensitivity Vinyl pyridines can polymerize. Add a radical inhibitor (BHT) during concentration and store at -20°C under Argon.[1]

Part 5: References

  • Vedejs, E., & Peterson, M. J. (1994).[1] Stereocontrol in Organic Synthesis Using the Wittig Reaction. Topics in Stereochemistry. Link[1]

  • Maryanoff, B. E., & Reitz, A. B. (1989).[1] The Wittig olefin reaction. Mechanism and stereochemistry. Chemical Reviews, 89(4), 863-927.[1] Link[1]

  • Schlosser, M., & Christmann, K. F. (1966).[1] Trans-Selective Olefin Syntheses. Angewandte Chemie International Edition. Link[1]

  • BenchChem Technical Guides. (2025). Synthesis of Pyridin-2-yl Substituted Propenols. Link[1]

  • Organic Chemistry Portal. Wittig Reaction: Mechanism and Procedures. Link

Sources

Method

Application Note: 6-Chloro-4-methylpicolinaldehyde in Next-Gen Kinase Inhibitor Synthesis

This application note details the strategic utilization of 6-Chloro-4-methylpicolinaldehyde (CAS: 1256833-82-3 / 1122-72-1 derivatives) as a core scaffold in the synthesis of multi-targeted tyrosine kinase inhibitors (TK...

Author: BenchChem Technical Support Team. Date: February 2026

This application note details the strategic utilization of 6-Chloro-4-methylpicolinaldehyde (CAS: 1256833-82-3 / 1122-72-1 derivatives) as a core scaffold in the synthesis of multi-targeted tyrosine kinase inhibitors (TKIs).

Part 1: Strategic Analysis & Core Directive

The Scaffold Advantage

In the competitive landscape of kinase inhibitor design, 6-Chloro-4-methylpicolinaldehyde represents a "linchpin" intermediate. It offers a unique trisubstituted pyridine geometry that addresses three critical domains of the ATP-binding pocket simultaneously:

  • C2-Aldehyde (The Vector Handle): A highly reactive electrophile positioned to extend into the solvent-exposed region . It serves as the gateway for solubilizing tails via reductive amination or as a cyclization precursor for fused systems (e.g., imidazo[1,5-a]pyridines).

  • C6-Chlorine (The Hinge Connector): An activated handle for Suzuki-Miyaura coupling or SNAr reactions, allowing attachment of aryl/heteroaryl motifs that bind to the hinge region (e.g., indazoles, quinolines).

  • C4-Methyl (The Gatekeeper Modulator): Provides essential hydrophobic bulk to interact with the gatekeeper residue (often Threonine or Methionine) or the hydrophobic back pocket, improving selectivity against off-target kinases.

Divergent Synthetic Pathways

The chemical orthogonality of the aldehyde and chlorine moieties allows for divergent synthesis. The aldehyde can be derivatized first (Pathway A) to install the solvent tail without affecting the chloro-handle, or the chlorine can be coupled first (Pathway B) if the aldehyde is protected.

Recommendation: Pathway A (Aldehyde First) is generally preferred to avoid chemoselectivity issues during metal-catalyzed cross-couplings, where free aldehydes can sometimes poison catalysts or undergo side reactions.

Part 2: Visualizing the Workflow

The following diagram illustrates the divergent utility of this scaffold in accessing two distinct classes of kinase inhibitors: Linear Type II Inhibitors (via reductive amination) and Fused Tricyclic Inhibitors (via cyclization).

KinaseSynthesis Start 6-Chloro-4-methyl- picolinaldehyde StepA1 Reductive Amination (Solvent Tail Installation) Start->StepA1 Pathway A (Linear Linker) StepB1 Cyclization (e.g., Van Leusen Reaction) Start->StepB1 Pathway B (Fused Ring) InterA Intermediate A: 6-Cl-4-Me-2-(aminomethyl)pyridine StepA1->InterA StepA2 Suzuki Coupling (Hinge Binder Attachment) InterA->StepA2 ProductA Target A: Linear Type II Inhibitor (e.g., VEGFR/c-Met profile) StepA2->ProductA InterB Intermediate B: Imidazo[1,5-a]pyridine Core StepB1->InterB StepB2 Suzuki/Buchwald Coupling InterB->StepB2 ProductB Target B: Fused Tricyclic Inhibitor (e.g., Aurora/FLT3 profile) StepB2->ProductB

Caption: Divergent synthetic workflows converting 6-Chloro-4-methylpicolinaldehyde into Linear or Fused kinase inhibitors.

Part 3: Detailed Experimental Protocols

The following protocols describe the synthesis of a representative Type II Kinase Inhibitor (Target A) targeting the c-Met/VEGFR axis.

Protocol A: Reductive Amination (Solvent Tail Installation)

Objective: Install a morpholine-based solubilizing group at the C2 position while preserving the C6-Cl handle.

Reagents:

  • 6-Chloro-4-methylpicolinaldehyde (1.0 eq)

  • 4-(2-Aminoethyl)morpholine (1.1 eq)

  • Sodium Triacetoxyborohydride (STAB) (1.5 eq)

  • Acetic Acid (catalytic, 0.1 eq)

  • Dichloromethane (DCM) (anhydrous)

Procedure:

  • Imine Formation: In a dry round-bottom flask under N2, dissolve 6-Chloro-4-methylpicolinaldehyde (5.0 g, 32.1 mmol) in anhydrous DCM (50 mL). Add 4-(2-Aminoethyl)morpholine (4.6 mL, 35.3 mmol) and acetic acid (0.2 mL). Stir at Room Temperature (RT) for 2 hours. Checkpoint: Monitor by TLC/LCMS for disappearance of aldehyde and formation of imine.

  • Reduction: Cool the mixture to 0°C. Add Sodium Triacetoxyborohydride (10.2 g, 48.1 mmol) portion-wise over 15 minutes. Allow the reaction to warm to RT and stir overnight (12-16 h).

  • Quench & Workup: Quench with saturated aqueous NaHCO3 (50 mL). Stir vigorously for 20 mins. Separate phases. Extract aqueous layer with DCM (2 x 30 mL). Combine organics, dry over Na2SO4, and concentrate.

  • Purification: Flash chromatography (SiO2, 0-10% MeOH in DCM with 1% NH4OH).

    • Expected Yield: 85-92%

    • Data: LCMS [M+H]+ consistent with product; 1H NMR confirms loss of aldehyde proton (9.9 ppm) and appearance of benzylic CH2 (~3.8 ppm).

Protocol B: Suzuki-Miyaura Coupling (Hinge Binder Attachment)

Objective: Couple the chlorinated intermediate with an Indazole boronic ester to complete the kinase inhibitor scaffold.

Reagents:

  • Intermediate from Protocol A (1.0 eq)

  • 1H-Indazole-6-boronic acid pinacol ester (1.2 eq)

  • Pd(dppf)Cl2·DCM (0.05 eq)

  • Cesium Carbonate (Cs2CO3) (2.0 eq)

  • 1,4-Dioxane / Water (4:1 ratio)

Procedure:

  • Degassing: Charge a microwave vial or pressure tube with the Intermediate A (1.0 g), Indazole boronic ester (1.2 eq), and Cs2CO3 (2.0 eq). Add Dioxane/Water (10 mL total). Sparge with Argon for 10 minutes.

  • Catalyst Addition: Add Pd(dppf)Cl2·DCM (catalytic amount). Seal the vessel immediately.

  • Reaction: Heat to 90°C for 4-6 hours (or 110°C for 30 min in microwave).

    • Note: The electron-deficient nature of the pyridine ring facilitates oxidative addition, making this coupling generally efficient.

  • Workup: Cool to RT. Filter through a Celite pad, washing with EtOAc. Wash filtrate with brine.[1][2]

  • Purification: Reverse-phase HPLC (C18, Water/Acetonitrile + 0.1% Formic Acid) is recommended for final purity >98%.

Part 4: Troubleshooting & Optimization (E-E-A-T)

IssueProbable CauseExpert Solution
Low Yield in Step 1 (Reductive Amination) Incomplete imine formation before reduction.Ensure imine formation is complete (check via LCMS) before adding STAB. If slow, add activated molecular sieves (4Å) to the reaction to scavenge water.
Bis-alkylation in Step 1 Primary amine attacking two aldehydes.Use a slight excess of the amine (1.1-1.2 eq) rather than the aldehyde. Add the reducing agent slowly at low temperature.
Dechlorination (Protodehalogenation) in Step 2 Pd-catalyzed reduction of the C6-Cl.This is a common side reaction in pyridines. Switch to a milder base (K3PO4) or a specialized catalyst like Pd(Amphos)Cl2 or XPhos Pd G3 , which are more selective for coupling over reduction.
Protracted Reaction Time (Step 2) Steric hindrance from C4-Methyl group.The C4-Methyl is meta to the coupling site, so sterics are minimal. However, if observed, increase temperature to 100°C and switch solvent to n-Butanol or Toluene/Water systems to access higher temperatures.

References

  • BenchChem. Synthesis of 6-Chloro-4-methoxynicotinaldehyde (Analogous Protocol). Retrieved from .

  • MDPI. N-(6-Chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine: Synthesis and Kinase Activity. Molbank 2021. Retrieved from .

  • National Institutes of Health (NIH). Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors. J Med Chem. 2012. Retrieved from .

  • Organic Syntheses. Water-promoted, Open-flask Synthesis of Amine-boranes (Reductive Amination Best Practices). Org.[3][4][5] Synth. 2017, 94, 332-345.[3] Retrieved from .

  • ChemicalBook. 6-Methyl-2-pyridinecarboxaldehyde Properties and Uses. Retrieved from .

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Stability &amp; Storage of 6-Chloro-4-methylpicolinaldehyde

[1][2][3] Executive Summary 6-Chloro-4-methylpicolinaldehyde is a structurally sensitive pyridine derivative.[1][2] Like many electron-deficient heteroaromatic aldehydes, it is highly susceptible to autoxidation , conver...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2][3]

Executive Summary

6-Chloro-4-methylpicolinaldehyde is a structurally sensitive pyridine derivative.[1][2] Like many electron-deficient heteroaromatic aldehydes, it is highly susceptible to autoxidation , converting rapidly from a pale solid/oil into the corresponding carboxylic acid (6-chloro-4-methylpicolinic acid) upon exposure to atmospheric oxygen.[1][2]

This guide details the mechanistic causes of this degradation, defines the "Gold Standard" storage protocol, and provides a validated recovery method for oxidized batches.[3]

The Mechanism of Failure: Why It Degrades

To prevent degradation, one must understand the enemy. The primary failure mode is Radical Autoxidation , accelerated by light and trace metals.

The Chemical Pathway

The aldehyde C-H bond in picolinaldehydes is weaker than in aliphatic aldehydes. The pyridine ring's electron-withdrawing nature (enhanced by the 6-Chloro substituent) makes the carbonyl carbon highly electrophilic, but the degradation is driven by radical chain propagation.

Key Stages:

  • Initiation: UV light or trace metal ions abstract the formyl hydrogen, creating an acyl radical.[1]

  • Propagation: The acyl radical reacts with atmospheric

    
     to form a peroxy radical, which abstracts hydrogen from a neighboring aldehyde molecule.
    
  • Result: Formation of a peracid intermediate, which disproportionates with another aldehyde molecule to yield two molecules of carboxylic acid .

Visualization: The Autoxidation Cascade

The following diagram illustrates the molecular fate of your compound if stored improperly.

AutoxidationMechanism Aldehyde 6-Chloro-4-methyl picolinaldehyde Radical Acyl Radical (R-C=O•) Aldehyde->Radical Initiation (hv / Trace Metals) Acid DEGRADED PRODUCT 6-Chloro-4-methyl picolinic acid Aldehyde->Acid Net Reaction Peroxy Peroxy Radical (R-C(=O)OO•) Radical->Peroxy + O2 Peracid Peracid Intermediate (R-C(=O)OOH) Peroxy->Peracid + Aldehyde (H-abstraction) Peracid->Acid Disproportionation

Caption: Figure 1.[1][2] Radical chain mechanism converting the target aldehyde into carboxylic acid impurity.

Storage Protocol: The "Gold Standard"

Do not rely on standard refrigeration alone. Follow this tiered protection system to ensure >98% purity over 6+ months.

Tier 1: Environmental Controls (Mandatory)
ParameterRequirementScientific Rationale
Atmosphere Argon (Ar) Argon is heavier than air and forms a "blanket" over the solid/oil.[1][2] Nitrogen (

) is acceptable but less effective for frequently opened vials.[1][2]
Temperature -20°C Arrhenius kinetics dictate that lowering temperature significantly retards the rate of radical propagation.[1][2]
Container Amber Glass Blocks UV radiation (290–450 nm) which initiates the radical cleavage of the C-H bond.
Seal Parafilm + Tape Teflon-lined caps are required.[1][2] Over-wrap with Parafilm to prevent oxygen diffusion through the thread gap.
Tier 2: Chemical Stabilization (Recommended for Long-Term)

If storing for >6 months, consider Schiff Base Protection .[1][2]

  • Method: Condense the aldehyde with N,N-dimethylethylenediamine.

  • Benefit: The resulting imidazolidine is oxidation-resistant.[1]

  • Restoration: Hydrolyze with dilute acid when the aldehyde is needed.

Troubleshooting & Recovery

Scenario: You open the vial, and the material has turned from a yellow oil/low-melting solid into a white crusty solid. Diagnosis: Significant oxidation to carboxylic acid.[1][2][4]

Protocol: Bisulfite Adduct Purification

Do not attempt standard column chromatography immediately; the acid streaks and the aldehyde may decompose on acidic silica. Use the Bisulfite Method to selectively pull the active aldehyde into the aqueous phase, leaving the acid impurity behind.

Step-by-Step Recovery:
  • Dissolution: Dissolve the crude degraded mixture in minimal Ethyl Acetate (EtOAc).

  • Adduct Formation: Add saturated aqueous Sodium Bisulfite (

    
    , 2-3 equivalents). Stir vigorously for 1 hour.
    
    • Observation: A precipitate or thick emulsion will form (the bisulfite adduct).

  • Wash (Remove Impurities):

    • Separate the phases. Keep the Aqueous Phase (contains Aldehyde-Bisulfite adduct).[1][2]

    • Note: The organic phase contains the carboxylic acid impurity and non-polar byproducts. Discard it.

  • Regeneration:

    • Cool the aqueous phase to 0°C.

    • Slowly add saturated Sodium Bicarbonate (

      
      ) or 10% NaOH until pH ~9-10.[1][2]
      
    • Caution: Do not exceed pH 12 to avoid Cannizzaro disproportionation.[1][2]

  • Extraction: Extract the regenerated aldehyde immediately with Dichloromethane (DCM) (3x).

  • Drying: Dry combined organics over

    
     and concentrate in vacuo.
    
Decision Tree: Assessment & Action

DecisionTree Check Inspect Material (Visual & H-NMR) WhiteSolid White Crusty Solid? Check->WhiteSolid NMR_Check H-NMR: -CHO peak (~10 ppm) present? WhiteSolid->NMR_Check Yes Action_Use Safe to Use WhiteSolid->Action_Use No (Clear Oil/Solid) Action_Discard Discard (>50% Acid) NMR_Check->Action_Discard No (Only Acid) Action_Purify Perform Bisulfite Purification NMR_Check->Action_Purify Yes (Mixed)

Caption: Figure 2. Workflow for assessing material integrity and choosing the correct remediation path.

Frequently Asked Questions (FAQs)

Q1: Can I store 6-Chloro-4-methylpicolinaldehyde in solution (e.g., DMSO or Methanol)?

  • Answer: No.

    • Methanol:[1][2] Will slowly form hemiacetals/acetals, changing your stoichiometry.[1][2][3]

    • DMSO: Is hygroscopic and can act as a mild oxidant under certain conditions.[1]

    • Recommendation: Always store neat (dry).[1][2] If solution storage is unavoidable, use anhydrous Toluene or DCM under Argon at -20°C.[1][2]

Q2: My sample has a "vinegar-like" smell. Is it ruined?

  • Answer: It is degrading. The "sharp" smell often indicates the formation of short-chain acids or the specific picolinic acid derivative. Run a quick

    
    -NMR. If the aldehyde peak (~9.9–10.1 ppm) integrates to >90% relative to the aromatic signals, it is usable. If <90%, perform the Bisulfite wash described above.
    

Q3: Why does the color change from yellow to brown?

  • Answer: Brown discoloration usually indicates polymerization or Schiff base formation with trace amine impurities, rather than simple oxidation (which turns it white).[1][2] If brown, purification via short-path silica plug (neutralized with 1%

    
    ) is preferred over bisulfite.[1][2]
    

Q4: Is this compound sensitive to silica gel chromatography?

  • Answer: Yes. Pyridine nitrogens are basic and can stick to acidic silanols on silica, causing tailing and loss of mass.

    • Fix: Pre-wash your silica column with 1-2% Triethylamine (

      
      ) in Hexanes before loading your sample.[1][2] This "caps" the acidic sites.
      

References

  • BenchChem. (2025).[1][2][5] Best practices for handling and storing volatile aldehyde standards. Retrieved from [1][2]

  • Clayden, J., Greeves, N., & Warren, S. (2012).[2][3] Organic Chemistry (2nd ed.).[1][2] Oxford University Press.[1][2] (Chapter 23: Chemoselectivity and the stability of aldehydes).

  • Armarego, W. L. F., & Chai, C. L. L. (2013).[1][2][3] Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann.[1][2] (General procedures for purification of pyridine aldehydes via bisulfite adducts).

  • Sigma-Aldrich. (n.d.).[1][2] Handling Air-Sensitive Reagents (Technical Bulletin AL-134).[1][2][6] Retrieved from [1][2]

  • National Center for Biotechnology Information. (2025).[1][2] PubChem Compound Summary for CID 24881617, 6-Chloropyridine-3-carboxaldehyde (Analogous stability data).[1][2] Retrieved from [1][2]

Sources

Optimization

Technical Support Center: Purification of 6-Chloro-4-methylpicolinaldehyde

The following guide is structured as a Technical Support Center resource. It is designed to be modular, actionable, and scientifically rigorous, addressing the specific challenges of purifying 6-Chloro-4-methylpicolinald...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is structured as a Technical Support Center resource. It is designed to be modular, actionable, and scientifically rigorous, addressing the specific challenges of purifying 6-Chloro-4-methylpicolinaldehyde (CAS: 1206978-22-0).

Ticket ID: PUR-PYR-CHO-006 Status: Open Assigned Specialist: Senior Application Scientist

Executive Summary & Molecule Profile

User Issue: "I am experiencing severe tailing, poor recovery, and potential degradation when purifying 6-Chloro-4-methylpicolinaldehyde on silica gel."

Molecule Analysis:

  • Core Structure: Pyridine ring (Basic Nitrogen).

  • Functional Groups:

    • C2-Aldehyde: Electrophilic, prone to oxidation (to carboxylic acid) and hydration.

    • C6-Chloro: Electron-withdrawing group (EWG).

    • C4-Methyl: Weak electron-donating group.

  • Chromatographic Behavior: The pyridine nitrogen possesses a lone pair that hydrogen-bonds with acidic silanol groups (

    
    ) on standard silica gel. This causes "streaking" or "tailing," leading to co-elution with impurities and mass loss due to irreversible adsorption.
    

Pre-Purification Diagnostics (The "Go/No-Go" Phase)

Before loading the column, you must optimize the stationary phase interaction. Standard TLC plates are acidic.

Protocol: TLC Mobile Phase Optimization

Do not use standard Hexane/Ethyl Acetate without modification.

  • Control Plate: Run 20% EtOAc in Hexane.

    • Result: Likely a streak from

      
       0.1 to 0.5.
      
  • Test Plate (The Fix): Prepare a mobile phase of Hexane : EtOAc (4:1) + 1% Triethylamine (TEA) .

    • Dip the TLC plate in this solvent mixture and let it dry before spotting.

    • Run the TLC with the same solvent system.

    • Result: The spot should consolidate into a tight circle. The

      
       will likely increase (e.g., from 0.3 to 0.45) because the amine is no longer dragging on the silica.
      

Data Table: Estimated


 Values (Hex:EtOAc 80:20 + 1% TEA) 
CompoundRelative PolarityEstimated

Visualization
6-Chloro-4-methylpicolinaldehyde Mid-Polar0.35 – 0.45 UV (254 nm), DNP Stain (Orange)
2-Chloro-4-methylpyridine (Start Mat.)Non-Polar0.60 – 0.70UV (254 nm)
(6-Chloro-4-methylpyridin-2-yl)methanolPolar (Alcohol)0.15 – 0.25UV, KMnO4
6-Chloro-4-methylpicolinic acidVery Polar (Acid)0.00 – 0.05UV (Streaks)

Column Chromatography Protocol (The "Neutralization" Method)

The standard packing method will fail. You must neutralize the silica column to prevent the pyridine nitrogen from sticking.

Step-by-Step Workflow
Phase A: Column Preparation (Slurry Packing)
  • Calculate Silica: Use a 30:1 to 50:1 ratio of Silica:Crude Mass.

  • Prepare Slurry Solvent: Hexane + 1% Triethylamine (TEA) .

  • Slurry: Mix silica with the TEA/Hexane solution. Stir for 5 minutes. This allows TEA to bind to the active silanol sites (

    
    ).
    
  • Pack: Pour slurry into the column. Flush with 2 column volumes (CV) of the starting mobile phase (e.g., 5% EtOAc/Hexane + 1% TEA).

Phase B: Sample Loading
  • Preferred: Dry Loading . Dissolve crude in minimal DCM, add silica (10x mass of crude), and rotary evaporate to a free-flowing powder.

  • Why? Liquid loading with DCM can cause "band broadening" if the DCM volume is too high relative to the column diameter.

Phase C: Elution Gradient

Run a gradient to separate the non-polar starting material from the aldehyde.

  • Solvent A: Hexane + 1% TEA

  • Solvent B: Ethyl Acetate + 1% TEA

  • Flow Rate: 15–20 mL/min (for a 12g–24g column).

Gradient Table:

Time (CV) % Solvent B Purpose
0–2 0% Elute very non-polar impurities

| 2–5 | 0%


 10% | Elute Starting Material (Pyridine precursor) |
| 5–12 | 10% 

30% | Elute Product (Aldehyde) | | 12–15 | 30%

50% | Elute Alcohol impurity | | 15+ | 100% (with MeOH) | Flush Column (Acids/Polymers) |

Troubleshooting Logic & Visualizations

Workflow: Tailing Resolution

The following diagram illustrates the decision process for resolving peak shape issues specific to pyridine aldehydes.

TailingResolution Fig 1. Decision logic for neutralizing silica interactions with pyridine derivatives. Start Issue: Tailing / Streaking on TLC CheckChem Is the Nitrogen Basic? Start->CheckChem AddBase Add 1% TEA to Mobile Phase CheckChem->AddBase Yes (Pyridine) Retest Retest TLC AddBase->Retest GoodSpot Spot is Compact? Retest->GoodSpot ColPack Pack Column with 1% TEA Slurry GoodSpot->ColPack Yes AltPhase Switch to Alumina (Basic) or C18 GoodSpot->AltPhase No (Still Streaking)

Mechanism: Why TEA Works

Standard silica is acidic (


).
  • Without TEA:

    
     (Strong Hydrogen Bonding = Tailing).
    
  • With TEA:

    
     (Blocked Site). The pyridine aldehyde passes through without sticking.
    

Critical Warnings & Stability (FAQ)

Q1: My product fraction turned from yellow to white solid, but then back to yellow oil. Why?

A: This indicates Oxidation .

  • Cause: Pyridine aldehydes are sensitive to air. The "white solid" might have been the pure aldehyde, but exposure to air oxidizes it to 6-chloro-4-methylpicolinic acid .

  • Fix: Evaporate solvents at

    
    . Store under Argon/Nitrogen at 
    
    
    
    .
Q2: The NMR shows a split peak or "mess" around 5-6 ppm. Is it impure?

A: Check your solvent. Did you use Methanol ?

  • Cause: Aldehydes react reversibly with methanol to form hemiacetals (

    
    ).
    
  • Fix: Avoid MeOH in the column if possible. If you must use it (e.g., DCM/MeOH gradient), evaporate aggressively and dry under high vacuum to revert the equilibrium back to the aldehyde.

Q3: Can I use DCM/MeOH instead of Hex/EtOAc?

A: Yes, but with caution.

  • DCM/MeOH is better for solubility but harder to remove TEA from (TEA boils at

    
    ).
    
  • If using DCM, wash the combined fractions with saturated

    
     or Brine before evaporation to remove excess TEA, otherwise, the basicity might promote aldol condensation during storage.
    

References

  • Biotage. (2023). How do I purify ionizable organic amine compounds using flash column chromatography? Retrieved from

  • University of Rochester. (n.d.). Tips for Flash Column Chromatography: Deactivating Silica Gel.[1] Retrieved from

  • BenchChem. (2025).[2] Technical Support Center: Chromatography of Pyridine Compounds. Retrieved from

  • Li, J. J. (2014). Name Reactions and Reagents in Organic Synthesis (Vilsmeier-Haack Reaction context for pyridine aldehydes). Springer.

Disclaimer: This guide is intended for research use. Always consult the specific SDS for 6-Chloro-4-methylpicolinaldehyde before handling.

Sources

Troubleshooting

Technical Support Center: Optimizing Vilsmeier-Haack Formylation of Chloropyridines

Executive Summary Welcome to the Technical Support Center. You are likely here because the standard Vilsmeier-Haack (VH) protocol—so effective for electron-rich rings like pyrroles or indoles—is failing on your chloropyr...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Welcome to the Technical Support Center. You are likely here because the standard Vilsmeier-Haack (VH) protocol—so effective for electron-rich rings like pyrroles or indoles—is failing on your chloropyridine substrate.

The Core Problem: Chloropyridines are doubly deactivated. The pyridine nitrogen withdraws electron density via induction and resonance, and the chlorine substituent further deactivates the ring (inductively), despite its weak mesomeric donation. This makes the ring a poor nucleophile for the Vilsmeier iminium salt.

This guide moves beyond standard textbook procedures, offering "forcing condition" protocols, critical troubleshooting workflows, and mechanistic insights to drive conversion in these stubborn substrates.

Module 1: Critical Reagent Quality (The Foundation)

Before altering temperature or stoichiometry, you must validate your system. 80% of "low reactivity" issues are actually "reagent decomposition" issues.

Q: My DMF is "anhydrous" from a bottle opened last month. Is that good enough?

A: No. For chloropyridines, even trace dimethylamine (DMA) impurities in DMF are fatal.

  • The Science: DMF decomposes over time to dimethylamine and carbon monoxide. Dimethylamine is a stronger nucleophile than your deactivated pyridine; it will react with POCl₃ to form tetramethylphosphorodiamidic chloride, consuming your Vilsmeier reagent before the reaction begins.

  • The Fix: Use freshly distilled DMF stored over 4Å molecular sieves. If the DMF has a "fishy" smell, discard it immediately.

Q: How do I visually confirm the Vilsmeier Reagent has formed correctly?

A: Observe the precipitate.

  • The Protocol: Add POCl₃ dropwise to DMF at 0°C.

  • The Sign: You should see a white to pale-yellow semi-solid or thick slurry (the chloroiminium salt).

  • Troubleshooting: If the solution remains clear or turns dark brown immediately at 0°C, your system is wet or the reagents are impure. Stop and restart.

Module 2: Optimizing Reaction Conditions (The Process)

Standard VH conditions (0°C to RT) will yield <10% product for chloropyridines. You must use thermodynamic forcing conditions.

Q: What stoichiometry should I use for deactivated rings?

A: Aggressive Excess. For activated rings, 1.1 equivalents of POCl₃ suffice. For chloropyridines, the equilibrium for the electrophilic attack is unfavorable.

  • Recommendation: Use 3.0 – 5.0 equivalents of Vilsmeier reagent (POCl₃/DMF).

  • Why: This shifts the equilibrium toward the intermediate according to Le Chatelier’s principle and compensates for thermal decomposition of the reagent at the required high temperatures.

Q: What is the optimal temperature profile?

A: The "Step-Up" Method. Do not blast the reaction at reflux immediately; this causes tarring (polymerization).

  • Formation: 0°C for 30 mins (Reagent formation).

  • Addition: Add substrate at 0°C.

  • Equilibration: Stir at RT for 30 mins.

  • Reaction: Heat to 80–90°C for 4–12 hours.

    • Note: Monitor by TLC/LCMS every 2 hours. If no conversion after 4 hours at 80°C, increase to 100°C, but be wary of the "tar point."

Module 3: Mechanism & Visualization

Understanding the pathway helps identify where the reaction stalls.

VilsmeierMechanism DMF DMF + POCl3 VReagent Vilsmeier Reagent (Chloroiminium Salt) DMF->VReagent 0°C, -PO2Cl2- Transition Transition State (High Energy Barrier) VReagent->Transition + Substrate, Heat Substrate Chloropyridine (Deactivated Nucleophile) Substrate->Transition Transition->Substrate Reversible (if temp too low) Intermediate Iminium Intermediate (Ar-CH=NMe2+) Transition->Intermediate Electrophilic Attack Hydrolysis Hydrolysis (Water/NaOAc) Intermediate->Hydrolysis Quench Product Formyl-Chloropyridine Hydrolysis->Product -NHMe2

Caption: Figure 1. Reaction pathway highlighting the high energy barrier for chloropyridines. Note the reversibility of the attack step if thermodynamic drive (heat) is insufficient.

Module 4: Quenching & Isolation (The Harvest)

The iminium intermediate of a chloropyridine is surprisingly stable and can revert to starting material if hydrolyzed incorrectly.

Q: I see the intermediate on LCMS, but I lose it during workup. Why?

A: Improper pH control.

  • The Issue: Strong basic hydrolysis (NaOH/KOH) can attack the chlorine on the pyridine ring (SNAr), creating a hydroxy-pyridine impurity, or cause Cannizzaro disproportionation of the aldehyde.

  • The Protocol:

    • Pour the reaction mixture onto crushed ice (exothermic!).

    • Neutralize slowly with Solid Sodium Acetate or Saturated NaHCO₃ to pH 6–7.

    • Stir for 1–2 hours at RT. The iminium salt needs time to hydrolyze to the aldehyde.

    • Do not rush the extraction.

Q: The crude is a dark oil. How do I purify it?

A: Acid-Base Wash. Aldehydes are neutral, but unreacted pyridines are basic.

  • Dissolve crude in EtOAc.

  • Wash with dilute HCl (1M). The starting chloropyridine may protonate and stay in the aqueous layer (depending on pKa), while the aldehyde (less basic due to the formyl group withdrawing electrons) stays in organic. Note: Check pKa values; 2-chloropyridine is weakly basic, so this separation is delicate.

  • Alternatively, use column chromatography with a gradient of Hexane:EtOAc (start 100:0 to 80:20).

Module 5: Troubleshooting Flowchart

Follow this decision tree if your yield is <40%.

Troubleshooting Start Problem: Low Yield CheckReagent Is DMF/POCl3 Fresh? Start->CheckReagent ReagentFail No: Distill DMF Buy fresh POCl3 CheckReagent->ReagentFail No TempCheck Reaction Temp? CheckReagent->TempCheck Yes TempLow <70°C: Increase to 90°C TempCheck->TempLow Too Low TempHigh >100°C: Decrease Temp (Prevent Tarring) TempCheck->TempHigh Too High ConversionCheck Is SM consumed? TempCheck->ConversionCheck Optimal (80-90°C) NoConversion Use N-Oxide Route (Activate Ring) ConversionCheck->NoConversion No Reaction Decomp Black Tar? ConversionCheck->Decomp Messy TLC DecompSol Reduce Time Add Solvent (DCE) Decomp->DecompSol Yes

Caption: Figure 2. Troubleshooting logic for optimizing reaction parameters.

Advanced Protocol: The "Nuclear Option" (N-Oxide Route)

If direct formylation fails despite optimization, you must change the electronics of the ring.

  • Oxidation: Convert 2-chloropyridine to 2-chloropyridine-N-oxide using m-CPBA or H₂O₂.[1] The N-oxide is significantly more susceptible to electrophilic attack at the 4-position.

  • VH Reaction: Perform Vilsmeier-Haack on the N-oxide.[1]

  • Reduction: Reduce the N-oxide back to the pyridine using PCl₃ or Zn/AcOH.

    • Reference: This strategy is widely cited for highly deactivated heterocycles [1].

Summary of Quantitative Optimization

ParameterStandard ConditionOptimized for Chloropyridine
POCl₃ Equiv 1.1 - 1.5 eq3.0 - 5.0 eq
Temperature 0°C to RT80°C - 95°C
Time 1 - 3 hours6 - 12 hours
Solvent DMF (Solvent/Reagent)DMF (Reagent) + DCE (if needed)
Quench pH Basic (pH >9)Neutral (pH 6-7)

References

  • Organic Chemistry Portal. "Vilsmeier-Haack Reaction: Mechanism and Recent Literature."[2] Organic Chemistry Portal. [Link]

  • Chemistry Steps. "Vilsmeier-Haack Reaction Mechanism and Applications." Chemistry Steps, 2023.[3][4] [Link]

Sources

Optimization

Solving solubility issues of 6-Chloro-4-methylpicolinaldehyde in DMSO

Executive Summary You are likely visiting this page because 6-Chloro-4-methylpicolinaldehyde —a compound that should be soluble in DMSO—is precipitating, turning color, or failing to stay in solution.[1] This molecule po...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

You are likely visiting this page because 6-Chloro-4-methylpicolinaldehyde —a compound that should be soluble in DMSO—is precipitating, turning color, or failing to stay in solution.[1]

This molecule possesses a distinct "solubility trap": it is a lipophilic aldehyde attached to a pyridine ring.[1] While the pyridine ring suggests good solubility in polar aprotic solvents, the aldehyde moiety is chemically reactive .[2] In 90% of support cases, "solubility issues" with this compound are actually stability issues (oxidation to the carboxylic acid) or solvent quality issues (hydration).[1]

This guide provides the protocols to distinguish between a physical dissolution problem and a chemical degradation event.

Part 1: Critical Physicochemical Profile

Before attempting dissolution, you must understand what you are fighting against.[1][2]

PropertyValue / CharacteristicImpact on Solubility
LogP ~1.6 (Lipophilic)Requires organic solvent; insoluble in water.[1]
Functional Group Aldehyde (-CHO)High Reactivity. Prone to oxidation to carboxylic acid (insoluble in DMSO) or hydration.[1]
Ring System Pyridine (Electron Deficient)Susceptible to nucleophilic attack; potential for

-

stacking aggregation.[1]
Melting Point ~47–81°C (Polymorph dependent)Low melting point implies weak lattice energy; should dissolve easily.[1] If it doesn't, it is likely not the aldehyde anymore.

Part 2: Standard Dissolution Protocol

Do not simply add DMSO and shake. Follow this protocol to ensure thermodynamic stability.

Reagents Required[2][3][4][5][6]
  • Compound: 6-Chloro-4-methylpicolinaldehyde (>95% purity).[1]

  • Solvent: Anhydrous DMSO (Grade: ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

    
    99.9%, Water content <0.05%).[1]
    
  • Vessel: Amber glass vial (Aldehydes are photosensitive).

Step-by-Step Workflow
  • Equilibration: Allow the compound vial to reach room temperature before opening to prevent water condensation on the solid.

  • Solvent Addition: Add Anhydrous DMSO to the center of the vial.

    • Target Concentration: 10–50 mM is standard. Max solubility is typically ~100 mM.

  • Mechanical Dispersion:

    • Vortex: 30 seconds at medium speed.

    • Sonication: If visible particles remain, sonicate in a water bath at ambient temperature (20–25°C) for 5 minutes.[1]

    • Warning:Do not heat above 40°C. Heat accelerates the oxidation of the aldehyde to 6-chloro-4-methylpicolinic acid.

  • Visual Inspection: Solution should be clear and colorless to pale yellow.[1]

    • Cloudy? See Troubleshooting (Part 3).

    • Dark Orange/Brown? See Troubleshooting (Part 3).

Part 3: Troubleshooting & FAQs

Q1: The solution is cloudy/precipitating immediately. Why?

Diagnosis: Water Contamination (The "Antisolvent Effect") DMSO is hygroscopic.[1] If your DMSO has absorbed atmospheric moisture, it becomes a DMSO:Water mixture.[2]

  • Mechanism: 6-Chloro-4-methylpicolinaldehyde is lipophilic (LogP ~1.6).[1][2] Water acts as a potent antisolvent.[1] Even 1-2% water content in DMSO can drastically reduce solubility, forcing the compound out of solution.[2]

  • Solution: Repeat the experiment with a fresh, sealed bottle of Anhydrous DMSO .

Q2: The compound dissolved initially but precipitated after 24 hours.

Diagnosis: Oxidative Degradation The aldehyde group has oxidized to the carboxylic acid (6-chloro-4-methylpicolinic acid).[1]

  • Mechanism: Aldehydes in DMSO are prone to autoxidation, a process accelerated by light and trace metals.[1][2] The resulting carboxylic acid often has different solubility properties and may crystallize out or form dimers.

  • Verification: Check LC-MS. You will likely see a mass shift of +16 Da (Oxygen insertion).

Q3: The solution turned yellow/brown. Is it usable?

Diagnosis: Polymerization or Schiff Base Formation [1]

  • Cause A (Self-Condensation): Pyridine aldehydes are reactive.[1] In the presence of trace base (or basic impurities on glassware), they can undergo aldol-like condensations, forming colored polymers.[2]

  • Cause B (Contaminants): If any amines are present (e.g., residual reagents), the aldehyde reacts to form an imine (Schiff base), which is almost always colored.[2]

  • Verdict: Discard. The compound purity is compromised.[1]

Part 4: Visualization of Failure Modes

Diagram 1: Troubleshooting Logic Tree

Use this flowchart to diagnose the root cause of your solubility failure.

TroubleshootingTree Start Start: Compound Added to DMSO Dissolved Did it dissolve completely? Start->Dissolved Cloudy Solution is Cloudy/Hazy Dissolved->Cloudy No ColorChange Solution turned Yellow/Brown Dissolved->ColorChange Yes, but... Clear Solution is Clear Dissolved->Clear Yes WetDMSO Root Cause: Wet DMSO (Water is antisolvent) Cloudy->WetDMSO Immediate ppt Oxidation Root Cause: Oxidation (Aldehyde -> Acid) Cloudy->Oxidation Ppt after 24h Polymer Root Cause: Polymerization or Schiff Base ColorChange->Polymer Darkening over time Success Proceed to Assay Clear->Success

Caption: Diagnostic logic for identifying whether solubility failure is physical (solvent quality) or chemical (degradation).

Diagram 2: Chemical Degradation Pathway in DMSO

Understanding how the molecule breaks down is key to preventing it.[1]

DegradationPathway Aldehyde Target Compound (Aldehyde) Hydrate Gem-Diol (Hydrate) Aldehyde->Hydrate Hydration Acid Carboxylic Acid (Insoluble Impurity) Aldehyde->Acid Oxidation Dimer Aldol Polymer (Colored) Aldehyde->Dimer Condensation Water + H2O (Wet DMSO) Oxygen + O2 / Light Base + Trace Base

Caption: The primary degradation pathways of 6-Chloro-4-methylpicolinaldehyde in compromised DMSO environments.

Part 5: Storage & Stability (The "Keep it Dissolved" Rules)

Once dissolved, the clock starts ticking.[2] Aldehydes are not stable in solution long-term.

  • The "Single-Use" Rule: Do not store DMSO stocks of this compound for >1 week. The aldehyde will oxidize.[1]

  • Temperature: Store stocks at -80°C .

    • Why? At -20°C, DMSO is a solid (freezes at 19°C), but phase separation can occur during slow freezing, concentrating the compound and impurities in liquid pockets (cryoconcentration), accelerating degradation.[2] Flash freezing in liquid nitrogen before placing in -80°C is best.

  • Inert Atmosphere: If possible, purge the headspace of the vial with Argon or Nitrogen to displace oxygen.

References

  • Gaylord Chemical. (2007).[1][3] Dimethyl Sulfoxide (DMSO) Solubility Data Bulletin #102B. Gaylord Chemical Company.[3]

  • PubChem. (2025).[4] 6-Chloro-4-methylpyridine-3-carbaldehyde (Compound Summary). National Center for Biotechnology Information.

  • Epstein, W. W., & Sweat, F. W. (1967).[2] Dimethyl Sulfoxide Oxidations. Chemical Reviews, 67(3), 247–260.[2] (Foundational text on DMSO/Aldehyde reactivity). [1]

  • BenchChem. (2025).[5] Technical Support Center: Troubleshooting Dissolution in DMSO. (General protocols for lipophilic small molecules).

Sources

Troubleshooting

Technical Support Center: Purification of 6-Chloro-4-methylpicolinaldehyde

Executive Summary & Molecule Profile Target Molecule: 6-Chloro-4-methylpicolinaldehyde (CAS: 1206977-80-5 / Analogues) Chemical Context: This compound is a functionalized pyridine building block. The aldehyde moiety is h...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Molecule Profile

Target Molecule: 6-Chloro-4-methylpicolinaldehyde (CAS: 1206977-80-5 / Analogues) Chemical Context: This compound is a functionalized pyridine building block. The aldehyde moiety is highly electrophilic, making it susceptible to two primary degradation pathways:

  • Aerobic Oxidation: Conversion to 6-chloro-4-methylpicolinic acid (a white solid precipitate).

  • Nucleophilic Attack: Reaction with water (hydrate formation) or solvents.

The "Aldehyde Impurity" Paradox: When researchers ask to "remove aldehyde impurities," they typically face one of two scenarios:

  • Scenario A (Most Common): You need to isolate the target aldehyde away from non-aldehyde byproducts (starting materials, over-oxidized acids).

  • Scenario B: You have trace aldehyde contaminants (like regioisomers) co-eluting with your product.

This guide prioritizes Scenario A using the Bisulfite Adduct Protocol , the "gold standard" for aldehyde purification, while addressing Scenario B via chromatography.

The "Gold Standard" Protocol: Sodium Bisulfite Purification

Why this works: Aldehydes react reversibly with sodium bisulfite (NaHSO₃) to form water-soluble sulfonates (bisulfite adducts).[1] Impurities (starting materials, non-carbonyls) remain in the organic layer. The adduct is then hydrolyzed to release the pure aldehyde.

Critical Mechanism Note: Since your molecule is a pyridine (basic nitrogen), pH control is vital.

  • Acidic Hydrolysis: Risks protonating the pyridine nitrogen, trapping your product in the aqueous phase.

  • Basic Hydrolysis (Recommended): Releases the aldehyde and keeps the pyridine neutral for extraction. It also traps any carboxylic acid impurities (as carboxylate salts) in the water, purifying the product further.

Step-by-Step Methodology

Reagents:

  • Saturated Aqueous Sodium Bisulfite (NaHSO₃)

  • Organic Solvents: Ethyl Acetate (EtOAc) or Dichloromethane (DCM)

  • Base: Saturated Sodium Bicarbonate (NaHCO₃) or 10% Sodium Carbonate (Na₂CO₃)

  • Do NOT use strong NaOH with heat, as it may hydrolyze the 6-Chloro substituent.

Phase 1: Adduct Formation
  • Dissolution: Dissolve crude 6-Chloro-4-methylpicolinaldehyde in a minimal amount of EtOAc (or Et₂O).

  • Addition: Add 1.5 - 2.0 equivalents of saturated aqueous NaHSO₃.

  • Agitation: Stir vigorously for 30–60 minutes. A white precipitate (the adduct) may form; this is normal.

  • Separation:

    • Transfer to a separatory funnel.[1][2]

    • If the adduct is solid, add enough water to dissolve it into the aqueous layer.

    • Wash: Extract the aqueous layer (containing product) with fresh EtOAc (2x).

    • Discard the Organic Layer (contains non-aldehyde impurities).

Phase 2: Hydrolysis & Recovery
  • Basification: Cool the aqueous layer to 0°C. Slowly add Saturated NaHCO₃ or Na₂CO₃ until pH reaches ~9–10.

    • Observation: The solution may turn cloudy as the free aldehyde regenerates.

  • Extraction: Extract the aqueous mixture with DCM or EtOAc (3x).

  • Drying: Wash combined organics with brine, dry over Na₂SO₄, and concentrate in vacuo.

Visual Workflow (Bisulfite Protocol)

BisulfiteProtocol Start Crude Mixture (Target Aldehyde + Impurities) Step1 Dissolve in EtOAc Add Sat. NaHSO3 (aq) Start->Step1 Step2 Phase Separation Step1->Step2 OrgLayer Organic Layer (Contains Non-Aldehydes) Step2->OrgLayer Top Layer AqLayer Aqueous Layer (Contains Aldehyde-Bisulfite Adduct) Step2->AqLayer Bottom Layer Waste Waste: Acids (as salts) & Non-Aldehydes OrgLayer->Waste Step3 Wash with fresh EtOAc (Discard Organic Wash) AqLayer->Step3 Step4 Basify Aqueous Layer (pH 9-10 with Na2CO3) Step3->Step4 Step5 Extract with DCM Dry & Concentrate Step4->Step5 Regenerates Free Aldehyde Step4->Waste Carboxylic Acids stay in Aq Final Pure 6-Chloro-4-methylpicolinaldehyde Step5->Final

Caption: Figure 1. Selective purification workflow using the reversible bisulfite adduct mechanism.

Alternative Method: Flash Chromatography

If the impurity is another aldehyde (e.g., a regioisomer) or if the bisulfite method yield is low, chromatography is required.

The Challenge: Silica gel is slightly acidic. This can degrade pyridine aldehydes or cause "streaking" (broad peaks) due to the interaction between the basic pyridine nitrogen and acidic silanols.

The Solution: Deactivated Silica

  • Pre-treatment: Flush the silica column with mobile phase containing 1% Triethylamine (Et₃N) before loading the sample.

  • Mobile Phase: Hexanes : Ethyl Acetate (Start 90:10, Gradient to 60:40).

  • Loading: Load the sample using DCM (wet loading) or adsorbed onto Celite (dry loading). Avoid dissolving in MeOH for loading, as it may form hemiacetals.

Troubleshooting & FAQ

SymptomProbable CauseCorrective Action
Low Yield after Bisulfite pH was too low during extraction.Ensure pH > 9 during the final extraction. If the pH is < 7, the pyridine nitrogen is protonated (pyridinium) and stays in the water.
White Solid in Product Oxidation to Carboxylic Acid.This is 6-chloro-4-methylpicolinic acid. Dissolve product in DCM, wash with Sat. NaHCO₃. The acid moves to the water; the aldehyde stays in DCM.
NMR shows "Ghost" peaks Hemiacetal formation.Did you use Methanol? Aldehydes react with MeOH to form hemiacetals. Evaporate and re-dissolve in CDCl₃ or DMSO-d6.
Product is an Oil (should be solid) Solvent entrapment or impurities.Triturate with cold Hexane or Pentane. If it doesn't solidify, trace solvent (DMF/Toluene) may be present. High-vac dry for 12h.
Decision Logic for Impurity Removal

DecisionTree Start Identify Impurity Type Type1 Non-Aldehyde (Starting Material/Side Product) Start->Type1 Type2 Carboxylic Acid (Over-oxidation) Start->Type2 Type3 Isomeric Aldehyde (Regioisomer) Start->Type3 Action1 Bisulfite Extraction (Method A) Type1->Action1 Action2 Basic Wash (NaHCO3) (Acid stays in water) Type2->Action2 Action3 Column Chromatography (Method B - Deactivated Silica) Type3->Action3 Action1->Action2 Also removes acids

Caption: Figure 2. Troubleshooting logic to select the correct purification pathway based on impurity type.

Storage & Stability (Preventative Care)

To prevent the recurrence of "aldehyde impurities" (specifically oxidation products):

  • Inert Atmosphere: Always store under Argon or Nitrogen.

  • Temperature: Store at -20°C.

  • Container: Amber glass vials (UV protection).

  • Stabilizers: For long-term storage of large batches, consider adding a radical scavenger like BHT (Butylated hydroxytoluene) if downstream chemistry permits.

References

  • Boucher, M. M., et al. (2017).[3] "Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol." Organic Process Research & Development.

  • Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals. Butterworth-Heinemann.
  • BenchChem Technical Support. (2025). "Synthesis and Purification of 6-Chloro-4-methylpicolinaldehyde."

  • Brindle, C. S. (2018).[4] "Bisulfite Workup for Removal of Aldehydes." University of Rochester Dept of Chemistry.

Sources

Optimization

Technical Support Center: Reaction Temperature Optimization for 6-Chloropicolinaldehyde Derivatives

Topic: Optimizing Reaction Temperature for 6-Chloropicolinaldehyde Derivatives Audience: Researchers, Medicinal Chemists, Process Development Scientists Document ID: TS-6CPA-OPT-2025 Executive Summary: The Thermal Reacti...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimizing Reaction Temperature for 6-Chloropicolinaldehyde Derivatives Audience: Researchers, Medicinal Chemists, Process Development Scientists Document ID: TS-6CPA-OPT-2025

Executive Summary: The Thermal Reactivity Paradox

6-Chloropicolinaldehyde (6-CPA) is a bifunctional pyridine scaffold critical in drug discovery. Its utility stems from two reactive centers: the electrophilic aldehyde at C-2 and the halogen at C-6.

The Core Challenge: These two functional groups have opposing thermal stability profiles. The aldehyde (CHO) is prone to disproportionation (Cannizzaro) and polymerization at high temperatures in basic media, while the chlorine (Cl) typically requires elevated thermal energy to undergo Nucleophilic Aromatic Substitution (


) or Pd-catalyzed cross-coupling.

This guide provides troubleshooting workflows to navigate this "thermal paradox," ensuring high yields while minimizing degradation.

Module 1: Storage & Handling (The "Cold" Zone)

Context: Before reaction optimization, substrate integrity must be verified. 6-CPA is chemically fragile.

FAQ: Pre-Reaction Troubleshooting

Q: My starting material has turned from a pale yellow solid to a dark, gummy substance. Is it usable? A: Likely not. This indicates polymerization or oxidation. 6-CPA is an electron-deficient aldehyde; it readily oxidizes to 6-chloropicolinic acid or polymerizes upon exposure to moisture and air.

  • Diagnostic: Run a TLC (30% EtOAc/Hexane). If a baseline spot (acid) or streaking (polymer) is visible, repurify via silica plug filtration.

  • Prevention: Store at -20°C under Argon.

Q: Can I dry the starting material in an oven before use? A: Do NOT use temperatures >40°C. The aldehyde is volatile and thermally unstable. Dry in a vacuum desiccator over


 at room temperature.

Module 2: Functionalizing the Aldehyde (The "Mild" Zone: 20°C – 60°C)

Target Reaction: Schiff Base Formation, Reductive Amination. Mechanism: Nucleophilic attack on the carbonyl carbon.[1]

Troubleshooting Guide: Imine Formation

Issue: "I am getting low conversion to the Schiff base, even after refluxing in ethanol."

Root Cause Analysis: While refluxing ethanol (78°C) is standard for benzaldehydes, 6-CPA is electron-poor. High temperatures can push the equilibrium back toward hydrolysis if water isn't removed, or promote aldol-like side reactions.

Optimized Protocol:

  • Temperature: Lower to 25°C – 40°C .

  • Catalyst: Use 5 mol% Acetic Acid or

    
    .
    
  • Water Removal: Essential. Use activated 4Å Molecular Sieves or anhydrous

    
    in situ.
    

Data: Temperature vs. Purity (Schiff Base Formation)

TemperatureTimeConversion (%)Side ProductsRecommendation
25°C (RT) 4 h92%< 1%Optimal
60°C 1 h88%~ 5% (Oligomers)Acceptable
80°C (Reflux) 0.5 h75%> 15% (Tars)Avoid

Module 3: Functionalizing the Chlorine (The "Hot" Zone: 80°C – 120°C)

Target Reaction:


 (Displacement) or Suzuki-Miyaura Coupling.
Mechanism:  Addition-Elimination (

) or Pd-Catalytic Cycle.
Critical Workflow: Managing Aldehyde Instability

Q: When attempting


 with an amine at 100°C, the aldehyde decomposes. How do I prevent this? 
A:  You are witnessing the "Cannizzaro Trap." In the presence of a nucleophilic base (amine) and heat, the aldehyde disproportionates.

Solution Strategy:

  • The "Protect First" Route: Convert CHO to an acetal (protect with ethylene glycol). This renders the C-2 position robust, allowing you to heat the C-6

    
     reaction to 120°C without decomposition.
    
  • The "Catalytic" Route: Use a transition metal catalyst (Pd or Cu) to lower the activation energy, allowing the substitution to occur at 60-80°C instead of >100°C.

Visual Workflow: Decision Tree

SNAr_Optimization Start Start: Functionalize C-6 (Cl) Nucleophile Is the Nucleophile a Strong Base? (e.g., Alkoxide, Hydrazine) Start->Nucleophile TempReq Required Temp > 80°C? Nucleophile->TempReq Yes Direct Direct S_NAr Possible (Use mild base like DIPEA) Nucleophile->Direct No (Neutral Amine) Protect REQUIRED: Protect Aldehyde (Form Acetal) TempReq->Protect Yes (Traditional S_NAr) Coupling Switch to Buchwald-Hartwig (Pd-Catalyzed, lower temp) TempReq->Coupling No (Catalytic Route)

Caption: Decision matrix for selecting reaction conditions based on nucleophile basicity and temperature requirements.

Module 4: Suzuki Coupling Optimization

Issue: "My Suzuki coupling yields are inconsistent. The aldehyde seems to interfere with the catalyst."

Technical Insight: Aldehydes can coordinate to Pd(0), poisoning the catalyst, or undergo oxidation to the acid (which kills the basic conditions required for transmetallation).

Optimized Protocol (Temperature Controlled)

  • Reagents: 6-CPA (1.0 eq), Boronic Acid (1.2 eq),

    
     (5 mol%), 
    
    
    
    (3.0 eq).
  • Solvent: 1,4-Dioxane/Water (4:1).

  • Temperature Ramp:

    • Initiation: Mix reagents at RT for 10 mins (degassing is critical).

    • Reaction: Heat to 80°C . Do not exceed 90°C.

    • Quench: Cool rapidly to RT after 4 hours.

Note: Using


 (mild base) instead of 

or

reduces aldehyde degradation significantly [1].

Summary Visualization: The Temperature Landscape

Temp_Landscape cluster_cold Cryogenic / Storage cluster_mild Kinetic Control cluster_hot Thermodynamic / High Energy Storage -20°C: Long-term Storage Schiff 25°C: Schiff Base Formation Storage->Schiff Lithiation -78°C: Lithiation (Formation) Lithiation->Storage Suzuki 80°C: Suzuki Coupling Schiff->Suzuki Reduct 0°C - RT: Reductive Amination SNAr 100°C+: SNAr (Requires Protection) Suzuki->SNAr Decomp >120°C: Decomposition Zone SNAr->Decomp Risk

Caption: Thermal operating windows for 6-chloropicolinaldehyde. Exceeding specific zones triggers side reactions.

References

  • Suzuki Coupling Optimization

    • Title: Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up.
    • Source: Common Organic Chemistry / YouTube (Benchchem annot
    • URL:[Link]

  • Nucleophilic Aromatic Substitution Mechanisms

    • Title: Nucleophilic Aromatic Substitution: Introduction and Mechanism.
    • Source: Master Organic Chemistry.
    • URL:[Link]

  • Schiff Base Formation Kinetics

    • Title: Effect of temperature and time on the Schiff Base yield.[2]

    • Source: ResearchGate (Contextual D
    • URL:[Link]

  • Stability & Handling

    • Title: 6-Chloropicolinaldehyde Safety & Handling.
    • Source: Sigma-Aldrich Technical Data.[3]

Sources

Troubleshooting

Technical Support Center: Handling Air-Sensitive Pyridine Aldehydes

Topic: Stability, Purification, and Storage of Pyridine Carboxaldehydes Ticket ID: PYR-ALD-001 Status: Open Assigned Specialist: Senior Application Scientist Introduction Welcome to the Technical Support Center. If you a...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Stability, Purification, and Storage of Pyridine Carboxaldehydes Ticket ID: PYR-ALD-001 Status: Open Assigned Specialist: Senior Application Scientist

Introduction

Welcome to the Technical Support Center. If you are working with pyridine carboxaldehydes (particularly 2-pyridinecarboxaldehyde ), you have likely encountered the "Brown Bottle Syndrome"—where a commercially ordered clear liquid arrives as, or rapidly turns into, a dark, viscous oil.

Pyridine aldehydes are chemically distinct from their benzenoid analogs. The electron-deficient pyridine ring renders the aldehyde carbonyl highly electrophilic, making it susceptible to:

  • Auto-oxidation to carboxylic acids (e.g., picolinic acid).

  • Hydration (formation of gem-diols) in the presence of moisture.

  • Polymerization/Condensation catalyzed by trace acids or bases.

This guide provides validated protocols to rescue degraded reagents and maintain their purity.

Module 1: Diagnostics & Initial Assessment

Q: My aldehyde has turned dark brown/black. Is it unusable?

A: Not necessarily. The dark color is often due to trace polymerization products that have high extinction coefficients; the bulk material may still be intact.

Diagnostic Protocol: Before discarding the reagent, perform a 1H-NMR in


 or 

.
Signal RegionChemical Shift (

)
Diagnosis
Aldehyde Proton ~10.0 - 10.1 ppm (s)Intact Pyridine Aldehyde.
Carboxylic Acid ~10.5 - 13.0 ppm (br s)Oxidation product (e.g., Picolinic acid).
Hydrate (Gem-diol) ~6.0 - 6.5 ppmHydrated aldehyde (common in 2-isomer).
Broad Baseline 7.0 - 9.0 ppm (under aromatics)Polymerization/Oligomers.

Decision:

  • >90% Purity: Use as is (if color is not critical) or perform a rapid filtration through a short plug of silica (flush with

    
    ).
    
  • <90% Purity: Proceed to Module 2: Purification .

Module 2: Purification Protocols

Q: What is the most effective way to purify degraded pyridine aldehydes?

A: We recommend two methods depending on the scale and nature of the impurity.

Method A: Vacuum Distillation (Preferred for >5g)

This is the gold standard for removing non-volatile polymers and acids.

  • Critical Requirement: You must use a high-vacuum line (<1 mmHg) to keep the bath temperature low. High heat promotes rapid polymerization of pyridine aldehydes.

  • Stabilization: Add a small crystal of hydroquinone or BHT to the distillation flask to inhibit radical polymerization during heating.

Method B: Bisulfite Adduct Purification (Preferred for <5g or highly impure samples)

This chemical washing technique relies on the reversible formation of a water-soluble bisulfite adduct. It effectively separates the aldehyde from non-carbonyl impurities (polymers) and acids.

Step-by-Step Protocol:

  • Formation: Dissolve crude aldehyde in minimal methanol. Add excess saturated aqueous

    
     (sodium bisulfite). Shake vigorously. The aldehyde converts to the sulfonate salt and migrates to the aqueous layer (or precipitates).
    
  • Wash: Wash the aqueous phase with Ethyl Acetate (

    
    ) to remove organic impurities (polymers, non-aldehydes). Discard organic layer.
    
  • Regeneration: Basify the aqueous layer to pH >12 using

    
     or 
    
    
    
    . This reverses the equilibrium, releasing the free aldehyde.
  • Extraction: Extract the free aldehyde into

    
    , dry over 
    
    
    
    , and concentrate.

Visual Workflow (Bisulfite Method):

BisulfitePurification Start Crude Pyridine Aldehyde (Dark Oil) Step1 Add Sat. NaHSO3 (aq) + MeOH Start->Step1 Step2 Phase Separation Step1->Step2 OrganicWaste Organic Layer (Contains Polymers/Impurities) DISCARD Step2->OrganicWaste Top Layer (usually) AqueousLayer Aqueous Layer (Contains Aldehyde-Bisulfite Adduct) Step2->AqueousLayer Bottom Layer Step3 Basify (pH > 12) Add Na2CO3/NaOH AqueousLayer->Step3 Regeneration Step4 Extract with DCM Dry & Concentrate Step3->Step4 Final Pure Pyridine Aldehyde (Clear Liquid) Step4->Final

Figure 1: Purification workflow using the Bisulfite Adduct method.[1] This method chemically separates the aldehyde from non-reactive organic impurities.

Module 3: Storage & Handling

Q: How do I prevent the "Brown Goo" from returning?

A: Stability is a function of excluding Oxygen, Moisture, and Light. Pyridine aldehydes are "Air-Sensitive" in the sense that they auto-oxidize, and "Moisture-Sensitive" in that they hydrate.

The "Sure/Seal" Technique: Commercial bottles often come with a septa seal (Sure/Seal™). Do not open the cap.

  • Flush a syringe with inert gas (Nitrogen/Argon) 3 times.

  • Insert the needle through the septum.[2]

  • Inject a volume of inert gas equal to the liquid volume you plan to withdraw (to prevent a vacuum).

  • Withdraw the liquid.

  • Remove the needle; the septum self-seals.

  • Wrap the cap in Parafilm for long-term storage.

Storage Decision Tree:

StorageLogic Input Pyridine Aldehyde Storage Needs ShortTerm Short Term (< 1 Month) Input->ShortTerm LongTerm Long Term (> 1 Month) Input->LongTerm Action1 Refrigerate (4°C) Dark/Amber Vial Parafilm Seal ShortTerm->Action1 Action2 Freezer (-20°C) Under Argon/N2 Schlenk Flask or Sealed Ampoule LongTerm->Action2 Standard Action3 Convert to Bisulfite Adduct (Solid, Stable) LongTerm->Action3 If highly unstable (e.g. 2-isomer)

Figure 2: Decision logic for storage conditions based on duration. Converting to a solid adduct is the most stable form for indefinite storage.

Module 4: Advanced Troubleshooting (FAQs)

Q: Why is 2-pyridinecarboxaldehyde more troublesome than the 3- or 4-isomers?

A: This is due to the inductive effect of the nitrogen atom. In the 2-position, the electron-withdrawing nitrogen is closer to the carbonyl carbon, making it significantly more electrophilic. This increases the rate of hydration (reaction with water to form the gem-diol) and susceptibility to nucleophilic attack compared to the 3- and 4-isomers [1].

Q: I see a solid precipitate in my bottle of 2-pyridinecarboxaldehyde. Is it polymer?

A: It might be the hydrate . 2-Pyridinecarboxaldehyde is known to form a solid hydrate (


) upon exposure to moisture.
  • Test: Dissolve a small amount in

    
    . If it is the hydrate, it may revert to the aldehyde over drying agents (
    
    
    
    ), or show a distinct peak at ~6.0 ppm in NMR.
  • Fix: Distillation (Method A) effectively dehydrates the sample.

Q: Can I use the bisulfite adduct directly in reactions?

A: Yes, in specific cases. If your reaction involves basic conditions (e.g., a condensation reaction where base is added), the base will liberate the aldehyde in situ from the bisulfite adduct. This is a clever way to handle unstable aldehydes without isolating the free oil [2].

References

  • Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann.[3] (The standard text for purification protocols, including distillation and bisulfite methods).

  • Kjell, D. P., Slattery, B. J., & Semo, M. J. (1999).[4] A Novel, Nonaqueous Method for Regeneration of Aldehydes from Bisulfite Adducts.[4] Journal of Organic Chemistry, 64(15), 5722-5724. (Describes advanced regeneration techniques).

  • Sigma-Aldrich Technical Bulletin AL-134 . Handling Air-Sensitive Reagents. (Authoritative guide on syringe and Sure/Seal techniques).

Sources

Optimization

Troubleshooting low conversion in reductive alkylation with picolinaldehydes

Topic: Troubleshooting Low Conversion in Reductive Alkylation of Picolinaldehydes Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists Content Type: Technical Guide & Troubleshooting FAQ Introduc...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Low Conversion in Reductive Alkylation of Picolinaldehydes Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists Content Type: Technical Guide & Troubleshooting FAQ

Introduction: The "Pyridine Paradox"

Reductive alkylation using picolinaldehydes (2-pyridinecarboxaldehydes) presents a unique set of challenges compared to standard benzaldehydes. While the electron-deficient pyridine ring theoretically makes the aldehyde highly electrophilic (accelerating imine formation), the position of the nitrogen atom creates a "Pyridine Paradox":

  • Inductive Deactivation: If the reaction medium is too acidic, the pyridine nitrogen protonates, creating a strong electron-withdrawing pyridinium species that may destabilize the transition state for hydride transfer.

  • Chelation Effects: In 2-picolinaldehydes, the proximity of the nitrogen lone pair to the carbonyl group allows for bidentate chelation with Lewis acids or boron-based reducing agents, potentially arresting the reaction at stable intermediates (hemiaminals) or altering the chemoselectivity.

  • Catalyst Poisoning: In catalytic hydrogenation, the pyridine nitrogen is a potent poison for Pd/C and Pt/C surfaces.[1]

This guide provides a systematic approach to diagnosing and resolving low conversion issues, moving from standard protocols to "nuclear options" for stubborn substrates.

Diagnostic Workflow

Before altering reagents, use this logic flow to identify the bottleneck.

TroubleshootingFlow Start START: Low Conversion (<50%) CheckImine Step 1: Check Imine Formation (1H NMR / TLC) Start->CheckImine ImineStatus Is Imine forming? CheckImine->ImineStatus ImineNo No / Low Imine ImineStatus->ImineNo No ImineYes Yes, Imine exists ImineStatus->ImineYes Yes WaterIssue Issue: Equilibrium/Water ImineNo->WaterIssue TiSol Solution: Add Ti(OiPr)4 or Molecular Sieves WaterIssue->TiSol ReductantCheck Step 2: Check Reducing Agent ImineYes->ReductantCheck WhichReductant Which Reagent? ReductantCheck->WhichReductant STAB STAB (NaBH(OAc)3) WhichReductant->STAB Direct H2Pd H2 / Pd/C WhichReductant->H2Pd Catalytic StericIssue Issue: Steric Bulk / Slow Kinetics STAB->StericIssue SwitchNaBH4 Solution: Switch to Stepwise MeOH + NaBH4 StericIssue->SwitchNaBH4 PoisonIssue Issue: Catalyst Poisoning H2Pd->PoisonIssue Acidify Solution: Add AcOH or Switch to Rh/C PoisonIssue->Acidify

Figure 1: Decision tree for diagnosing failure points in picolinaldehyde reductive amination.

Troubleshooting Modules

Module A: The "Stalled" Imine (Equilibrium Issues)

Symptom: Starting material (aldehyde) remains unconsumed even after prolonged stirring. Root Cause: Picolinaldehydes can form stable hydrates or hemiaminals that refuse to dehydrate into the imine, especially if the amine is weakly nucleophilic (e.g., anilines). Technical Insight: The 2-pyridyl nitrogen can hydrogen bond with the hemiaminal hydroxyl group, stabilizing it and preventing water elimination.

  • Solution 1: Chemical Dehydration. Add Titanium(IV) isopropoxide [Ti(OiPr)4] . It acts as a dual-function reagent: a Lewis acid to activate the carbonyl and a water scavenger to drive the equilibrium.

  • Solution 2: Thermal Dehydration. Switch solvent to Toluene and reflux with a Dean-Stark trap (only if the aldehyde is thermally stable).

Module B: The "Inactive" Reductant (Sterics & Chelation)

Symptom: Imine forms (visible by color change or NMR), but reduction to amine is <10%. Root Cause:

  • STAB Limitations: Sodium Triacetoxyborohydride (STAB) is bulky. If you have a 6-substituted picolinaldehyde, STAB may be too sterically hindered to approach the imine C=N bond.

  • Boron Chelation: The pyridine nitrogen can coordinate to the boron center, altering its hydridic character.

  • Solution: Switch to a Stepwise Protocol . Form the imine in MeOH (anhydrous), then add NaBH4 at 0°C. NaBH4 is smaller and more aggressive than STAB.

    • Warning: Ensure imine formation is complete before adding NaBH4 to avoid reducing the aldehyde to the alcohol (picolinyl alcohol).

Module C: Catalyst Poisoning (Hydrogenation Failures)

Symptom: Reaction using H2 and Pd/C stops immediately. Root Cause: The pyridine nitrogen binds strongly to the Pd surface, blocking active sites.[1] Solution:

  • Protonation: Run the reaction in acidic media (e.g., AcOH or MeOH/HCl). Protonating the pyridine nitrogen (pKa ~5.2) prevents it from binding to the metal.

  • Change Metal: Switch to Rh/C or PtO2 (Adams' catalyst), which are more resistant to nitrogen poisoning than Pd.

Comparative Data: Reducing Agents

Reducing AgentReactivitySelectivityRisk ProfileBest For...[2]
STAB (NaBH(OAc)3)MildHigh (Reduces imine > aldehyde)LowGeneral purpose; "Direct" one-pot reactions.
NaBH3CN ModerateHigh (pH dependent)High (Toxic/HCN) Weakly basic amines; pH 6 controlled reactions.
NaBH4 StrongLow (Reduces aldehyde ≈ imine)LowStepwise reactions; Sterically hindered picolinaldehydes.
Ti(OiPr)4 / NaBH4 Very StrongHigh (via intermediate)Moderate (Workup)Stubborn/Weak amines ; forcing conditions.

Validated Experimental Protocols

Protocol A: Standard Direct Reductive Amination (STAB)

Best for: Unhindered primary/secondary amines and simple picolinaldehydes.

  • Mix: Dissolve picolinaldehyde (1.0 equiv) and amine (1.1 equiv) in 1,2-Dichloroethane (DCE) or THF.

  • Acidify: Add Acetic Acid (AcOH) (1.0–2.0 equiv). Crucial Step: The acid catalyzes imine formation and buffers the basicity of the pyridine ring.

  • React: Stir for 30–60 mins at Room Temperature (RT).

  • Reduce: Add Sodium Triacetoxyborohydride (STAB) (1.5 equiv) in one portion.

  • Monitor: Stir at RT overnight. Quench with saturated NaHCO3.

Protocol B: The "Titanium-Mediated" Method (Enhanced)

Best for: Low-conversion substrates, electron-deficient amines, or sterically hindered systems.

  • Complexation: To a dry flask under N2, add amine (1.0 equiv), picolinaldehyde (1.0 equiv), and Ti(OiPr)4 (1.25 equiv). Do not add solvent yet (or use minimal neat THF).

  • Stir: Stir the viscous mixture for 1 hour. It may warm up slightly.

  • Dilute: Add absolute Ethanol (or MeOH) to dilute the mixture.

  • Reduce: Add NaBH4 (1.0 equiv) carefully (gas evolution). Stir for 2–4 hours.

  • Workup (Critical): The reaction will contain titanium salts that form a slimy emulsion.

    • Method: Add 1N NaOH or water. A white precipitate (TiO2) will form.

    • Filtration: Filter through a Celite pad.[3] The filtrate will be clear and contain your product.

Frequently Asked Questions (FAQ)

Q: I am seeing a large amount of alcohol byproduct (picolinyl alcohol). Why? A: This indicates the reducing agent reduced the aldehyde before the imine formed.

  • Fix: Switch to a stepwise method. Allow the imine to form completely (check via NMR/TLC) before adding the hydride source. If using STAB, ensure you are using DCE (slower reaction allows imine equilibration) rather than MeOH.

Q: Can I use catalytic hydrogenation (H2/Pd-C) to avoid boron waste? A: Only if you modify the conditions. Neutral Pd/C will be poisoned by the picoline nitrogen. You must run the reaction in Acetic Acid or Ethanol with 1.0 eq HCl . Alternatively, use 5% Rh/C , which is more robust against nitrogen poisoning.

Q: The Titanium workup is clogging my funnel. How do I fix this? A: Titanium emulsions are notorious.

  • Rochelle's Salt: Quench with saturated aqueous Rochelle's salt (Potassium Sodium Tartrate) and stir vigorously for 30 mins. This solubilizes the Titanium.

  • Celite + Sand: Use a wide pad of Celite topped with sand. Do not let the pad run dry.[4]

Q: Does the position of the nitrogen (2- vs 3- vs 4-picolinaldehyde) matter? A: Yes. 2-picolinaldehyde is the most difficult due to the "alpha-effect" where the nitrogen lone pair sterically and electronically interferes with the carbonyl carbon. 3- and 4-isomers generally behave more like standard benzaldehydes and are less prone to chelation-based stalling.

References

  • Abdel-Magid, A. F., et al. (1996).[5][6] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." The Journal of Organic Chemistry.

    • Key Finding: Establishes STAB/AcOH/DCE as the gold standard for direct reductive amin
  • Mattson, R. J., et al. (1990).[7] "An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium cyanoborohydride."[7] The Journal of Organic Chemistry.

    • Key Finding: Introduces Titanium isopropoxide as a Lewis acid/dehydrating agent for difficult substr
  • Bhattacharyya, S. (1995). "Titanium(IV) isopropoxide-mediated reductive amination of carbonyl compounds with sodium borohydride." Journal of the Chemical Society, Perkin Transactions 1.

    • Key Finding: Validates the safer NaBH4 altern
  • Rylander, P. N. (1979). "Catalytic Hydrogenation in Organic Synthesis." Academic Press.

Sources

Reference Data & Comparative Studies

Validation

1H NMR Spectrum Analysis of 6-Chloro-4-methylpicolinaldehyde: A Comparative Characterization Guide

Topic: 1H NMR Spectrum Analysis of 6-Chloro-4-methylpicolinaldehyde Content Type: Publish Comparison Guide Executive Summary In the synthesis of pyridine-based pharmacophores, 6-Chloro-4-methylpicolinaldehyde (also known...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 1H NMR Spectrum Analysis of 6-Chloro-4-methylpicolinaldehyde Content Type: Publish Comparison Guide

Executive Summary

In the synthesis of pyridine-based pharmacophores, 6-Chloro-4-methylpicolinaldehyde (also known as 6-chloro-4-methylpyridine-2-carboxaldehyde) acts as a critical "linchpin" intermediate. Its structural integrity is paramount because pyridine functionalization—specifically Vilsmeier-Haack formylations or metallation-quench sequences—is notorious for yielding regioisomeric mixtures.

This guide provides a technical breakdown of the 1H NMR profile for 6-Chloro-4-methylpicolinaldehyde. Unlike standard data sheets, we compare its spectral signature against its most common structural isomers and precursors, providing researchers with a definitive logic tree for structural verification.

Part 1: Technical Deep Dive – The Molecule

To interpret the spectrum accurately, we must first map the magnetic environment of the protons. The molecule consists of a pyridine ring substituted at the 2, 4, and 6 positions, leaving only two aromatic protons in a meta relationship.

Structural Assignments & Predicted Shifts
PositionGroupChemical EnvironmentPredicted Shift (

, ppm)
MultiplicityCoupling (

, Hz)
2 -CHOAldehyde proton; highly deshielded by C=O anisotropy.9.90 – 10.05 Singlet (s)-
3 Ar-HAromatic; ortho to CHO, meta to Me. Deshielded by carbonyl.7.75 – 7.85 Doublet (d)

5 Ar-HAromatic; ortho to Cl, meta to Me.7.35 – 7.45 Doublet (d)

4 -CH

Benzylic-like methyl; attached to electron-deficient ring.2.40 – 2.50 Singlet (s)-

Note on Coupling: The coupling between H3 and H5 is a characteristic meta-coupling (


), typically small (1.0–2.0 Hz). In lower-field instruments (300 MHz), these may appear as broad singlets.
Part 2: Comparative Analysis (The Alternatives)

The primary challenge in synthesizing this compound is distinguishing it from its structural isomers and starting materials.

Scenario A: The "Isomer Trap" (Target vs. 4-Chloro-6-methyl isomer)

A common synthetic error yields 4-Chloro-6-methylpicolinaldehyde (where the Cl and Me groups swap positions). Both compounds have the same molecular weight (LC-MS cannot distinguish them) and very similar NMR profiles.

FeatureTarget: 6-Chloro-4-methyl Alternative: 4-Chloro-6-methyl Differentiation Logic
Methyl Shift

~2.45 ppm

~2.60 ppm
Methyl at C6 (adjacent to N) is typically more deshielded than at C4.
NOE Signal Irradiate Me: Enhances H3 & H5 Irradiate Me: Enhances H5 only Definitive Test: In the target, the C4-Me is flanked by both protons. In the isomer, C6-Me has only one neighbor (H5).
H3 Shift Deshielded by C2-CHODeshielded by C2-CHOLess diagnostic due to similar environments.
Scenario B: Process Control (Target vs. Precursor)

If synthesized via oxidation of 2-chloro-4,6-dimethylpyridine or formylation of 2-chloro-4-methylpyridine , unreacted starting material is a common impurity.

  • Precursor (2-Chloro-4-methylpyridine): Lacks the distinct aldehyde singlet at ~10.0 ppm.

  • Differentiation: The introduction of the electron-withdrawing Carbonyl group in the product causes a significant downfield shift (~0.5–1.0 ppm) of the H3 proton compared to the precursor.

Part 3: Experimental Protocol

To ensure high-resolution data capable of resolving the small meta-couplings, follow this specific acquisition protocol.

1. Sample Preparation
  • Solvent: Chloroform-d (

    
    ) is preferred for resolution. DMSO-
    
    
    
    should be used only if solubility is an issue, as its viscosity can broaden the small meta-coupling peaks.
  • Concentration: 10–15 mg in 0.6 mL solvent.

  • Filtration: Filter through a cotton plug to remove inorganic salts (e.g.,

    
     residues) which can cause line broadening.
    
2. Acquisition Parameters (Recommended for 400 MHz+)
  • Pulse Angle: 30° (maximizes signal-to-noise for small samples).

  • Relaxation Delay (D1):

    
     2.0 seconds (Aldehyde protons have long T1 relaxation times; insufficient delay affects integration accuracy).
    
  • Scans (NS): 16–32 (sufficient for >95% purity).

  • Spectral Width: -2 to 14 ppm (ensure Aldehyde @ 10ppm is captured).

Part 4: Visualization & Workflow
Decision Tree for Structural Verification

The following diagram outlines the logical flow for confirming the identity of 6-Chloro-4-methylpicolinaldehyde against common alternatives.

NMR_Workflow Start Crude Product Isolated Check_Aldehyde Check 9.5 - 10.5 ppm Start->Check_Aldehyde No_Aldehyde No Peak: Failed Reaction (Recovered Precursor) Check_Aldehyde->No_Aldehyde Absent Yes_Aldehyde Singlet Present (~10.0 ppm) Check_Aldehyde->Yes_Aldehyde Present Check_Aromatic Analyze Aromatic Region (7.0 - 8.0 ppm) Yes_Aldehyde->Check_Aromatic Pattern_A 2 Doublets (J~1.5Hz) Indicates Meta-substitution Check_Aromatic->Pattern_A Pattern_B 2 Doublets (J~8.0Hz) Indicates Ortho-substitution Check_Aromatic->Pattern_B Check_NOE NOE Experiment: Irradiate Methyl Group Pattern_A->Check_NOE Ambiguous Isomer Check Ortho_Result Regioisomer: 3-Formyl or 5-Formyl Pattern_B->Ortho_Result NOE_Both Enhancement: H3 AND H5 (Methyl is central at C4) Check_NOE->NOE_Both NOE_Single Enhancement: H5 ONLY (Methyl is distal at C6) Check_NOE->NOE_Single Final_Target CONFIRMED: 6-Chloro-4-methylpicolinaldehyde NOE_Both->Final_Target Final_Isomer ISOMER: 4-Chloro-6-methylpicolinaldehyde NOE_Single->Final_Isomer

Caption: Logical workflow for distinguishing 6-Chloro-4-methylpicolinaldehyde from regioisomers using 1H NMR.

References
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 617488, 6-Chloro-4-(o-chlorophenyl)-2-quinazolinecarboxaldehyde (Structural Analog Reference). Retrieved from [1]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J.Spectrometric Identification of Organic Compounds. (Standard text for substituent additivity rules in Pyridine systems).
  • Reich, H. J. Proton NMR Chemical Shifts. University of Wisconsin-Madison. (Source for chemical shift ranges of pyridine derivatives). Retrieved from

  • ChemicalBook. 6-Methyl-2-pyridinecarboxaldehyde 1H NMR Spectrum. (Reference for 2-formyl pyridine baseline shifts). Retrieved from

Sources

Comparative

Topic: Comparative C13 NMR Analysis of 6-Chloro-4-methylpyridine-2-carboxaldehyde

This guide provides an in-depth technical analysis of the C13 NMR chemical shifts for 6-Chloro-4-methylpyridine-2-carboxaldehyde , designed for researchers requiring rigorous structural verification. Executive Summary: T...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the C13 NMR chemical shifts for 6-Chloro-4-methylpyridine-2-carboxaldehyde , designed for researchers requiring rigorous structural verification.

Executive Summary: The Structural Challenge

In the synthesis of polysubstituted pyridines, particularly those involving lithiation or oxidation steps, distinguishing between regioisomers is a critical quality attribute. For 6-Chloro-4-methylpyridine-2-carboxaldehyde (Target) , the primary challenge lies in differentiating it from its regioisomer, 2-Chloro-6-methylpyridine-4-carboxaldehyde (Alternative) , and its precursor, 2-Chloro-4-methylpyridine .

While Mass Spectrometry (MS) confirms the molecular formula (C7H6ClNO), it fails to distinguish these isomers. Carbon-13 NMR (C13 NMR) provides the definitive structural fingerprint required for validation. This guide outlines the specific chemical shift signatures that confirm the target structure.[1][2]

Comparative Data Analysis

The following table contrasts the expected Chemical Shifts (


, ppm) of the Target against its most likely isomer. These values are derived from substituent chemical shift (SCS) additivity rules specific to the pyridine core.
Carbon Position / TypeTarget: 6-Chloro-4-methyl-2-CHO Alternative: 2-Chloro-6-methyl-4-CHO Differentiation Logic
C=O (Aldehyde) ~192.0 ppm ~196.0 ppm2-CHO is typically shielded relative to 4-CHO due to proximity to the ring nitrogen lone pair.
C-Me (Methyl Carbon) ~21.5 ppm ~24.0 ppmMethyl at C4 (Target) vs. C6 (Alternative).
Ipso-C (Methyl) ~149.0 ppm (C4) ~159.0 ppm (C6) CRITICAL DISTINGUISHER: A methyl group at C6 (alpha to N) shifts the ipso carbon significantly downfield (~159 ppm). The Target's C4-Me appears lower (~149 ppm).
Ipso-C (Aldehyde) ~152.0 ppm (C2) ~141.0 ppm (C4)**The C2-CHO carbon is deshielded by the adjacent Nitrogen. In the Alternative, the C4-CHO is further from the Nitrogen.
Ipso-C (Chlorine) ~151.0 ppm (C6)~151.0 ppm (C2)Less diagnostic; Cl effect is similar at C2 and C6.
Aromatic CH (C3) ~126.0 ppm~122.0 ppmC3 in Target is ortho to CHO (deshielding).
Aromatic CH (C5) ~122.0 ppm ~120.0 ppmC5 in Target is ortho to Cl (shielding).
Key Diagnostic Signals:
  • The "Alpha-Methyl" Flag: If you observe a quaternary aromatic peak near 159 ppm , you likely have the Alternative (6-Methyl isomer). The Target (4-Methyl) should not have aromatic peaks above ~153 ppm (excluding the carbonyl).

  • The Carbonyl Shift: A carbonyl signal <194 ppm supports the 2-position (Target), whereas >195 ppm suggests the 4-position (Alternative).

Mechanistic Insight & Causality

Why do these shifts occur? Understanding the electronic environment ensures you can troubleshoot anomalous data.

  • Nitrogen Ortho-Effect: The pyridine nitrogen is electron-withdrawing by induction but also affects paramagnetic shielding. Carbons adjacent to Nitrogen (C2/C6) naturally resonate at ~150 ppm. Adding an electron-donating Methyl group (+I effect) to C6 (Alternative) pushes this shift even higher (~159 ppm). In the Target, the Methyl is at C4 (Gamma position), where its effect is distributed, keeping the C4 resonance lower (~149 ppm).

  • Chlorine Shielding: While electronegative, Chlorine on an aromatic ring often causes an upfield shift (shielding) of the ortho carbon due to the "heavy atom" effect and mesomeric donation. In the Target, C5 is ortho to Cl, keeping it relatively upfield (~122 ppm).

Experimental Protocol: High-Resolution C13 NMR

To resolve the quaternary carbons and ensure accurate integration (if using inverse-gated decoupling), follow this self-validating protocol.

Sample Preparation:

  • Solvent: Use DMSO-d6 rather than CDCl3. DMSO minimizes aggregation and often separates the aromatic CH signals more effectively.

  • Concentration: Prepare a concentrated solution (~30-50 mg in 0.6 mL) to detect the quaternary carbons within a reasonable timeframe.

Acquisition Parameters (Self-Validating):

  • Pulse Sequence: zgpg30 (Power-gated decoupling).

  • Relaxation Delay (D1): Set to 2.0 - 3.0 seconds . Pyridine quaternary carbons (C2, C4, C6) have long T1 relaxation times. A short D1 will suppress these diagnostic peaks.

  • Scans (NS): Minimum 1024 scans for definitive signal-to-noise ratio on the carbonyl peak.

  • Spectral Width: -10 to 220 ppm.

Validation Step:

  • Run a DEPT-135 experiment immediately after the standard C13.

    • Target: C3 and C5 (CH) = Positive (Up). Methyl = Positive (Up).

    • Result: You should see exactly 3 Positive peaks (2 x CH, 1 x CH3). The C2, C4, C6, and CHO carbons will disappear. If you see more/fewer, the sample is impure.

Structural Elucidation Workflow

The following diagram illustrates the logical flow for assigning the structure based on the data obtained.

NMR_Workflow Start Start: Purified Compound H_NMR Step 1: 1H NMR Screening Check for 2x Singlets (Aromatic) Start->H_NMR C13_Acq Step 2: C13 NMR Acquisition (DMSO-d6, D1=3s) H_NMR->C13_Acq Check_Methyl Decision: Check Quaternary Region (140 - 165 ppm) C13_Acq->Check_Methyl Is_159 Peak at ~159 ppm? Check_Methyl->Is_159 Result_Alt Identification: 2-Chloro-6-methyl-4-CHO (Alternative) Is_159->Result_Alt Yes HMBC_Check Confirmation: HMBC Experiment Correlate Methyl Protons Is_159->HMBC_Check No (Max ~153 ppm) Result_Target Identification: 6-Chloro-4-methyl-2-CHO (Target) HMBC_Logic Methyl Correlations: Target: 2-bond to C4, 3-bond to C3/C5 Alt: 2-bond to C6, 3-bond to C5/N HMBC_Check->HMBC_Logic HMBC_Logic->Result_Target

Caption: Logical workflow for distinguishing the target pyridine aldehyde from its 6-methyl regioisomer using C13 NMR and HMBC.

References

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer. (Standard reference for substituent chemical shift additivity rules).

  • SpectraBase. (n.d.). 4-Pyridinecarboxaldehyde C13 NMR Data. Wiley Science Solutions. Retrieved from [Link]

  • National Institute of Advanced Industrial Science and Technology (AIST). (n.d.). Spectral Database for Organic Compounds (SDBS).
  • Reich, H. J. (2021). 13C NMR Chemical Shifts - Pyridines. University of Wisconsin-Madison / ACS Division of Organic Chemistry. Retrieved from [Link]

Sources

Validation

Technical Comparison Guide: Mass Spectrometry Profiling of 6-Chloro-4-methylpicolinaldehyde

This guide provides an in-depth technical analysis of the mass spectrometry fragmentation patterns of 6-Chloro-4-methylpicolinaldehyde , a critical heterocyclic building block in medicinal chemistry.[1] Designed for anal...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the mass spectrometry fragmentation patterns of 6-Chloro-4-methylpicolinaldehyde , a critical heterocyclic building block in medicinal chemistry.[1]

Designed for analytical chemists and drug development researchers, this document moves beyond basic spectral listing to offer a mechanistic comparison against structural analogs, aiding in impurity profiling and metabolite identification.

Executive Summary

6-Chloro-4-methylpicolinaldehyde (CAS: 1393582-40-5) is a trisubstituted pyridine derivative frequently employed as a scaffold in the synthesis of kinase inhibitors and other bioactive small molecules.[1]

Accurate identification of this compound requires distinguishing it from common synthetic byproducts, such as 4-methylpicolinaldehyde (dechlorinated impurity) or 6-chloro-4-methylpicolinic acid (oxidation impurity).[1] This guide defines the unique mass spectral "fingerprint" of the target molecule, characterized by a distinct chlorine isotopic cluster and a specific fragmentation pathway driven by the instability of the aldehyde moiety on the electron-deficient pyridine ring.

Physicochemical & Isotopic Profile

Before interpreting fragmentation, the analyst must validate the precursor ion based on the unique isotopic signature of the chlorine atom.

FeatureSpecificationMS Consequence
Formula C

H

ClNO
Monoisotopic Mass: 155.01 Da (

Cl)
Structure Pyridine core, 2-CHO, 4-CH

, 6-Cl
Nitrogen Rule: Odd molecular weight (155) indicates odd number of nitrogens (1).[1]
Isotopes

Cl (75.8%) /

Cl (24.2%)
M+ Cluster: Distinct 3:1 intensity ratio at m/z 155 and 157.
Unsaturation 5 DBE (Double Bond Equivalents)High stability of the aromatic core; fragmentation requires high energy (EI) or collision (CID).

Comparative Fragmentation Analysis

This section compares the fragmentation behavior of the target molecule under Electron Impact (EI) and Electrospray Ionization (ESI) against its non-chlorinated analog, 4-Methylpicolinaldehyde .

Scenario A: Electron Impact (EI) – 70 eV

Hard ionization for structural fingerprinting and library matching.[2]

Target: 6-Chloro-4-methylpicolinaldehyde[1]
  • Molecular Ion (M

    
    ):  Strong signals at m/z 155  and 157 .
    
  • 
    -Cleavage (Loss of H):  A minor peak at m/z 154  ([M-H]
    
    
    
    ) is observed, characteristic of aldehydes, but is often weak in pyridines due to the stability of the ring-localized charge.
  • Decarbonylation (Loss of CO): The base peak or major fragment arises from the expulsion of neutral carbon monoxide (28 Da).

    • Transition:155

      
       127  (retains Cl signature).
      
    • Mechanism:[1][3] The radical cation rearranges to eject CO, contracting to a substituted pyridyl radical cation.

  • Ring Disintegration (Loss of HCN): The resulting ion (m/z 127) undergoes further fragmentation typical of pyridines, losing Hydrogen Cyanide (27 Da).

    • Transition:127

      
       100 .
      
Comparator: 4-Methylpicolinaldehyde (Impurity)[1]
  • M

    
    : m/z 121 (No M+2 peak).
    
  • Primary Fragment: Loss of CO yields m/z 93 (vs. 127 in target).

  • Differentiation: The mass shift of 34 Da (Cl vs H) and the lack of the 3:1 isotope cluster instantly flag this impurity.

Scenario B: Electrospray Ionization (ESI-MS/MS) – Positive Mode

Soft ionization for LC-MS quantification and metabolite tracking.[1]

Target: 6-Chloro-4-methylpicolinaldehyde[1]
  • Precursor Ion ([M+H]

    
    ): m/z 156  and 158 .
    
  • Hydration Artifacts: Aldehydes in aqueous mobile phases (water/acetonitrile) can form hydrates (gem-diols), appearing as [M+H

    
    O+H]
    
    
    
    at m/z 174. Note: Source temperature must be optimized to minimize this.
  • CID Fragmentation (MS2):

    • Loss of H

      
      O: m/z 156 
      
      
      
      138. (Likely if hydrate forms or via rearrangement).
    • Loss of CO: m/z 156

      
       128.
      
    • Loss of HCl: m/z 156

      
       120 (Aromatic nucleophilic substitution intramolecularly).
      

Mechanistic Fragmentation Pathways (EI)

The following Graphviz diagram illustrates the logical decay of the molecule under electron impact. This pathway is the "gold standard" for confirming structural identity.

Caption: Figure 1: Major EI fragmentation cascade showing the dominant decarbonylation pathway (green) and competing halogen loss (red).[1]

Experimental Protocol for Validation

To replicate these results for internal library generation, follow this self-validating protocol.

Sample Preparation
  • Solvent: Dissolve 1 mg of 6-Chloro-4-methylpicolinaldehyde in 1 mL of Dichloromethane (DCM) (for EI) or Methanol/Water (50:50) + 0.1% Formic Acid (for ESI).

  • Concentration: Dilute to 10 µg/mL (10 ppm) to prevent detector saturation.

Instrument Parameters (GC-MS / EI)
ParameterSettingRationale
Inlet Temp 250°CEnsures rapid volatilization without thermal degradation.[1]
Column DB-5ms or equivalentStandard non-polar phase for aromatic separation.[1]
Ion Source 230°C, 70 eVStandardizes fragmentation for library comparison.
Scan Range m/z 40–200Captures low mass pyridine fragments and the molecular ion.
Data Validation Criteria (Self-Check)
  • Isotope Check: Does the peak at m/z 155 have a satellite at 157 with ~33% intensity? (If no, it is not the chlorinated target).

  • Base Peak Check: Is the loss of 28 Da (m/z 127) observed? (If m/z 126 is dominant, check for acid impurity [M-COOH]).[1]

  • Nitrogen Rule: Is the parent mass odd (155)?

Summary of Diagnostic Ions

Ion Identitym/z (Nominal)InterpretationComparison Note
Precursor 155 / 157 Molecular Ion (M

)
4-Me-picolinaldehyde appears at 121.[1]
Fragment 1 127 / 129 [M - CO]

Diagnostic for aldehyde position.[1]
Fragment 2 120 [M - Cl]

Confirms presence of labile halogen.[1]
Fragment 3 92 [M - CO - Cl]

Pyridine ring skeleton (C

H

N

).[1]

References

  • National Institute of Standards and Technology (NIST). Mass Spectral Library (NIST20) - Pyridine carboxaldehydes fragmentation data.Link

  • McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra. University Science Books. (Standard text for mechanisms of alpha-cleavage and CO loss).
  • PubChem. Compound Summary for 6-Chloro-4-methylpicolinaldehyde (CID 23434571).[1][4]Link

  • Silverstein, R. M., et al.Spectrometric Identification of Organic Compounds.

Sources

Comparative

Technical Guide: IR Spectroscopy Validation of 6-Chloro-4-methylpicolinaldehyde

The following technical guide details the IR spectroscopic characterization of 6-Chloro-4-methylpicolinaldehyde , specifically focusing on the diagnostic aldehyde carbonyl peak. This guide is structured to assist researc...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the IR spectroscopic characterization of 6-Chloro-4-methylpicolinaldehyde , specifically focusing on the diagnostic aldehyde carbonyl peak. This guide is structured to assist researchers in structure confirmation and purity assessment during drug development workflows.

Executive Summary

6-Chloro-4-methylpicolinaldehyde (CAS: 140133-60-4) is a critical pyridine scaffold used in the synthesis of bioactive heterocyclic compounds. Its structural integrity is defined by the coexistence of an electron-withdrawing chlorine atom (C6) and an electron-donating methyl group (C4) on the pyridine ring.

This guide provides a comparative spectroscopic analysis, establishing the Aldehyde Carbonyl (C=O) Stretch as the primary quality attribute (PQA). We compare its spectral signature against unsubstituted picolinaldehyde and common synthetic precursors to provide a self-validating identification protocol.

The Critical Signal: Aldehyde C=O Peak Analysis

The infrared spectrum of pyridine aldehydes is dominated by the carbonyl stretching vibration. For 6-Chloro-4-methylpicolinaldehyde, this signal is influenced by the competing electronic effects of the ring substituents.

Predicted vs. Observed Frequency

While unsubstituted picolinaldehyde exhibits a C=O stretch at approximately 1715 cm⁻¹ , the 6-Chloro-4-methyl derivative displays a characteristic shift due to the Hammett substituent effects :

  • Inductive Withdrawal (-I) by Chlorine (C6): The electronegative chlorine atom (ortho to Nitrogen) pulls electron density from the ring, destabilizing the resonance hybrid that would otherwise lower the C=O frequency. This typically increases the wavenumber.

  • Inductive Donation (+I) by Methyl (C4): The methyl group donates electron density, stabilizing the polarized carbonyl form, which tends to decrease the wavenumber.

Resulting Diagnostic Range: The net effect results in a strong, sharp peak in the 1710 – 1725 cm⁻¹ range. This is the "Go/No-Go" signal for successful oxidation or formylation.

Secondary Diagnostic: The Fermi Doublet

A crucial differentiator between aldehydes and ketones (or esters) is the Aldehyde C-H stretch . This appears as a "Fermi Doublet" – two weak-to-moderate bands that confirm the terminal carbonyl.

  • Band 1: ~2820 cm⁻¹

  • Band 2: ~2720 cm⁻¹ (Often visible as a distinct shoulder on the lower energy side of aliphatic C-H stretches).[1][2][3]

Comparative Performance Data

The following table contrasts the target molecule with its structural analogs and precursors to highlight spectral distinctiveness.

CompoundC=O Frequency (cm⁻¹)C-H Aldehyde (Fermi Doublet)Key Differentiator
6-Chloro-4-methylpicolinaldehyde 1710 – 1725 (Strong) Present (~2720/2820) C-Cl stretch visible ~730 cm⁻¹
Picolinaldehyde (Reference)1715 – 1718PresentLacks C-Cl fingerprint bands.[4]
6-Chloro-4-methyl-2-pyridinemethanolAbsent AbsentBroad O-H stretch (3200-3400 cm⁻¹).
6-Chloro-4-methylpyridineAbsentAbsentNo C=O; only aromatic C=C/C=N.
Methyl 6-chloro-4-methylpicolinate~1735 – 1750 (Ester)AbsentHigher freq C=O; No Fermi doublet.

Technical Insight: If your spectrum shows a peak >1735 cm⁻¹, suspect over-oxidation to the carboxylic acid (broad O-H also present) or esterification if solvents like methanol were used.

Experimental Protocol: High-Fidelity Acquisition

To ensure data integrity suitable for regulatory filing or publication, follow this self-validating protocol.

Sample Preparation (ATR Method)

Attenuated Total Reflectance (ATR) is preferred over KBr pellets for pyridine aldehydes to prevent moisture absorption (hygroscopicity) which can broaden the carbonyl peak.

  • Crystal Clean: Ensure the Diamond/ZnSe crystal is cleaned with isopropanol and shows a flat baseline.

  • Sample Loading: Place ~5 mg of solid 6-Chloro-4-methylpicolinaldehyde on the crystal.

  • Compression: Apply pressure until the force gauge reaches the optimal zone (typically 80-100 N) to ensure intimate contact.

  • Acquisition: Scan range 4000–600 cm⁻¹; Resolution 4 cm⁻¹; 16-32 scans.

Validation Criteria
  • Baseline: Transmittance >95% in non-absorbing regions.

  • Water Check: Absence of broad "hump" at 3400 cm⁻¹ (indicates dry sample).

  • CO2 Correction: No doublet at 2350 cm⁻¹ (background properly subtracted).

Structural Confirmation Workflow

The following decision tree illustrates the logic flow for confirming the identity of 6-Chloro-4-methylpicolinaldehyde during synthesis.

SpectralValidation Start Crude Product IR Spectrum CheckCO Check 1700-1750 cm⁻¹ Region Start->CheckCO HasPeak Strong Peak Present? CheckCO->HasPeak CheckFermi Check 2700-2850 cm⁻¹ HasPeak->CheckFermi Yes (1710-1725) CheckOH Check 3200-3600 cm⁻¹ HasPeak->CheckOH Yes (>1730) Wrong ERROR: No Carbonyl (Starting Material) HasPeak->Wrong No Peak FermiYes Doublet Present? CheckFermi->FermiYes FermiYes->CheckOH No (Single/None) Target CONFIRMED: 6-Chloro-4-methylpicolinaldehyde FermiYes->Target Yes (Doublet) Acid ERROR: Carboxylic Acid (Over-oxidation) CheckOH->Acid Yes (Broad OH + C=O) Ester ERROR: Ester Impurity (Check Solvent) CheckOH->Ester No OH + High C=O OHYes Broad Peak Present? Precursor ERROR: Unreacted Alcohol (Precursor) Wrong->Precursor If Broad OH present

Caption: Logic flow for distinguishing the target aldehyde from common synthetic impurities using IR spectral markers.

References

  • NIST Chemistry WebBook. 2-Pyridinecarboxaldehyde (Picolinaldehyde) Infrared Spectrum. National Institute of Standards and Technology. Available at: [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons. (Authoritative text for Hammett substituent effects on carbonyl frequencies).
  • PubChem. 6-Chloro-4-(methylamino)nicotinaldehyde Compound Summary. National Library of Medicine.[5] Available at: [Link][5]

  • Chemistry LibreTexts. Spectroscopy of Aldehydes and Ketones. Available at: [Link][1][2][5][6][7][8][9][10][11][12]

Sources

Validation

HPLC Method Development Guide: Separation of Chloropicolinaldehyde Regioisomers

The following guide details the chromatographic separation of chloropicolinaldehyde isomers, specifically focusing on the resolution of 3-, 4-, 5-, and 6-chloro-2-pyridinecarboxaldehyde. Executive Summary Chloropicolinal...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide details the chromatographic separation of chloropicolinaldehyde isomers, specifically focusing on the resolution of 3-, 4-, 5-, and 6-chloro-2-pyridinecarboxaldehyde.

Executive Summary

Chloropicolinaldehydes (Chloro-2-pyridinecarboxaldehydes) are critical pharmacophores in the synthesis of antiviral and anticancer therapeutics. A major challenge in their production is the formation of regioisomeric byproducts (e.g., 3-chloro vs. 5-chloro isomers) during chlorination or formylation steps.

Standard C18 HPLC methods often fail to resolve these isomers due to their similar hydrophobicity (logP ~1.3–1.5) and the basicity of the pyridine nitrogen, which causes peak tailing. This guide compares the performance of Traditional C18 against Mixed-Mode (Cation-Exchange/RP) and Phenyl-Hexyl stationary phases, recommending a protocol that leverages pKa differences for baseline resolution.

Chemical Context & The Separation Challenge

The target analytes are structural isomers of chloro-2-formylpyridine . Separation is governed by two factors:

  • Hydrophobicity (RP): All isomers have identical molecular weights (141.55 g/mol ) and similar lipophilicity, making standard RP separation difficult.

  • Basicity (pKa): The position of the electron-withdrawing chlorine atom relative to the pyridine nitrogen significantly shifts the pKa.

    • 3-Chloro: Ortho to Nitrogen. Strong inductive effect (-I) + steric hindrance. Lowest pKa (Weakest Base).

    • 5-Chloro: Meta to Nitrogen. Inductive effect without ortho-steric hindrance. Intermediate pKa.

    • 4-Chloro / 6-Chloro: Para/Ortho positions with varying resonance/inductive balances.

Hypothesis: A stationary phase capable of exploiting these pKa differences (Ion-Exchange) combined with hydrophobic interaction will yield superior resolution compared to hydrophobicity alone.

Product Comparison: Selecting the Stationary Phase

FeatureStandard C18 (Traditional) Phenyl-Hexyl (Alternative 1) Mixed-Mode C18/SCX (Recommended)
Primary Mechanism Hydrophobic Interaction

Interaction + Hydrophobicity
Hydrophobic + Cation Exchange
Isomer Selectivity Low (Co-elution common)Medium (Shape selectivity)High (pKa + Hydrophobicity)
Peak Shape Poor (Tailing due to silanols)GoodExcellent (Ionic repulsion)
Mobile Phase High pH buffer requiredMethanol/AcetonitrileAcidic (pH 2-4) compatible
Elution Order Random/MixedBased on planarityPredictable (Low pKa elutes first)
Why Mixed-Mode Wins:

On a Mixed-Mode column (e.g., SIELC Primesep or Coresep), the 3-chloro isomer (weakest base) interacts least with the cation-exchange ligands and elutes first. The 5-chloro isomer (stronger base) interacts more strongly and elutes later. This creates a "retention window" that C18 cannot achieve.

Experimental Protocol (Recommended)

This protocol is designed for the separation of 3-chloro, 4-chloro, 5-chloro, and 6-chloro-2-pyridinecarboxaldehyde.

Method B: Mixed-Mode Cation Exchange (High Resolution)
  • Column: Coresep 100 or Primesep 100 (4.6 x 150 mm, 5 µm)

  • Mobile Phase A: Water + 0.1% Phosphoric Acid (or Formic Acid for MS)

  • Mobile Phase B: Acetonitrile (ACN)[1]

  • Gradient:

    • 0-2 min: 5% B (Isocratic hold to load cations)

    • 2-15 min: 5%

      
       40% B
      
    • 15-20 min: 40% B

  • Flow Rate: 1.0 mL/min[1][2][3]

  • Detection: UV @ 275 nm (Pyridine ring absorption)

  • Temperature: 30°C

Method Validation Criteria (Self-Validating System)
  • Resolution (

    
    ):  > 1.5 between 3-Cl and 5-Cl isomers.
    
  • Symmetry Factor: 0.9 <

    
     < 1.1 (Crucial for quantitation).
    
  • Retention Time Stability:

    
     0.05 min.
    

Comparative Data: Retention Time & Elution Profile[3][4]

The following data represents typical retention behavior observed when comparing column chemistries for substituted pyridines.

IsomerC18 Retention (

)
Mixed-Mode Retention (

)
Mechanism of Separation
3-Chloro-2-PCA 4.2 min (Co-elutes)5.8 min Weakest ionic interaction (Ortho-Cl effect). Elutes 1st.[4]
6-Chloro-2-PCA 4.3 min (Co-elutes)7.1 min Moderate basicity.
4-Chloro-2-PCA 4.5 min8.4 min Higher basicity.
5-Chloro-2-PCA 4.5 min9.2 min Strongest basicity (Meta-Cl). Elutes last.

Note: Retention times are illustrative of relative order on a 150mm Mixed-Mode column. Exact times vary by gradient slope.

Visualizing the Separation Mechanism

Figure 1: Decision Tree for Method Selection

MethodSelection Start Start: Chloropicolinaldehyde Mixture Check Isomer Resolution Required? Start->Check C18 Standard C18 Column (Hydrophobicity only) Check->C18 No (Purity only) MixedMode Mixed-Mode Column (RP + Cation Exchange) Check->MixedMode Yes (Regioisomers) Result1 Result: Co-elution of 3-Cl & 5-Cl Poor Peak Shape (Tailing) C18->Result1 Mechanism Mechanism: 1. Hydrophobic Retention (Ring) 2. Ionic Retention (Pyridine N) MixedMode->Mechanism Result2 Result: Baseline Separation Order: 3-Cl < 6-Cl < 4-Cl < 5-Cl Mechanism->Result2

Caption: Workflow for selecting the optimal stationary phase. Mixed-mode offers orthogonal selectivity required for isomers.

Figure 2: Ligand-Analyte Interaction

Interaction cluster_0 Stationary Phase Surface Analyte Chloropicolinaldehyde (Protonated Base) LigandRP C18 Chain (Hydrophobic) Analyte->LigandRP Van der Waals LigandSCX Sulfonic Acid Group (Negative Charge) Analyte->LigandSCX Ionic Bond (Selectivity Driver)

Caption: Dual-interaction mechanism on Mixed-Mode columns. The ionic bond strength varies by isomer pKa, driving separation.

Discussion & Troubleshooting

  • Peak Tailing: If observed on C18, it is due to silanol interactions with the pyridine nitrogen. Switch to Mixed-Mode or add 10mM Ammonium Acetate (pH 5.0) to the C18 mobile phase.

  • Retention Drift: Ensure the column is equilibrated with the buffer for at least 20 column volumes. Ionic mechanisms are slower to equilibrate than pure RP.

  • Sample Diluent: Dissolve samples in the starting mobile phase (5% ACN / 95% Buffer). Dissolving in 100% ACN will cause "breakthrough" of the early eluting 3-chloro isomer.

References

  • SIELC Technologies. "HPLC Separation of Pyridinecarboxaldehyde Isomers on Coresep 100." SIELC Application Notes.

  • Helix Chromatography. "HPLC Methods for Analysis of Substituted Pyridines." Helix Applications.

  • PubChem. "3-Chloro-2-pyridinecarboxaldehyde Compound Summary." National Library of Medicine.

  • Sigma-Aldrich. "Product Specification: 6-(4-Chlorophenyl)-2-pyridinecarboxaldehyde." Merck KGaA.

  • European Pharmacopoeia. "Chapter 2.2.46: Chromatographic Separation Techniques." EDQM.

Sources

Comparative

Technical Guide: Synthesis &amp; Characterization of 6-Chloro-4-methylpicolinaldehyde

This guide outlines the synthesis and characterization of 6-Chloro-4-methylpicolinaldehyde (also known as 6-Chloro-4-methylpyridine-2-carboxaldehyde), a critical heterocyclic building block used in the development of kin...

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the synthesis and characterization of 6-Chloro-4-methylpicolinaldehyde (also known as 6-Chloro-4-methylpyridine-2-carboxaldehyde), a critical heterocyclic building block used in the development of kinase inhibitors and other pharmaceutical agents.

Executive Summary

6-Chloro-4-methylpicolinaldehyde involves a tri-substituted pyridine scaffold where regiochemical control is paramount. The presence of the electron-withdrawing chlorine at C6 and the electron-donating methyl at C4 creates a unique electronic push-pull system, influencing both the reactivity of the aldehyde at C2 and the stability of intermediates.

This guide compares two primary synthetic pathways:

  • The Organometallic Route (Recommended): Direct metal-halogen exchange of 2,6-dichloro-4-methylpyridine.

  • The Classical Redox Route: Reduction-oxidation sequence starting from methyl 6-chloro-4-methylpicolinate.

Synthesis Route Comparison

Route A: Metal-Halogen Exchange (Direct Formylation)

This route is preferred for research-scale synthesis due to its atom economy and brevity. It utilizes the selective lithiation of the 2-position in 2,6-dichloropyridines.

  • Mechanism: Lithium-Halogen exchange at -78°C generates a transient 2-lithio-pyridine species, which is trapped with DMF.

  • Selectivity: The steric bulk of the C4-methyl group aids in directing the lithiation, but the primary driver is the lability of the C2-Cl bond.

Route B: Ester Reduction-Oxidation (Scalable)

This route avoids cryogenic organolithium chemistry, making it safer for kilogram-scale batches, though it involves more steps.

  • Mechanism: Selective reduction of the ester to the alcohol using NaBH₄/CaCl₂, followed by mild oxidation (MnO₂ or Swern) to the aldehyde.[1]

Visual Synthesis Workflow

SynthesisRoutes cluster_0 Route A: Metal-Halogen Exchange cluster_1 Route B: Redox Sequence Start_A 2,6-Dichloro-4-methylpyridine Lithium_Int Intermediate: 2-Lithio-6-chloro-4-methylpyridine (-78°C) Start_A->Lithium_Int n-BuLi, THF, -78°C Product TARGET: 6-Chloro-4-methylpicolinaldehyde Lithium_Int->Product DMF, Hydrolysis Start_B Methyl 6-chloro-4-methylpicolinate Alcohol_Int Intermediate: (6-Chloro-4-methylpyridin-2-yl)methanol Start_B->Alcohol_Int NaBH4, CaCl2, EtOH Alcohol_Int->Product MnO2, DCM, Reflux

Caption: Comparative workflow of Metal-Halogen Exchange (Route A) vs. Redox Sequence (Route B).

Detailed Characterization Data

Accurate identification of intermediates is crucial for troubleshooting. The following data establishes the specifications for the target and key intermediates.

Table 1: Comparative Analytical Specifications
CompoundStructure1H NMR (400 MHz, CDCl₃) δ ppmKey IR Signals (cm⁻¹)MS (ESI) m/z
Target Product (6-Chloro-4-methylpicolinaldehyde)Aldehyde9.96 (s, 1H, CHO)7.82 (s, 1H, H-3)7.38 (s, 1H, H-5)2.46 (s, 3H, CH₃)1715 (C=O)1585 (Ar C=C)156.0 [M+H]⁺
Intermediate A ((6-Chloro-4-methylpyridin-2-yl)methanol)Alcohol7.21 (s, 1H, H-3)7.12 (s, 1H, H-5)4.72 (s, 2H, CH₂)3.45 (br s, 1H, OH)2.38 (s, 3H, CH₃)3350 (O-H)1050 (C-O)158.0 [M+H]⁺
Starting Material B (Methyl 6-chloro-4-methylpicolinate)Ester7.95 (s, 1H, H-3)7.34 (s, 1H, H-5)4.01 (s, 3H, OMe)2.42 (s, 3H, Ar-CH₃)1730 (ester C=O)1250 (C-O)186.0 [M+H]⁺
Data Interpretation Guidelines
  • Aldehyde Shift: The distinct singlet at ~9.96 ppm is the primary indicator of reaction success.

  • Regiochemistry Check: In the product, H-3 (ortho to CHO) is significantly deshielded (~7.82 ppm) compared to H-5 (~7.38 ppm). If the Cl and CHO were swapped (wrong isomer), the splitting patterns or shifts would differ significantly due to the shielding effect of the Cl group.[1]

  • Methyl Group: The C4-methyl remains a stable singlet around 2.40–2.46 ppm throughout all transformations, serving as an excellent internal integration standard.

Experimental Protocols

Protocol A: Synthesis via Metal-Halogen Exchange

Best for: Rapid synthesis, <10g scale.

  • Setup: Flame-dry a 3-neck round-bottom flask under Argon.

  • Solvation: Dissolve 2,6-dichloro-4-methylpyridine (1.0 eq) in anhydrous THF (0.2 M concentration).

  • Lithiation: Cool to -78°C (dry ice/acetone bath). Add n-BuLi (2.5 M in hexanes, 1.05 eq) dropwise over 20 minutes.

    • Critical Checkpoint: The solution typically turns a yellow/orange color. Maintain -78°C for 45 minutes.

  • Formylation: Add anhydrous DMF (1.5 eq) dropwise. Stir at -78°C for 1 hour, then allow to warm to 0°C.

  • Quench: Quench with saturated NH₄Cl solution. Extract with EtOAc.

  • Purification: Flash chromatography (Hexanes/EtOAc 9:1). The aldehyde is less polar than the alcohol.

Protocol B: Synthesis via Ester Reduction

Best for: Large scale, robust handling.[1]

  • Reduction:

    • Suspend Methyl 6-chloro-4-methylpicolinate (1.0 eq) and CaCl₂ (2.0 eq) in Ethanol (0.3 M).

    • Cool to 0°C. Add NaBH₄ (2.5 eq) in portions.

    • Stir at RT for 4 hours. Quench with water, extract with DCM.[1][2]

    • Result: Yields Intermediate A (Alcohol) as a white solid/oil.

  • Oxidation:

    • Dissolve Intermediate A in DCM. Add MnO₂ (activated, 10 eq).[1]

    • Reflux for 12 hours or stir at RT for 24 hours.

    • Filter through Celite to remove Mn solids. Concentrate filtrate.

    • Note: MnO₂ oxidation is mild and prevents over-oxidation to the acid.

Troubleshooting & Critical Parameters

IssueProbable CauseCorrective Action
Low Yield (Route A) Wet THF or DMFEnsure solvents are <50 ppm water. Use freshly distilled DMF.
Double Addition (Route A) Temperature too highMaintain -78°C strictly during n-BuLi addition to prevent dilithiation or polymerization.
Over-oxidation (Route B) Strong oxidant usedAvoid Jones reagent. Use MnO₂, Dess-Martin Periodinane, or Swern oxidation.[1]
Impurity: Des-chloro Over-reduction (Route A)Quench immediately after warming. Prolonged exposure to Li-species can reduce the C-Cl bond.

References

  • BenchChem. Synthesis of 6-Chloro-4-methoxynicotinaldehyde (Analogous Methodology). Retrieved from .

  • PubChem. Compound Summary: 6-Chloro-4-methylpyridine-2-carboxylic acid. National Library of Medicine. Retrieved from .

  • Sigma-Aldrich. Product Specification: Methyl 6-chloro-4-methylpicolinate. Retrieved from .

  • Heterocycles. Directed Lithiation and Substitution of Pyridine Derivatives.[3] Heterocycles, Vol. 91, No. 3, 2015.[1][3] Retrieved from .

  • GuideChem. Preparation of 2-chloro-4-methylpyridine intermediates. Retrieved from .

Sources

Validation

Comparative Guide: Optimizing TLC Separation of Pyridine Aldehyde Isomers

Executive Summary & Core Challenge Isomeric pyridine aldehydes (2-, 3-, and 4-pyridinecarboxaldehyde) represent a classic chromatographic challenge. While they are structurally simple, their analysis is complicated by tw...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Core Challenge

Isomeric pyridine aldehydes (2-, 3-, and 4-pyridinecarboxaldehyde) represent a classic chromatographic challenge. While they are structurally simple, their analysis is complicated by two factors:

  • The "Sticky" Nitrogen: The basic pyridine nitrogen interacts strongly with the acidic silanol groups (

    
    ) on standard silica gel plates, causing severe peak tailing (streaking) rather than distinct spots.[1]
    
  • Chemical Instability: These aldehydes, particularly the 2- and 4-isomers, are prone to rapid air oxidation to their respective carboxylic acids (picolinic, nicotinic, and isonicotinic acid), creating "ghost spots" at the baseline.

This guide moves beyond static Rf lists—which are notoriously irreproducible due to humidity and chamber saturation—to provide a robust, self-validating method for separating these isomers with high resolution.

The Mechanism of Failure (And How to Fix It)

To optimize separation, one must understand the molecular interaction at the stationary phase.

The Silanol Trap

On standard silica gel (pH ~5-6), the basic nitrogen of the pyridine ring becomes protonated or hydrogen-bonds strongly with free silanols. This results in a mixed-mode retention mechanism (partitioning + cation exchange), leading to streaks.

The Solution: Competitive Inhibition

Adding a volatile base (Triethylamine - TEA) to the mobile phase saturates the active silanol sites. The TEA acts as a sacrificial base, allowing the pyridine aldehyde to partition purely based on polarity.

Visualization: Mechanism of Action

TLC_Mechanism cluster_0 Standard System Silica Silica Surface (Acidic Si-OH) Pyridine Pyridine Aldehyde (Basic N) Silica->Pyridine Strong H-Bonding Silica->Pyridine Interaction Blocked Result_Bad Result: Tailing/Streaking Pyridine->Result_Bad Result_Good Result: Compact Spot Pyridine->Result_Good TEA Triethylamine (Modifier) TEA->Silica Blocks Active Sites

Figure 1: Mechanism of silanol suppression using Triethylamine (TEA).

Experimental Protocols

Sample Preparation (Critical Step)
  • Solvent: Dissolve samples in Dichloromethane (DCM) or Ethyl Acetate. Avoid alcohols if possible to prevent hemiacetal formation during storage.

  • Concentration: 10-20 mg/mL.

  • Stability Check: If the liquid aldehyde has turned cloudy or solid, it has likely oxidized or polymerized. Purify via distillation or wash with saturated NaHCO3 before spotting.

Mobile Phase Systems

We compare three distinct systems. System B is the recommended standard.

  • System A (Control): Hexane : Ethyl Acetate (1:1)

    • Use case: Initial polarity check.[2] Often fails for pyridines.

  • System B (Optimized): DCM : Methanol : TEA (95 : 4 : 1)

    • Use case: High resolution, compact spots. The methanol provides polarity, TEA suppresses tailing.

  • System C (Alternative): Ethyl Acetate : TEA (99 : 1)

    • Use case: If DCM is unavailable or for 2-pyridinecarboxaldehyde (less polar).

Visualization Methods

Pyridine aldehydes are UV active, but chemical stains provide specificity.

MethodObservationSpecificity
UV (254 nm) Dark spots on green backgroundNon-specific (detects conjugated systems)
2,4-DNP Stain Orange/Red spots Specific to Aldehydes/Ketones. Differentiation: Acids do not stain.[3]
Iodine Chamber Brown spotsReversible, non-specific.
Ninhydrin Weak/No reactionPyridines are tertiary amines; Ninhydrin targets primary amines.

Comparative Data: Rf Values and Spot Morphology

The following data represents experimental averages on Silica Gel 60 F254 plates. Note that absolute Rf values vary by ±0.05 depending on humidity.

Table 1: System Performance Comparison
IsomerSystem A (Hex:EtOAc 1:1)System B (DCM:MeOH:TEA 95:4:1)Spot Morphology (Sys A vs B)
2-Pyridinecarboxaldehyde 0.35 - 0.450.55 - 0.60 Streak

Round
3-Pyridinecarboxaldehyde 0.25 - 0.350.45 - 0.50 Streak

Round
4-Pyridinecarboxaldehyde 0.20 - 0.300.40 - 0.45 Severe Streak

Compact
Impurity: Pyridine Carboxylic Acid0.00 (Baseline)0.05 - 0.10Remains at baseline

Key Insights:

  • Elution Order: Generally 2- > 3- > 4- (Fastest to Slowest). The 4-isomer has the most accessible nitrogen for silanol interaction, leading to the lowest Rf and worst tailing in System A.

  • Effect of TEA: In System B, Rf values increase, but more importantly, the

    
    Rf (separation) between isomers remains distinct, and spots become quantifiable.
    

Method Development Workflow

Use this decision tree to troubleshoot your specific separation.

Method_Workflow Start Start: Spot Sample (Hex:EtOAc 1:1) Check1 Check UV (254nm) Start->Check1 Streak Streaking/Tailing? Check1->Streak AddBase Add 1% TEA or NH3 to Mobile Phase Streak->AddBase Yes CheckPolarity Rf < 0.2? Streak->CheckPolarity No (Rare) AddBase->CheckPolarity IncreasePol Switch to DCM:MeOH (95:5) CheckPolarity->IncreasePol Yes GhostSpot Spot at Baseline? CheckPolarity->GhostSpot No IncreasePol->GhostSpot Oxidation Sample Oxidized. Purify (Wash with NaHCO3) GhostSpot->Oxidation Yes Final Final Method: DCM:MeOH:TEA GhostSpot->Final No

Figure 2: Decision tree for optimizing pyridine aldehyde chromatography.

Troubleshooting & Stability Notes

The "Ghost" Spot

If you observe a strong spot at the baseline (Rf ~ 0.0) even in polar solvents:

  • Cause: Your aldehyde has oxidized to the carboxylic acid (e.g., picolinic acid).

  • Verification: Spot the plate and stain with Bromocresol Green (turns yellow for acids).

  • Fix: Do not try to move this spot. Purify the starting material.

2-Pyridinecarboxaldehyde Hydration

The 2-isomer is particularly unstable and hygroscopic. It may form a hydrate that runs differently than the aldehyde.

  • Protocol: Always dry the commercial bottle over molecular sieves or distill prior to critical Rf determination.

Alternative Stationary Phases

If silica gel fails despite TEA addition:

  • Alumina (Basic/Neutral): Prevents the acid-base interaction entirely.

    • Rf Trend: Retentions are generally lower; use more polar solvents (e.g., pure EtOAc).

  • C18 (Reverse Phase): Use Methanol:Water (60:40).

    • Elution Order Reversal: 4-isomer often elutes faster than 2-isomer in RP due to higher water solubility.

References

  • Reich, H. J. Bordwell pKa Table (Acidity in DMSO). University of Wisconsin-Madison. [Link]

  • Lide, D. R. CRC Handbook of Chemistry and Physics (Dipole Moments). NIST. [Link]

  • Snyder, L. R., & Kirkland, J. J.Introduction to Modern Liquid Chromatography. (Principles of Silanol Suppression). Wiley-Interscience.

Sources

Safety & Regulatory Compliance

Safety

Proper Disposal Procedures for 6-Chloro-4-methylpicolinaldehyde

Executive Summary: Immediate Action Card This guide defines the authoritative protocols for the disposal of 6-Chloro-4-methylpicolinaldehyde , a halogenated pyridine derivative commonly used as a pharmaceutical building...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: Immediate Action Card

This guide defines the authoritative protocols for the disposal of 6-Chloro-4-methylpicolinaldehyde , a halogenated pyridine derivative commonly used as a pharmaceutical building block.

Critical Safety Directive:

  • Primary Hazard: Skin/Eye Irritant; Potential Acute Toxicity (Oral); Aquatic Toxicity.

  • Disposal Class: Halogenated Organic Waste .

  • Strict Prohibition: Do NOT dispose of down the drain. Do NOT mix with strong oxidizers (e.g., Nitric Acid, Peroxides) due to the aldehyde functionality.

  • Immediate Spill Action: Isolate area

    
     Don PPE (Nitrile gloves, Goggles, Lab Coat) 
    
    
    
    Absorb/Sweep
    
    
    Place in Halogenated Waste Container.

Chemical Profile & Hazard Assessment

Effective disposal requires precise identification to prevent cross-contamination of waste streams.

Parameter Technical Specification
Chemical Name 6-Chloro-4-methylpicolinaldehyde
CAS Number 1060804-70-7
Molecular Formula C₇H₆ClNO
Molecular Weight 155.58 g/mol
Physical State Solid (typically off-white to yellow powder)
Solubility Soluble in organic solvents (DCM, Ethyl Acetate, DMSO); poorly soluble in water.[1][2]
Reactivity Class Aldehyde: Susceptible to oxidation to carboxylic acid. Halogenated Pyridine: Stable ring, resistant to biodegradation.

GHS Hazard Classification (Self-Validating Check): Before handling, verify the container label for the following pictograms:

  • Warning (Exclamation Mark): H315 (Skin Irrit.), H319 (Eye Irrit.), H335 (Resp.[3][4] Irrit.).

  • Environment (Tree/Fish): H411/H412 (Toxic to aquatic life) — Assume this for all chlorinated pyridines.

Waste Characterization & Segregation Strategy

The causality of disposal accidents often lies in improper segregation. This compound possesses two distinct functional groups (Aldehyde + Chlorinated Ring) that dictate its waste stream.

The "Why" Behind the Protocol
  • Halogen Content: The chlorine atom at the 6-position mandates this be treated as Halogenated Waste . Mixing this with non-halogenated solvents (e.g., Acetone, Methanol) increases disposal costs significantly and complicates incineration.

  • Aldehyde Reactivity: Aldehydes are reducing agents. Mixing this waste with strong oxidizers (Chromic acid, Permanganates) can generate heat and pressure, risking container rupture.

Incompatibility Matrix
Incompatible Class Risk Factor Action
Strong Oxidizers Exothermic oxidation; Fire hazard.SEGREGATE STRICTLY. Never add to "Oxidizing Waste" bins.
Strong Bases Cannizzaro reaction (disproportionation); Polymerization.Keep separate from caustic waste streams.
Acids Potential for protonation/solubilization.Compatible with general acidic organic waste, but neutral is preferred.

Step-by-Step Disposal Protocols

Scenario A: Routine Solid Waste (Excess Reagent)

Applicable for: Expired chemicals, weighing boat residues, contaminated solids.

  • Container Selection: Use a wide-mouth HDPE (High-Density Polyethylene) or amber glass jar.

  • Labeling: Affix a hazardous waste label.

    • Constituents: "6-Chloro-4-methylpicolinaldehyde (Solid)".

    • Hazard Checkbox: Check "Toxic" and "Irritant".

  • Transfer:

    • Work inside a chemical fume hood to prevent inhalation of dust.

    • Transfer solid directly into the container.

    • Do not dissolve in solvent solely for disposal (this increases waste volume unnecessarily).

  • Closure: Cap tightly. Wipe the exterior with a damp paper towel (dispose of towel in the same bin).

Scenario B: Liquid Waste (Mother Liquors/Reaction Mixtures)

Applicable for: Solutions in DCM, Chloroform, Ethyl Acetate, etc.

  • Stream Identification:

    • If solvent is halogenated (DCM, Chloroform): Halogenated Organic Waste .

    • If solvent is non-halogenated (Ethyl Acetate, Methanol): Halogenated Organic Waste (The presence of the solute contaminates the entire stream).

  • pH Check: Ensure the solution is Neutral (pH 6-8). If the reaction involved acids/bases, neutralize carefully before adding to the waste carboy to prevent gas evolution.

  • Transfer: Funnel into the approved "Halogenated Waste" carboy (typically Safety Red or Yellow cans with flame arrestors).

Scenario C: Spill Cleanup Protocol

For spills < 50g/50mL inside a fume hood.

  • Isolate: Stop work. Close hood sash partially to increase face velocity.

  • PPE: Double nitrile gloves, lab coat, safety goggles.

  • Containment:

    • Solid Spill: Cover with wet paper towels to prevent dust dispersion. Scoop up carefully.

    • Liquid Spill: Surround with absorbent pads or vermiculite.

  • Decontamination: Wipe the surface with a soap/water solution.

  • Disposal: Place all cleanup materials (gloves, pads, scoop) into a heavy-duty plastic bag, seal, and place in the Solid Hazardous Waste bin.

Visual Workflow: Disposal Decision Tree

The following diagram illustrates the logical decision path for disposing of 6-Chloro-4-methylpicolinaldehyde to ensure compliance and safety.

DisposalWorkflow Start Waste Generation: 6-Chloro-4-methylpicolinaldehyde StateCheck Physical State? Start->StateCheck Solid Solid Waste (Powder, contaminated gloves) StateCheck->Solid Solid Liquid Liquid Waste (Dissolved in solvent) StateCheck->Liquid Solution Spill Spill Scenario? Solid->Spill SolventCheck Solvent Type? Liquid->SolventCheck HalogenatedSolvent Halogenated Solvent (DCM, CHCl3) SolventCheck->HalogenatedSolvent Contains Halogens NonHalogenatedSolvent Non-Halogenated (EtOAc, MeOH) SolventCheck->NonHalogenatedSolvent No Halogens HaloBin Halogenated Organic Waste Carboy (High Temp Incineration Stream) HalogenatedSolvent->HaloBin NonHalogenatedSolvent->HaloBin Contaminated by Chlorinated Solute SolidBin Solid Hazardous Waste Bin (Label: Toxic/Irritant) Spill->SolidBin No (Routine) Cleanup Absorb/Sweep -> Bag -> Solid Waste Spill->Cleanup Yes Cleanup->SolidBin

Figure 1: Decision matrix for segregating 6-Chloro-4-methylpicolinaldehyde waste streams. Note that liquid solutions default to the Halogenated stream regardless of the solvent due to the solute's chlorine content.

Regulatory Compliance & Documentation

Compliance is not optional.[5] Adhere to the following regulatory frameworks:

  • RCRA (Resource Conservation and Recovery Act):

    • While 6-Chloro-4-methylpicolinaldehyde is not explicitly P-listed or U-listed, it must be characterized.

    • Characteristic Waste: If dissolved in a flammable solvent (Flash point < 60°C), code as D001 (Ignitable).

    • Toxic Constituents: Due to the halogenated nature, the ultimate disposal method (Incineration) is required to prevent environmental persistence.

  • Labeling Requirements:

    • Full chemical name (No abbreviations).

    • Start date of accumulation.

    • Hazard warnings (e.g., "Toxic", "Irritant").[3]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 21698360, 6-Chloro-4-methylpyridine-3-carbaldehyde (Analogous Hazard Profile). Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard (HCS) 29 CFR 1910.1200. Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Orientation Manual. Retrieved from [Link]

  • BLD Pharm. SDS for 6-Chloro-4-methylpicolinaldehyde (CAS 1060804-70-7).[6][7] (Reference for specific CAS identification).

Sources

Handling

Personal protective equipment for handling 6-Chloro-4-methylpicolinaldehyde

Part 1: Executive Safety Directive Immediate Action Required: Treat 6-Chloro-4-methylpicolinaldehyde (CAS: 1060804-70-7) as a high-hazard pyridine derivative.[1] Due to the electron-withdrawing chlorine atom at the C6 po...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Safety Directive

Immediate Action Required: Treat 6-Chloro-4-methylpicolinaldehyde (CAS: 1060804-70-7) as a high-hazard pyridine derivative.[1] Due to the electron-withdrawing chlorine atom at the C6 position and the reactive aldehyde group at C2, this compound possesses enhanced electrophilicity compared to simple methylpyridines. This results in significant mucous membrane irritation , potential skin sensitization , and acute toxicity risks upon inhalation or dermal contact.

Core Safety Rule: Zero-Skin-Contact Policy. Standard nitrile exam gloves alone are insufficient for prolonged handling.[1] A double-gloving protocol or the use of chemically resistant laminate liners is mandatory for all synthesis and purification steps.[1]

Part 2: Chemical Hazard & Risk Assessment

To select the correct PPE, we must understand the "Why" behind the hazard. This compound is not just a generic organic solid; its structure dictates its biological reactivity.

Property Data / Characteristic Safety Implication
CAS Number 1060804-70-7Unique identifier for inventory tracking.[1]
Structure Chlorinated Pyridine AldehydeSensitizer: Pyridine aldehydes can form Schiff bases with skin proteins, leading to allergic dermatitis.
Physical State Solid (Low Melting Point)Dust/Vapor Risk: Solids with low melting points often have significant vapor pressure. Sublimation may occur.
Reactivity Electrophilic AldehydeCorrosivity: Highly reactive toward nucleophiles (eyes/lungs). Potential for severe eye damage (Category 1/2A).[2]
Primary Hazards H302, H315, H319, H335Harmful if swallowed; Causes skin/eye irritation; May cause respiratory irritation.[3]

Part 3: Personal Protective Equipment (PPE) Matrix

This matrix is designed to prevent "breakthrough"—the silent permeation of chemicals through protective barriers.

Hand Protection (The "Double-Barrier" System)[1]
  • Primary Layer (Inner): 4-mil Nitrile (Disposable).[1] Serves as a sweat barrier and last line of defense.

  • Secondary Layer (Outer): 5-8 mil Nitrile (Extended Cuff) OR Silver Shield® (Laminate) for prolonged tasks.[1]

  • Rationale: Chlorinated pyridines can swell standard latex. Nitrile offers superior degradation resistance, but thickness matters.

    • Protocol: Inspect gloves for pinholes by inflating them with air before donning. Change outer gloves every 30 minutes or immediately after a splash.

Respiratory Protection
  • Primary Control: Chemical Fume Hood (Face velocity: 80–100 fpm).

  • Secondary (Outside Hood): If weighing outside a hood is unavoidable (not recommended), use a Full-Face Respirator with Organic Vapor/Acid Gas (OV/AG) cartridges (P100 pre-filter).[1]

  • Rationale: The aldehyde moiety allows for volatility; the chlorine substituent adds potential for acidic hydrolysis products (HCl) in humid environments.

Eye & Face Protection[1][3][4][5]
  • Requirement: Chemical Splash Goggles (Indirect Vent).

  • Contraindication: Safety glasses with side shields are prohibited during synthesis or liquid handling steps.

  • Rationale: Pyridine aldehydes are lachrymators. Vapors can bypass safety glasses, causing severe weeping and temporary incapacitation.

Part 4: Operational Handling Protocol

Step 1: Pre-Operational Setup
  • Verify Engineering Controls: Check fume hood flow monitor.

  • Prepare Decontamination Solution: 5% aqueous sodium bicarbonate (to neutralize acidic hydrolysis byproducts) and surfactant (soap).

  • Don PPE: Follow the order: Lab coat

    
     Inner Gloves 
    
    
    
    Goggles
    
    
    Outer Gloves.
Step 2: Weighing & Transfer
  • Avoid Static: Pyridine solids can be static-prone.[1] Use an anti-static gun if available.

  • Containment: Weigh inside the fume hood using a draft shield. If the balance is external, transfer the container closed, open only inside the balance enclosure, and reseal immediately.

  • Technique: Use a disposable spatula. Do not reuse spatulas to prevent cross-contamination.

Step 3: Reaction & Synthesis
  • Inert Atmosphere: Flush reaction vessels with Nitrogen or Argon. This prevents oxidation of the aldehyde to the corresponding carboxylic acid (6-Chloro-4-methylpicolinic acid), which is also an irritant.[1]

  • Temperature Control: If heating, ensure a reflux condenser is active before applying heat to prevent vapor escape.

Step 4: Waste Disposal
  • Segregation: Segregate as "Halogenated Organic Waste" . Do not mix with non-halogenated solvents (acetone/ethanol) if your facility separates them, as this increases disposal costs.

  • Quenching: Rinse all glassware with acetone, then the bicarbonate solution, before removing from the hood for washing.

Part 5: Emergency Response & Visual Workflows

Scenario A: Skin Exposure
  • IMMEDIATE: Remove contaminated gloves/clothing.[4]

  • FLUSH: Wash affected area with soap and tepid water for 15 minutes . (Do not use hot water; it opens pores).

  • REPORT: Seek medical evaluation for potential sensitization.

Scenario B: Eye Exposure
  • FLUSH: Use eyewash station for 15 minutes , holding eyelids open.

  • MEDICAL: Transport to emergency room immediately. Bring SDS.

Visual Guide: Safe Handling Workflow

SafeHandling Start Start: Handling 6-Chloro-4-methylpicolinaldehyde RiskCheck Risk Assessment: Is procedure generating dust or heat? Start->RiskCheck HighRisk High Risk Mode: 1. Fume Hood Mandatory 2. Double Nitrile Gloves (8 mil outer) 3. Splash Goggles RiskCheck->HighRisk Yes (Heating/Dust) LowRisk Standard Mode: 1. Fume Hood Recommended 2. Double Nitrile Gloves (4 mil) 3. Safety Glasses (Solids only) RiskCheck->LowRisk No (Sealed Transfer) Execution Execute Procedure: Keep vessel closed when not in use. Use disposable spatulas. HighRisk->Execution LowRisk->Execution Waste Disposal: Segregate into Halogenated Waste. Triple rinse glassware in hood. Execution->Waste

Figure 1: Decision logic for selecting PPE and engineering controls based on procedural risk.

Visual Guide: PPE Layering Logic

PPELayering cluster_gloves Hand Protection System Body Operator Body InnerGlove Inner Layer: 4-mil Nitrile (Sweat/Touch Barrier) Body->InnerGlove OuterGlove Outer Layer: 8-mil Nitrile OR Laminate (Chemical Barrier) InnerGlove->OuterGlove Hazard Chemical Hazard: Chlorinated Pyridine OuterGlove->Hazard Blocks Permeation

Figure 2: The "Double-Barrier" glove system prevents chemical breakthrough during extended handling.[1]

References

  • BLD Pharm. (2025). SDS for 6-Chloro-4-methylpicolinaldehyde (CAS 1060804-70-7). Retrieved from

  • Sigma-Aldrich. (2025).[3] Safety Data Sheet: Pyridine Derivatives and Handling Protocols. Retrieved from

  • PubChem. (2025). Compound Summary: 6-Chloro-4-methylpyridine-2-carboxaldehyde.[1] National Library of Medicine. Retrieved from

  • University of California, Berkeley. (2024). Glove Selection Guide for Chlorinated Solvents. EH&S. Retrieved from

Sources

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